Galunisertib

Catalog No.
S528666
CAS No.
700874-72-2
M.F
C22H19N5O
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galunisertib

CAS Number

700874-72-2

Product Name

Galunisertib

IUPAC Name

4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo(1,2-b)pyrazol-3-yl)quinoline-6-carboxylic acid amide, galunisertib, LY 2157299, LY-2157299, LY2157299

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

The exact mass of the compound Galunisertib is 369.15896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Galunisertib LY2157299 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Galunisertib specifically inhibits the TGF-β Receptor I kinase, blocking the canonical SMAD signaling pathway. The tables below summarize its core mechanism and kinase selectivity profile.

  • Target and Effect: this compound binds to the ATP-binding site of TGF-βRI (ALK5), preventing the phosphorylation of SMAD2 and SMAD3. This abrogates the formation of the pSMAD2/3-SMAD4 complex and its translocation to the nucleus, thereby inhibiting the transcription of TGF-β-responsive genes that drive cancer progression. [1] [2] [3]
  • Selectivity Profile: this compound is a highly selective inhibitor. Profiling against a panel of 456 kinases showed it primarily inhibits kinases closely related to the TGF-β superfamily, with sub-micromolar IC₅₀ values for TGFβR1 (ALK5), TGFβR2, and Alk4/ACVR1B. It exhibits very low activity against more distantly related receptors like Alk1, Alk2, and Alk3. [2] [3]
Target Biological Effect Downstream Consequence
TGF-βRI (ALK5) Inhibits kinase activity, downregulating pSMAD2 Blocks canonical TGF-β signaling pathway [1] [4]
SMAD2/3 Prevents phosphorylation and complex formation with SMAD4 Inhibits transcription of genes involved in proliferation, EMT, metastasis, and immunosuppression [1] [5] [4]
Kinase IC₅₀ (μM)
TGFβR1 (ALK5) 0.172
Alk4/ACVR1B 0.078
TGFβR2 0.208
Alk6/BMPR1B 0.471
Alk1/ACVRL1 24.9
Alk2/ACVR1 35.7
Alk3/BMPR1A 16.8

Source: Data adapted from DiscoverX KINOMEscan profiling [3].

Key Preclinical Experimental Data

Preclinical studies characterized this compound's antitumor activity and pharmacokinetic/pharmacodynamic (PK/PD) relationship. Key findings and methodologies are summarized below.

  • In Vitro Characterization:
    • Kinase Assays: Enzymatic potency was determined using autophosphorylation kinase assays, showing an IC₅₀ of 0.051 nM for the constitutively active T204D TGFβRI mutant. [3]
    • Cellular Assays: this compound inhibited TGF-β1-induced pSMAD2 in various human cancer cell lines (e.g., breast, colon, lung). It also reversed TGF-β-mediated epithelial-mesenchymal transition (EMT) and inhibited tumor cell migration. [2] [3]
  • In Vivo Efficacy and PK/PD Modeling:
    • Animal Models: this compound demonstrated antitumor activity and inhibition of tumor growth in xenograft models of breast, colon, lung cancers, and hepatocellular carcinoma. [1] [2]
    • PK/PD Relationship: A strong correlation was established between this compound plasma concentration, inhibition of pSMAD2 in tumors, and antitumor efficacy. Research showed that pSMAD2 inhibition in peripheral blood mononuclear cells (PBMCs) correlates with inhibition in tumor tissue, supporting the use of PBMCs as a pharmacodynamic biomarker in clinical trials. [2] [3]
    • Safety & Dosing Regimen: Continuous long-term exposure caused cardiac toxicity in animal models. PK/PD modeling defined a therapeutic window, leading to an intermittent dosing regimen of 14 days on/14 days off to maintain efficacy while minimizing toxicity. [1] [4]

TGFb TGF-β Ligand Receptor TGF-βRII / TGF-βRI (ALK5) Complex TGFb->Receptor pSMAD23 pSMAD2/3-SMAD4 Complex Formation Receptor->pSMAD23 Phosphorylation Nucleus Nucleus pSMAD23->Nucleus TargetGenes Transcription of Pro-Tumorigenic Genes Nucleus->TargetGenes Hallmarks ↑ Proliferation ↑ Invasion/Metastasis (EMT) ↑ Angiogenesis ↓ Immune Surveillance TargetGenes->Hallmarks This compound This compound (LY2157299) This compound->Receptor Inhibits

Diagram of this compound's mechanism of action within the canonical TGF-β/SMAD signaling pathway.

From Preclinical Findings to Clinical Application

Preclinical data directly informed the design of clinical trials.

  • Rationale for Cancer Types: Based on the role of TGF-β in aggressive cancers, this compound entered clinical trials for patients with high unmet medical needs, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma. [1] [4]
  • Intermittent Dosing: The 14 days on/14 days off schedule used in all ongoing clinical trials was a direct result of preclinical PK/PD modeling to balance efficacy and safety. [1] [4]
  • Combination Therapy: Preclinical evidence that this compound reverses TGF-β-mediated immunosuppression and fibrosis provided a strong rationale for testing it in combination with other agents, including standard chemotherapy (e.g., temozolomide) and immunotherapies (e.g., nivolumab). [1] [4] [6]
  • Pharmacodynamic Biomarker: The correlation between pSMAD2 inhibition in PBMCs and tumor tissue from rodent models supported the use of PBMCs as a surrogate tissue to monitor target engagement in clinical patients. [2] [3]

Emerging Research and Novel Applications

Research into this compound's applications has expanded beyond oncology.

  • Attenuation of Fibrosis: this compound reduced the number of fibrotic nodules and expression of pro-fibrotic genes in human mesenchymal progenitor cells, demonstrating its potential for treating fibrotic disorders and heterotopic ossification. [5]
  • Modulation of the Tumor Microenvironment: In a nasopharyngeal carcinoma model, this compound combined with bevacizumab enhanced tumor vascular normalization, improved drug delivery, and increased chemotherapy efficacy. [6]
  • Anti-inflammatory Effects: In a rat model of acute pancreatitis, this compound treatment attenuated disease severity by inducing pancreatic cell apoptosis, inhibiting NF-κB activation, and reducing pro-inflammatory cytokines. [7]

Start In Vitro & In Vivo Preclinical Models PKPD PK/PD Modeling Start->PKPD Tox Toxicity Assessment (Cardiac) Start->Tox Efficacy Efficacy Profiling (Anti-tumor, Anti-metastatic) Start->Efficacy Biomarker Biomarker Identification (pSMAD2 in PBMCs) Start->Biomarker Regimen Intermittent Dosing (14 days on/14 off) PKPD->Regimen Tox->Regimen Trials Clinical Trial Design (Cancer types, Combinations) Efficacy->Trials Monitor PD Biomarker Strategy (pSMAD2 monitoring) Biomarker->Monitor

Key preclinical research areas and their direct translations into clinical development strategy.

The discovery and development of this compound exemplify a rational, structure-based drug design approach. Its continued clinical evaluation, including in novel combination regimens and non-oncologic indications, is a direct extension of its well-characterized preclinical profile.

References

TGF-β signaling pathway in cancer and galunisertib targeting

Author: Smolecule Technical Support Team. Date: February 2026

The Dual Role of TGF-β in Cancer

The TGF-β signaling pathway plays a complex, dual role in cancer progression, acting as both a tumor suppressor and a tumor promoter [1] [2].

  • Early-Stage Cancer (Tumor Suppression): In normal cells and early-stage tumors, TGF-β inhibits cell proliferation and promotes apoptosis (cell death), thereby suppressing tumor growth [1].
  • Late-Stage Cancer (Tumor Promotion): In advanced cancers, tumor cells often become resistant to TGF-β's growth-inhibitory effects. The pathway then switches to promote processes like metastasis (spread), angiogenesis (new blood vessel formation), and immune evasion [1] [2]. A key mechanism is the Epithelial-Mesenchymal Transition (EMT), which allows cancer cells to gain migratory and invasive properties [1].

TGF-β Signaling Pathways and Inhibitor Targets

TGF-β signals through two main types of pathways: the canonical (Smad-dependent) and non-canonical (Smad-independent) pathways [1] [2]. The table below summarizes the core components.

Pathway Type Key Components Primary Function in Signaling
Canonical (Smad-dependent) TβRII, TβRI, R-Smads (Smad2/3), Co-Smad (Smad4), I-Smads (Smad6/7) Phosphorylation cascade leads to Smad complex translocation to the nucleus to regulate gene transcription [1] [2] [3].
Non-Canonical MAPK, PI3K/Akt, Rho GTPase Smad-independent pathways that interact with Smad signaling to drive cell proliferation, migration, and survival [2].

The following diagram illustrates the sequence of these signaling events, highlighting potential inhibition points.

tgf_beta_pathway LatentTGFB Latent TGF-β Complex ActiveTGFB Active TGF-β LatentTGFB->ActiveTGFB Activation (Integrins, etc.) TBRII TβRII Receptor ActiveTGFB->TBRII Binds to TBRI TβRI Receptor TBRII->TBRI Phosphorylates RSmad R-Smad (Smad2/3) TBRI->RSmad Phosphorylates NonCanonical Non-Canonical Pathways (MAPK, PI3K/Akt) TBRI->NonCanonical Activates CSmad Co-Smad (Smad4) RSmad->CSmad Binds to SmadComplex Smad Complex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneReg Gene Regulation (Proliferation, EMT, Immunity) Nucleus->GeneReg Regulates

> The TGF-β signaling cascade from ligand activation to gene regulation, showing canonical (green) and non-canonical (red) pathways.

Targeting the TGF-β Pathway in Cancer

The central role of TGF-β in cancer makes it a compelling therapeutic target. The table below categorizes the main strategies for inhibiting this pathway.

Therapeutic Strategy Mechanism of Action Example Agents / Notes
TGF-β Neutralizing Antibodies Bind to and neutralize the TGF-β ligand in the extracellular space, preventing it from activating its receptor [2]. Preclinical/clinical studies.
Small Molecule Receptor Kinase Inhibitors Block the kinase activity of the intracellular domain of TGF-β receptors (especially TβRI), preventing downstream signal transduction [2]. This is the category for Galunisertib. It is a selective TβRI kinase inhibitor.
Small Molecule Signaling Inhibitors Target downstream signaling components within the cell [2]. Preclinical/clinical studies.
Natural Compounds & Extracts Some natural products have been shown to inhibit TGF-β signaling [2]. Pirfenidone, Hydronidone (studied in fibrosis).

Experimental Approaches for TGF-β Research

For researchers investigating TGF-β signaling or potential inhibitors, the following methodologies are commonly used [4].

Experimental Area Common Protocols & Assays
Pathway Activity Analysis Measure protein levels of TGF-β1, TβRI, and phospho-Smad2/3 via flow cytometry or Western blot. Assess target gene expression (e.g., via RNA sequencing and qPCR) [4].

| Functional Cellular Assays | Cell proliferation/apoptosis: Flow cytometry (Annexin V/7-AAD staining). Cell migration: Transwell migration assay. Tube formation: Assay on Matrigel to model angiogenesis [4]. | | Co-culture Systems | Co-culture target cells (e.g., hematopoietic stem cells, T cells) with relevant stromal cells (e.g., Endothelial Progenitor Cells) to study the TGF-β pathway's role in the microenvironment [4]. | | In Vivo Models | Use murine models of diseases (e.g., bone marrow failure, fibrosis) to validate the therapeutic effect of TGF-β inhibition in a whole organism [4]. |

References

galunisertib preclinical studies tumor models efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Target

Galunisertib is an oral, small-molecule inhibitor that specifically targets the Transforming Growth Factor-Beta Receptor I (TGFβRI) kinase. It acts as a competitive antagonist for the ATP-binding site, thereby inhibiting the phosphorylation of SMAD2 (pSMAD2) and downstream canonical TGFβ signaling [1]. This blockade affects all three TGFβ isoforms (TGFβ1, TGFβ2, TGFβ3) [2].

The diagram below illustrates the TGFβ signaling pathway and the point of inhibition by this compound.

G TGFb TGFβ Ligand ReceptorComplex TGFβRII / TGFβRI Complex TGFb->ReceptorComplex Binds pSMAD23 pSMAD2/3 ReceptorComplex->pSMAD23 Phosphorylation Complex pSMAD2/3/SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus TargetGene Target Gene Expression Nucleus->TargetGene This compound This compound (LY2157299) This compound->ReceptorComplex Inhibits

Diagram 1: this compound inhibits the TGFβRI kinase, blocking SMAD2/3 phosphorylation and subsequent signaling.

Antitumor Efficacy in Preclinical Models

This compound demonstrated potent anti-tumor activity across multiple mouse models, targeting both tumor-intrinsic processes and the immune microenvironment [2] [1].

Tumor Model Efficacy Findings Key Mechanisms Observed
4T1-LP (Breast) ~100% tumor growth inhibition; 50% of mice achieved complete regression [2]. CD8+ T-cell dependent; increased T-cell tumor infiltration; established immunological memory [2].
Colon Carcinoma Enhanced tumor growth inhibition when combined with anti-PD-L1 therapy [2]. Synergistic effect with checkpoint blockade; enhanced T-cell activation gene signature [2].
EMT6-LM2 (Breast) Significant delay in tumor growth [1]. Inhibition of SMAD phosphorylation (pSMAD) in tumor tissue [1].
Calu6 (Lung) Significant delay in tumor growth [1]. Inhibition of SMAD phosphorylation (pSMAD) in tumor tissue [1].

Immunomodulatory Effects

A key aspect of this compound's efficacy is its ability to reverse TGFβ-mediated immunosuppression.

  • Reversal of T-cell Suppression: In vitro, this compound reversed TGFβ1-mediated and regulatory T-cell (Treg)-mediated suppression of human CD8+ T-cell proliferation in a dose-dependent manner (0.1μM to 10μM) [2].
  • Impact on Tumor Microenvironment: In vivo treatment led to increased numbers of T cells within treated tumors. Mice that experienced durable regressions also rejected tumor rechallenge, demonstrating the establishment of long-lasting immunological memory [2].

Detailed Experimental Protocols

The tables below outline the core methodologies from key experiments cited in this research.

In Vitro T-cell Suppression Assays
Protocol Component Description
Cell Source CD8+ T-cells or CD4+ CD25- naive T-cells purified from healthy human donor blood [2].
Cell Labeling Cells labeled with 1 μM CFSE to track proliferation [2].
Stimulation Stimulated with human T-cell activation/expansion beads (e.g., CD3/CD28) [2].

| Suppression Conditions | Co-cultured with either: • 10 ng/ml TGFβ1, or • Isolated human CD25+ Tregs at varying ratios [2]. | | This compound Treatment | Added at concentrations ranging from 0.1 μM to 10 μM; DMSO used as vehicle control [2]. | | Proliferation Readout | Measured after 5-7 days by analyzing CFSE dilution via flow cytometry [2]. |

In Vivo Tumor Model Studies
Protocol Component Description
Animal Models Female mice with established syngeneic tumors (e.g., 4T1-LP, CT26) [2].
Dosing This compound administered orally at clinically relevant doses, often in a bi-daily intermittent schedule (e.g., 2 weeks on, 2 weeks off) [2] [1].
Efficacy Endpoints Tumor volume measurement, survival, incidence of complete regression, and resistance to tumor rechallenge [2].
Mechanistic Analysis Flow cytometry of tumor-infiltrating lymphocytes; gene expression profiling; immunohistochemistry for pSMAD2 to confirm target engagement [2] [1].

The following workflow summarizes the key stages of a typical in vivo efficacy study.

G Step1 Implant Tumor Cells Step2 Establish Tumors Step1->Step2 Step3 Randomize & Group Step2->Step3 Step4 Administer Treatment (this compound ± anti-PD-L1) Step3->Step4 Step5 Monitor Tumor Growth & Survival Step4->Step5 Step6 Analyze Immune Correlates ex vivo Step5->Step6

Diagram 2: General workflow for in vivo preclinical efficacy studies with this compound.

Conclusion

Preclinical data robustly demonstrates that this compound is a potent and selective TGFβRI inhibitor with multifaceted antitumor activity. Its efficacy stems from both direct effects on tumor cell signaling and, crucially, from reversing immunosuppression in the tumor microenvironment [2] [1]. The strong synergy observed with PD-1/PD-L1 checkpoint inhibitors provided a compelling rationale for the subsequent clinical development of this compound in combination with immunotherapy [2].

References

epithelial-mesenchymal transition EMT inhibition by galunisertib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Galunisertib is a selective, ATP-competitive inhibitor of the TGFβ Receptor I (TGFβRI/ALK5) [1] [2]. Its binding prevents the receptor from phosphorylating its primary downstream substrates, SMAD2 and SMAD3 [1] [3]. This inhibition halts the canonical TGF-β signaling pathway: the SMAD2/SMAD3/SMAD4 complex cannot form or translocate to the nucleus, which in turn suppresses the transcription of TGF-β target genes that drive EMT, including those for key transcription factors like SNAIL and ZEB [4] [1].

The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.

G TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 PSMAD23 p-SMAD2/3 TGFBR1->PSMAD23 Phosphorylation SMAD4 SMAD4 PSMAD23->SMAD4 Complex SMAD Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates TargetGenes EMT Gene Transcription (SNAIL, ZEB, etc.) Nucleus->TargetGenes This compound This compound This compound->TGFBR1 Inhibits

This compound inhibits TGFβRI, blocking SMAD-dependent signaling and EMT gene transcription.

Quantitative Biochemical and Cellular Profiling

This compound has been rigorously profiled in preclinical studies for its potency and selectivity.

Table 1: Selectivity and Potency Profile of this compound [1]

Kinase Target This compound IC₅₀ (μM)
TGFβRI (ALK5) 0.172
Alk4 (ACVR1B) 0.078
TGFβRII 0.208
Alk6 (BMPR1B) 0.471
Alk2 (ACVR1) 35.7
Alk1 (ACVRL1) 24.9

This compound demonstrates functional activity in cellular models, effectively reversing TGF-β-mediated biological processes.

Table 2: Functional Effects of this compound in Preclinical Models

Effect on EMT/Hallmark Experimental Model Key Observation
Reduced Invasion & Migration HCC cell lines (HLE, HLF); 3D spheroid invasion assay [5] [3] This compound treatment decreased the invasive capacity of tumor spheroids embedded in collagen.
Suppressed Stemness Invasive HCC cells (HLE, HLF) [5] Long-term treatment significantly reduced expression of stemness markers CD44 and THY1, and reduced clonogenicity and liver spheroid formation.
Reversal of Immune Suppression Human CD8+ T-cell and Treg suppression assays [6] Reversed TGF-β and Treg-mediated suppression of T-cell proliferation, restoring immune function.
Synergy with Chemotherapy Ex vivo human HCC tumor slices [3] Combined with sorafenib, this compound potentiated the inhibition of proliferation and increase in apoptosis.
Enhanced Anti-tumor Immunity Murine 4T1-LP breast tumor model [6] Treatment led to CD8+ T-cell-dependent tumor growth inhibition, complete regressions, and established immunological memory.

Core Experimental Protocols

To evaluate the effects of this compound on EMT in a research setting, several standard protocols can be employed, as evidenced by the cited literature.

  • Cell Line Models: Use invasive cancer cell lines with a mesenchymal phenotype, such as HLE and HLF for HCC, or MDA-MB-231 and SUM159 for claudin-low breast cancer [5] [7]. These models typically exhibit high baseline expression of mesenchymal and stemness markers (e.g., Vimentin, CD44).
  • Treatment Conditions: this compound is typically dissolved in DMSO and used in a concentration range of 0.1 μM to 10 μM for in vitro studies [6] [3]. Treatment duration can vary from 48 hours for immediate signaling and invasion studies to long-term treatment (over 14 days) to assess effects on stemness properties [5].
  • Key Assays and Readouts:
    • Western Blotting: To confirm pathway inhibition by measuring levels of phosphorylated SMAD2 (Ser465/467) and total SMAD2/3. A reduction in pSMAD2 indicates effective target engagement [3] [7].
    • Quantitative RT-PCR (qPCR) / Flow Cytometry: To quantify changes in mRNA or protein levels of EMT and stemness markers (e.g., CD44, THY1, Vimentin, E-cadherin) [5].
    • Functional Assays:
      • 3D Spheroid Invasion Assay: Generate spheroids using the hanging drop method, embed them in a collagen I matrix, and measure the area of invasive cell growth after this compound treatment [5].
      • Clonogenic / Colony Formation Assay: Plate cells at low density and count the number of colonies formed after treatment to assess self-renewal capacity [5] [7].
      • T-cell Suppression Assay: Co-culture CFSE-labeled human CD8+ T-cells with Tregs in the presence of this compound. Measure recovery of T-cell proliferation via CFSE dilution by flow cytometry [6].

Therapeutic Implications and Combination Potential

The multifaceted action of this compound supports its investigation in several therapeutic contexts.

  • Overcoming Drug Resistance: By suppressing the CSC niche and EMT, this compound can counteract mechanisms of resistance to conventional therapies. This is supported by its synergistic effect with sorafenib in HCC models [3].
  • Boosting Immunotherapy: Given its role in reversing TGF-β-mediated immunosuppression, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a rational strategy. Preclinical data shows improved tumor growth inhibition and complete regressions in combination with anti-PD-L1, associated with an enhanced T-cell activation gene signature [6].
  • Targeting Aggressive Subtypes: The drug's effect on CD44 highlights its potential in cancers driven by stem-like cells, such as claudin-low breast cancer and invasive HCC [5] [7].

References

Comprehensive Technical Analysis of Galunisertib Crystal Structures and Polymorphic Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Galunisertib and the Importance of Polymorphism

This compound (LY2157299 monohydrate) represents a first-in-class small molecule inhibitor targeting the transforming growth factor-beta receptor I (TGF-βRI) kinase, developed for its antineoplastic properties across various cancer types. As a dihydropyrrolopyrazole compound with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate, this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of TGFβRI, specifically downregulating phosphorylation of SMAD2 and abrogating activation of the canonical TGFβ pathway [1] [2]. The TGFβ signaling pathway plays pleiotropic roles in tumor biology, promoting tumor proliferation, invasion, metastasis, and immune escape, making it an attractive therapeutic target in oncology.

From a pharmaceutical development perspective, this compound exhibits a complex polymorphic landscape that presents both challenges and opportunities for drug formulation. Polymorphism, the ability of a solid substance to exist in more than one crystalline form, profoundly impacts critical pharmaceutical properties including solubility, stability, bioavailability, and processability. The significance of polymorph screening in drug development cannot be overstated, as late-appearing polymorphs have caused significant issues in the pharmaceutical industry, including patent disputes, regulatory complications, and market recalls, as famously exemplified by ritonavir and rotigotine [3]. For this compound, comprehensive understanding of its crystalline forms is essential for ensuring consistent product quality, efficacy, and safety throughout the drug lifecycle.

Polymorphic Landscape of this compound

Known Crystalline Forms

This compound has emerged as one of the most prolific compounds in terms of structurally characterized polymorphic modifications, with extensive crystallographic studies revealing a diverse array of solid forms:

  • Form 1 (Monohydrate): The initially disclosed crystalline form in patent literature (WO2007018818A1) is a monohydrate characterized by X-ray powder diffraction (XRPD) peaks at diffraction angles 2θ of 9.05°, 11.02°, 11.95°, and 14.84° (±0.1°). This form served as the basis for early clinical development but presented certain limitations in solubility and processing [4].

  • Form A (Novel Amorphous Form): A subsequently developed amorphous form demonstrates significantly improved pharmaceutical properties compared to the original monohydrate. Form A is characterized by distinctive XRPD peaks at 2θ of 22.0°, 10.4°, and 25.3° (±0.2°), with additional characteristic peaks at 15.9°, 14.7°, 16.9°, 19.5°, 12.5°, and 20.0° (±0.2°). This form exhibits superior solubility, enhanced wettability, and favorable stability profiles [4].

  • Multiple Solvate Structures: Research has identified at least 11 distinct solvates of this compound (designated GAL·Q, where Q represents solvent molecules). Crystal chemical analysis using molecular Voronoi-Dirichlet polyhedra has revealed that all 12 crystallographically different GAL molecules across these 11 solvates adopt unique conformations not observed in the 10 pure this compound polymorphs, which themselves contain 12 different molecular conformers [5]. This structural diversity highlights the remarkable conformational flexibility of the this compound molecule and its propensity for forming multiple solid forms with different packing arrangements.

Comparative Analysis of Pharmaceutical Properties

Table 1: Comparative properties of this compound crystalline forms

Property Form 1 (Monohydrate) Form A (Amorphous)
XRPD Characteristics 9.05°, 11.02°, 11.95°, 14.84° (±0.1°) 22.0°, 10.4°, 25.3° (±0.2°) with additional characteristic peaks
Solubility in FaSSIF (pH 6.5) Baseline ~10x improvement
Hygroscopicity Slightly hygroscopic at 80% RH Minimal hygroscopicity
Stability Standard pharmaceutically acceptable stability Excellent stability (no form change after 1 year at 40°C/75% RH or mechanical grinding)
Processability Conventional crystallization Requires thermal processing (170°C-240°C)

The substantial enhancement in solubility demonstrated by Form A is particularly significant for this compound's oral bioavailability, as the compound's solubility limitations potentially constrain its absorption and therapeutic efficacy. The improved stability and reduced hygroscopicity further facilitate robust pharmaceutical development by minimizing risks of form conversion during manufacturing and storage, thereby ensuring consistent product performance [4].

Computational Prediction of Crystal Structures

Advanced CSP Methodology

The complex polymorphic landscape of this compound has made it a benchmark compound for validating advanced crystal structure prediction (CSP) methods. Recent breakthroughs in computational polymorph screening have demonstrated remarkable accuracy in reproducing known this compound structures and predicting potentially novel forms. The hierarchical CSP approach integrates multiple computational techniques:

  • Systematic Crystal Packing Search: A novel algorithm employing a divide-and-conquer strategy partitions the parameter space into subspaces based on space group symmetries, enabling comprehensive exploration of potential packing arrangements [3].

  • Machine Learning Force Fields (MLFF): Structure optimization and ranking using advanced MLFF with long-range electrostatic and dispersion interactions provides accurate energy evaluations while maintaining computational efficiency [3].

  • Periodic Density Functional Theory (DFT): Final energy ranking employing the r2SCAN-D3 functional delivers quantum-mechanical accuracy for relative stability assessments of predicted structures [3].

  • Free Energy Calculations: Temperature-dependent stability evaluation using established methods accounts for entropic contributions and provides relevance to experimental conditions [3].

This integrated methodology has been validated on a comprehensive set of 66 molecules with 137 unique crystal structures, including this compound with its complex polymorphic landscape. The computational approach successfully reproduces all experimentally known this compound polymorphs ranked among the top candidate structures, demonstrating its predictive power for this pharmaceutically relevant system [3].

Experimental Workflow for Polymorph Screening

G Start Start Cryst Crystallization under multiple conditions Start->Cryst XRPD XRPD Analysis Cryst->XRPD DSC DSC/TGA Analysis XRPD->DSC SCXRD Single-Crystal X-ray Diffraction DSC->SCXRD Forms Polymorph Identification & Characterization SCXRD->Forms Computational Computational CSP Computational->Forms Database Crystal Structure Database Forms->Database FormSelection Optimal Form Selection Forms->FormSelection Database->FormSelection

Experimental-computational polymorph screening

Experimental Characterization and Preparation Methods

Analytical Techniques for Polymorph Identification

Rigorous characterization of this compound polymorphs employs a complementary suite of analytical techniques, each providing distinct structural and thermodynamic information:

  • X-ray Powder Diffraction (XRPD): The primary technique for polymorph identification and quantification, providing fingerprint patterns characteristic of each crystalline form. Modern XRPD instruments equipped with high-resolution detectors and variable-temperature stages enable detection of subtle structural differences and phase transformations [4].

  • Thermal Analysis (DSC/TGA): Differential scanning calorimetry (DSC) reveals polymorph-specific thermal events including melting points, glass transitions, and solid-solid transitions. Thermogravimetric analysis (TGA) quantifies solvate desolvation processes and hydration states, critical for distinguishing solvates from anhydrous forms [4].

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining three-dimensional crystal structures at atomic resolution, providing precise molecular conformation, packing arrangement, and hydrogen-bonding topology information that underpins understanding of structure-property relationships [5].

  • Voronoi-Dirichlet Polyhedra Analysis: A specialized crystallographic approach that characterizes the molecular coordination environment by constructing and analyzing the Voronoi-Dirichlet polyhedra, enabling quantitative comparison of molecular conformations across different polymorphs and solvates [5].

Preparation Protocols for Specific Crystal Forms

Table 2: Experimental preparation methods for this compound solid forms

Form Preparation Method Key Processing Parameters
Form A (Amorphous) Thermal treatment of this compound solid Heating to 170°C-240°C, precise temperature control critical
Form 1 (Monohydrate) Crystallization from aqueous systems Controlled cooling rate, specific water activity
Solvate Forms Crystallization from various organic solvents Solvent selection, temperature, evaporation rate
Novel Polymorphs Computational prediction-guided crystallization Targeted based on CSP results, specific nucleation conditions

The preparation of Form A requires precise thermal processing, where this compound solid is heated to temperatures between 170°C and 240°C to effect conversion to the amorphous form without decomposition. This process necessitates careful control of heating rate, temperature uniformity, and potentially subsequent quenching to maintain the desired amorphous state [4]. For crystalline forms including the monohydrate and various solvates, solution-based crystallization approaches employing different solvent systems, concentrations, cooling rates, and anti-solvent addition strategies enable selective formation of specific polymorphs.

Biological Implications and Therapeutic Applications

TGF-β Pathway Inhibition Mechanism

This compound's therapeutic activity stems from its specific inhibition of the TGF-β signaling cascade, which plays dual roles in tumor progression. The compound binds competitively to the ATP-binding site of TGFβRI, with critical molecular interactions including:

  • A 3 Å hydrogen bond between the quinoline nitrogen in this compound and the hinge region backbone NH hydrogen atom of histidine 283 in TGFβRI [2].

  • A water-bridged hydrogen bond from the pyridine nitrogen atom via a single ordered H₂O molecule that anchors interactions with tyrosine 249, glutamic acid 245, and the backbone NH hydrogen atom of aspartic acid 351 in TGFβRI [2].

  • Direct interaction with the gatekeeper residue serine 280, which contributes to the compound's selectivity profile [2].

This binding mode inhibits downstream SMAD phosphorylation and nuclear translocation, abrogating TGF-β-mediated gene expression that drives tumor progression, immune evasion, and metastasis [1] [2].

Signaling Pathway and Therapeutic Mechanisms

G TGFβ TGFβ Ligand Receptor TGFβRI/TGFβRII Receptor Complex TGFβ->Receptor pSMAD SMAD2/3 Phosphorylation Receptor->pSMAD CoSMAD Complex with SMAD4 pSMAD->CoSMAD Nucleus Nuclear Translocation CoSMAD->Nucleus Transcription Gene Transcription Nucleus->Transcription Outcomes Proliferation EMT Immune Suppression Metastasis Transcription->Outcomes This compound This compound Inhibition This compound->Receptor

TGF-β pathway and this compound inhibition

Impact of Solid Form on Therapeutic Efficacy

The selection of optimal crystalline form directly influences this compound's pharmaceutical performance and therapeutic efficacy through multiple mechanisms:

  • Bioavailability Enhancement: The approximately 10-fold solubility improvement demonstrated by Form A in simulated intestinal fluid (FaSSIF, pH 6.5) potentially translates to enhanced oral bioavailability, enabling lower dosing and reduced patient burden while maintaining therapeutic exposure [4].

  • Consistent Exposure: The superior physical stability of Form A minimizes risk of polymorphic conversion during storage and administration, ensuring consistent dissolution performance and predictable in vivo exposure throughout the product shelf-life [4].

  • Combination Therapy Synergy: this compound has demonstrated particularly promising activity when combined with immune checkpoint inhibitors. Preclinical studies show that this compound reverses TGFβ-mediated T-cell suppression and, when combined with anti-PD-L1 therapy, results in enhanced tumor growth inhibition and complete regressions in murine models [1]. The improved solubility of advanced solid forms may enhance exposure in tumor microenvironments where TGFβ signaling promotes immune evasion.

  • Radiosensitization Potential: Emerging research indicates that this compound exhibits radiosensitizing properties in head and neck squamous cell carcinoma (HNSCC) models, particularly in tumors with intact TGF-β signaling pathways [6]. The physical properties of the selected crystalline form may influence tumor penetration and radiosensitization efficacy.

Conclusion and Future Perspectives

The comprehensive understanding of this compound's polymorphic landscape represents a crucial advancement in the development of this promising therapeutic agent. The integration of computational prediction methods with experimental characterization has enabled systematic exploration of solid-form diversity, leading to the identification of forms with optimized pharmaceutical properties. The successful development of Form A with its enhanced solubility and stability profile demonstrates how strategic solid-form selection can address potential development challenges and maximize therapeutic potential.

Future directions in this compound crystal engineering include the development of co-crystals with improved performance characteristics, targeted crystallization of specific polymorphs through template-directed approaches, and exploration of nanoscale formulations that leverage the compound's molecular conformation flexibility. Furthermore, the application of advanced computational methods, including molecular dynamics simulations and free energy calculations, continues to provide deeper insights into the relationship between crystal structure, thermodynamic stability, and dissolution behavior.

References

Comprehensive Technical Guide: TGF-β in the Tumor Microenvironment and Galunisertib Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TGF-β Biology and Signaling Pathways

Transforming Growth Factor-β (TGF-β) represents a paradoxical signaling pathway with fundamental importance in cancer biology, acting as both tumor suppressor and tumor promoter depending on context. The TGF-β superfamily consists of three primary isoforms (TGF-β1, TGF-β2, and TGF-β3) that are structurally conserved yet exhibit distinct expression patterns and binding affinities [1]. Among these, TGF-β1 predominates in adult tissues under normal conditions and is the most extensively studied in cancer pathophysiology [1] [2]. These ligands are synthesized as inactive precursors that undergo complex activation before mediating biological effects. The latent TGF-β complex consists of the mature ligand non-covalently bound to Latency-Associated Peptide (LAP), which in turn interacts with Latent TGF-β Binding Protein (LTBP) that anchors the complex to the extracellular matrix [1]. This sophisticated sequestration mechanism represents a critical regulatory checkpoint, as TGF-β activation requires release from LAP through various mechanisms including proteolytic cleavage (by MMPs), integrin-mediated activation, or exposure to reactive oxygen species [1].

The TGF-β signaling cascade initiates when active ligands bind to transmembrane serine/threonine kinase receptors. The canonical pathway involves stepwise receptor activation: TGF-β ligands first bind to TGF-β Type II Receptor (TGFβRII), which then recruits and phosphorylates TGF-β Type I Receptor (TGFβRI, also known as ALK5) [3] [1]. This activated receptor complex subsequently propagates signals through both SMAD-dependent (canonical) and non-SMAD pathways (non-canonical) [3]. The specificity of ligand-receptor interactions is modulated by accessory receptors, with betaglycan and endoglin (Type III receptors) particularly important for TGF-β2 binding, which has lower inherent affinity for TGFβRII [1]. The intricate regulation of this pathway at multiple levels—from ligand availability to receptor activation—underscores its biological importance and the potential consequences of dysregulation in disease states such as cancer.

Canonical and Non-Canonical TGF-β Signaling

The diagram below illustrates the core TGF-β signaling pathway, encompassing both canonical (SMAD-dependent) and non-canonical (SMAD-independent) branches:

G cluster_latent Extracellular Space cluster_receptor Plasma Membrane cluster_canonical Canonical (SMAD) Pathway cluster_noncanonical Non-Canonical Pathways LatentTGFB Latent TGF-β (LAP+LTBP) Activation Activation by: MMPs, Integrins, ROS, Acidosis LatentTGFB->Activation ActiveTGFB Active TGF-β Ligand Activation->ActiveTGFB TGFBR2 TGFβRII ActiveTGFB->TGFBR2 binds TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 phosphorylates ReceptorComplex Activated Receptor Complex TGFBR1->ReceptorComplex forms PSMAD23 p-SMAD2/3 ReceptorComplex->PSMAD23 phosphorylates MAPK MAPK Pathway (ERK, JNK, p38) ReceptorComplex->MAPK activates PI3K PI3K/AKT/mTOR Pathway ReceptorComplex->PI3K activates RHO RHO/ROCK Pathway ReceptorComplex->RHO activates HIPPO HIPPO Pathway ReceptorComplex->HIPPO activates SMAD4 SMAD4 PSMAD23->SMAD4 complex with SMADComplex SMAD2/3/4 Complex SMAD4->SMADComplex forms NuclearPore Nuclear Translocation SMADComplex->NuclearPore GeneTranscription Gene Transcription Regulation NuclearPore->GeneTranscription CellularResponses Cellular Responses: - EMT - Immune Modulation - Angiogenesis - Metabolic Reprogramming MAPK->CellularResponses triggers PI3K->CellularResponses triggers RHO->CellularResponses triggers HIPPO->CellularResponses triggers

The canonical TGF-β pathway centers around SMAD proteins as intracellular effectors. Upon receptor activation, TGFβRI phosphorylates the receptor-regulated SMADs (R-SMADs: SMAD2 and SMAD3) at C-terminal serine residues [4] [3]. These phosphorylated R-SMADS then form a trimeric complex with the common mediator SMAD4, which facilitates their nuclear translocation [3]. Within the nucleus, this SMAD complex associates with various transcription factors and co-regulators to control the expression of hundreds of target genes [4]. The duration and intensity of SMAD signaling are tightly regulated by inhibitory SMADs (I-SMADs: SMAD6 and SMAD7), which form part of a negative feedback loop by competing with R-SMADs for receptor interaction and targeting receptors for degradation [4].

Complementing the canonical pathway, non-canonical TGF-β signaling involves several SMAD-independent routes that significantly expand the functional repertoire of TGF-β. These include the MAPK pathways (ERK, JNK, p38), PI3K-AKT-mTOR signaling, RHO GTPase pathways, and the Hippo signaling cascade [4] [2]. These non-canonical pathways often integrate with SMAD signaling to fine-tune cellular responses and are particularly important in the context of cancer progression, where they contribute to processes such as epithelial-mesenchymal transition (EMT), cell migration, and survival under stress conditions [3]. The context-dependent integration of these diverse signaling outputs explains how TGF-β can elicit such varied cellular responses across different tissue types and disease states.

TGF-β's Dual Role in Cancer Progression

The TGF-β pathway exhibits a paradoxical dual nature in cancer, functioning as both a tumor suppressor in early carcinogenesis and a tumor promoter in advanced malignancies [5] [2]. This functional switch represents one of the most conceptually challenging aspects of TGF-β biology with significant therapeutic implications. In normal epithelial cells and early-stage tumors, TGF-β exerts potent cytostatic effects primarily through SMAD-dependent transcriptional regulation of cell cycle inhibitors [5] [3]. Key mechanisms include: repression of MYC expression, induction of CDK inhibitors (p15INK4B and p21CIP1), and downregulation of CDK4 [5] [3]. These molecular events enforce cell cycle arrest in the G1 phase, effectively suppressing tumor development. Additionally, TGF-β can promote apoptotic responses through induction of pro-apoptotic factors like BIM and DAPK, further contributing to its tumor-suppressive function [3].

As tumors progress, cancer cells typically develop resistance to TGF-β-mediated growth inhibition while maintaining other aspects of TGF-β signaling, leading to a functional switch to pro-oncogenic activities. This transition is facilitated by various mechanisms, including mutations in TGF-β pathway components (SMADs, receptors), alterations in downstream cell cycle regulators, and integration with other oncogenic signals [3] [6]. In advanced cancer stages, TGF-β promotes malignant progression through multiple mechanisms: induction of epithelial-mesenchymal transition (EMT) which enhances invasive capabilities; stimulation of angiogenesis through VEGF upregulation; and creation of an immunosuppressive microenvironment [5] [3] [2]. This contextual duality presents a significant challenge for therapeutic targeting, as strategies must consider tumor stage and molecular context to achieve clinical benefit.

TGF-β's Multifaceted Roles in the Tumor Microenvironment

Immunosuppressive Mechanisms

TGF-β serves as a master regulator of immune suppression within the TME through its effects on both innate and adaptive immune cells. The pathway exerts pleiotropic immunosuppressive effects that collectively establish an immune-privileged niche for tumor growth [7] [3]. Key immunomodulatory functions include:

  • Inhibition of Cytotoxic T Cells: TGF-β directly suppresses CD8+ T cell proliferation, cytotoxicity, and cytokine production, effectively blunting anti-tumor immune responses [7]. The pathway also inhibits helper T cell differentiation and function, particularly Th1 and Th17 subsets that contribute to anti-tumor immunity [7].

  • Regulatory T Cell (Treg) Enhancement: TGF-β promotes the differentiation, expansion, and functional activity of FoxP3+ Tregs, both through direct induction of FoxP3 expression and by enhancing Treg suppressive capacity [7]. This creates a self-reinforcing immunosuppressive circuit, as Tregs themselves produce TGF-β.

  • Myeloid Cell Modulation: TGF-β shapes the myeloid compartment by promoting the expansion and activation of myeloid-derived suppressor cells (MDSCs) and driving macrophage polarization toward immunosuppressive M2 phenotypes [7] [3]. TGF-β signaling in MDSCs upregulates miR-494 expression, which enhances CXCR4-mediated chemotaxis and increases production of pro-tumorigenic factors like ARG1, MMP2, and MMP13 [3].

  • NK Cell Suppression: TGF-β inhibits natural killer (NK) cell differentiation, cytotoxicity, and cytokine production, compromising an important arm of innate anti-tumor immunity [7]. This effect is particularly relevant in the postoperative period when NK cell dysfunction has been linked to increased metastasis [8].

Stromal Remodeling and Angiogenesis

Beyond its immunomodulatory functions, TGF-β profoundly influences the non-cellular components of the TME through its effects on stromal cells. The pathway promotes fibrosis and desmoplasia by activating cancer-associated fibroblasts (CAFs) and stimulating excessive extracellular matrix (ECM) deposition [5] [9] [3]. This creates a physical barrier that impedes immune cell infiltration and contributes to treatment resistance [9]. Key stromal effects include:

  • ECM Remodeling: TGF-β upregulates expression of various ECM components including collagens (COL1A1, COL4A1) and matrix-modifying enzymes such as MMP2, MMP9, and LOXL4 [3]. This remodeling increases tissue stiffness and creates a pro-invasive microenvironment.

  • Angiogenesis Promotion: TGF-β signaling in endothelial cells and perivascular components stimulates angiogenesis through induction of VEGF-A and other pro-angiogenic factors [5] [3]. The pathway also promotes vessel maturation through effects on smooth muscle cells and pericytes.

  • Metabolic Reprogramming: TGF-β contributes to the establishment of a tumor metabolic microenvironment (TMME) characterized by hypoxia, acidosis, and nutrient deprivation [2]. The pathway regulates metabolic processes in both cancer and stromal cells, influencing glucose uptake, glycolysis, and lipid metabolism to support tumor growth under nutrient-poor conditions.

Table 1: TGF-β-Mediated Effects on Different Cellular Components of the Tumor Microenvironment

Cell Type TGF-β Effects Molecular Mechanisms Functional Outcomes
CD8+ T Cells Suppresses proliferation and cytotoxicity Inhibits cell cycle progression and effector molecule expression Reduced anti-tumor immunity
Treg Cells Promotes differentiation and function Induces FoxP3 expression; enhances suppressive capacity Increased immune suppression
MDSCs Enhances recruitment and activation Upregulates miR-494; increases ARG1, MMP production Enhanced immunosuppression and tissue remodeling
Macrophages Drives M2 polarization Modulates cytokine and chemokine expression Alternative activation; tissue repair phenotype
CAFs Activates and maintains myofibroblast phenotype Induces α-SMA expression; ECM production Desmoplasia; physical barrier formation
Endothelial Cells Stimulates angiogenesis Upregulates VEGF-A; promotes vessel maturation Enhanced tumor perfusion and growth

Galunisertib: Mechanism and Preclinical Evidence

Pharmacological Profile and Mechanism

This compound (LY2157299 monohydrate) is an oral small molecule inhibitor that selectively targets the ATP-binding pocket of TGF-β receptor I (TGFβRI/ALK5) [7]. As a competitive ATP-mimetic compound, this compound specifically downregulates the phosphorylation of SMAD2, thereby abrogating activation of the canonical TGF-β signaling pathway [7] [6]. By targeting TGFβRI, this compound effectively blocks signaling initiated by all three TGF-β isoforms, providing broad pathway inhibition [7]. The compound has favorable pharmacokinetic properties that support twice-daily oral dosing and has demonstrated acceptable safety profiles in clinical trials, making it a promising candidate for therapeutic development [7] [6].

The molecular mechanism of this compound involves binding to the kinase domain of TGFβRI, preventing receptor activation and subsequent downstream signaling. This inhibition has been demonstrated to reverse TGF-β-mediated effects across multiple cell types in the TME [7]. In HCC models, this compound treatment at micromolar concentrations potently inhibited TGF-β-induced phosphorylation of SMAD2 and SMAD3, confirming effective pathway blockade [6]. Importantly, while this compound exhibits significant effects on invasive properties and immune modulation, it demonstrates limited direct antiproliferative activity against many cancer cell lines, consistent with the complex dual nature of TGF-β signaling in cancer [6].

Preclinical Evidence Across Tumor Models

This compound has demonstrated robust anti-tumor activity across diverse preclinical models, with particularly compelling evidence supporting its immunomodulatory mechanisms. In the immunogenic 4T1-LP breast cancer model, this compound treatment resulted in dose-dependent tumor growth inhibition approaching 100%, with complete regressions observed upon treatment cessation in 50% of animals [7]. This anti-tumor effect was demonstrated to be CD8+ T cell-dependent, as depletion of CD8+ T cells completely abrogated the therapeutic benefit. Analysis of treated tumors revealed increased T cell infiltration, suggesting that this compound enhances anti-tumor immunity by reversing TGF-β-mediated T cell suppression and exclusion [7].

In hepatocellular carcinoma (HCC) models, this compound potently inhibited TGF-β-induced SMAD phosphorylation and demonstrated significant anti-invasive properties despite limited effects on proliferation [6]. Using ex vivo whole tumor tissue samples from HCC patients, this compound treatment (1-10 μM) effectively decreased p-SMAD2/3 levels and, when combined with sorafenib, significantly reduced the proliferation marker Ki67 while increasing the apoptotic marker caspase-3 [6]. This synergistic interaction with sorafenib highlights the potential of combining TGF-β inhibition with standard targeted therapies.

Table 2: Summary of Key Preclinical Findings with this compound

Cancer Model Experimental Findings Mechanistic Insights Reference
4T1-LP Breast Cancer ~100% tumor growth inhibition; 50% complete regressions after treatment cessation CD8+ T cell-dependent; increased T cell infiltration; establishment of immunological memory [7]
HCC Cell Lines & Patient Explants Inhibition of p-SMAD2/3; reduced invasion; combination with sorafenib enhanced apoptosis Limited anti-proliferative effects but potent anti-invasive properties; synergistic with sorafenib [6]
Colon Carcinoma Models Improved anti-tumor activity when combined with anti-PD-L1 Enhanced T-cell activation gene signatures; accelerated immune response [7]
Human T-cell Assays Reversed TGF-β-mediated suppression of T cell proliferation Blocked Treg-mediated suppression of naïve T cells; restored effector function [7]

Experimental Protocols for Assessing TGF-β Inhibition

In Vitro T Cell Suppression Assays

Purpose: To evaluate the effect of TGF-β pathway inhibition on reversing T cell suppression using human primary cells [7].

Methodology:

  • CD8+ T Cell Isolation: Purify CD8+ T cells from healthy donor blood using RosetteSep Human CD8+ T cell enrichment kit [7].
  • CFSE Labeling: Label cells with 1 μM CFSE in PBS + 5% FCS for 10 minutes at 37°C to enable tracking of proliferation through dye dilution [7].
  • Activation and Treatment: Plate cells (5 × 10^4/well) in complete RPMI medium and stimulate with human T cell activation/expansion beads. Add TGF-β1 (10 ng/mL) to suppress proliferation, with this compound (0.1-10 μM) or DMSO vehicle control [7].
  • Analysis: After 5 days culture, measure CD8+ T cell proliferation by assessing CFSE dilution using flow cytometry. Calculate recovery of proliferation as: % of Max proliferation = % CFSE^low of sample / (average of CFSE^low for control with no TGF-β) [7].

Human Treg Suppression Assay:

  • Cell Separation: Isolate CD4+ cells from donor blood, then separate CD25+ (Treg) and CD25− (naïve T) populations using microbeads [7].
  • Co-culture Setup: Label naïve T cells with CFSE as above. Co-culture Tregs and naïve T cells at varying ratios (e.g., 1:1, 1:2) with CD3/CD28/CD2 activation beads in the presence of this compound (0.1-10 μM) or vehicle [7].
  • Assessment: After 5-7 days, measure naïve T cell proliferation by CFSE dilution. Calculate rescue of proliferation as: % Recovery = (%CFSE^low T_naive in treated Treg co-culture - %CFSE^low T_naive in untreated Treg co-culture) / (%CFSE^low untreated T_naive monoculture with beads - %CFSE^low T_naive in untreated Treg co-culture) × 100% [7].

The experimental workflow for these immune cell assays is illustrated below:

G cluster_sample Sample Preparation cluster_setup Assay Setup cluster_analysis Analysis BloodSample Human Donor Blood Sample CellSeparation CD8+ T Cell or CD4+ T Cell Isolation BloodSample->CellSeparation CFSElabeling CFSE Labeling CellSeparation->CFSElabeling TregSep CD25+ Treg & CD25- Naïve T Separation CellSeparation->TregSep For Treg Assay PlateCells Plate Cells (5×10⁴/well) CFSElabeling->PlateCells AddStimuli Add Stimuli: - Activation Beads - TGF-β1 (10 ng/mL) - this compound (0.1-10 μM) PlateCells->AddStimuli Culture Culture (5-7 days) AddStimuli->Culture FlowAnalysis Flow Cytometry Analysis Culture->FlowAnalysis Coculture Co-culture at Various Ratios TregSep->Coculture Coculture->AddStimuli Instead of PlateCells CFSEanalysis CFSE Dilution Measurement FlowAnalysis->CFSEanalysis Calculation Calculate % Recovery of Proliferation CFSEanalysis->Calculation

Ex Vivo Tumor Tissue Analysis

Purpose: To evaluate drug effects on intact tumor tissue architecture while maintaining native cellular interactions [6].

Methodology:

  • Tumor Sample Collection: Obtain fresh tumor tissue from surgical resections (e.g., HCC) and immediately place in cold preservation medium [6].
  • Tissue Slice Preparation: Using a vibratome, prepare precision-cut tumor slices (200-300 μm thickness) to maintain tissue viability and architecture [6].
  • Ex Vivo Treatment: Incubate tumor slices with this compound (1-10 μM), standard therapies (e.g., sorafenib 5 μM), or combinations for 48 hours in specialized tissue culture medium [6].
  • Endpoint Analysis:
    • Western Blotting: Analyze p-SMAD2/3 levels to confirm TGF-β pathway inhibition [6].
    • Immunohistochemistry: Assess proliferation (Ki67), apoptosis (cleaved caspase-3), and other biomarkers in formalin-fixed, paraffin-embedded sections [6].
    • Gene Expression: Evaluate transcriptomic changes using RNA sequencing or targeted approaches to identify mechanisms of response and resistance [7].

Therapeutic Applications and Combination Strategies

Rational Combination Approaches

The complex role of TGF-β in the TME provides a strong rationale for combination therapies that target complementary resistance mechanisms. Several strategically promising combinations have emerged from preclinical studies:

  • With Immune Checkpoint Inhibitors: this compound combination with anti-PD-L1 blockade demonstrated improved tumor growth inhibition and complete regressions in colon carcinoma models compared to either agent alone [7]. This synergy is associated with enhanced T-cell activation gene expression profiles that accelerate immune responses [7]. The combination addresses the interconnected nature of TGF-β and PD-1/PD-L1 as complementary immunosuppressive mechanisms in the TME.

  • With Targeted Therapies: In HCC models, this compound potentiated the effects of sorafenib, resulting in enhanced apoptosis and reduced proliferation in patient-derived tumor explants [6]. This combination simultaneously targets oncogenic signaling (sorafenib) and the pro-tumorigenic microenvironment (this compound), addressing both cancer cell-intrinsic and extrinsic mechanisms of progression.

  • With Cytotoxic Therapies: Conventional therapies like chemotherapy and radiotherapy can induce immunogenic cell death and potentially enhance antigen presentation [9] [8]. Combining these with TGF-β inhibition may amplify anti-tumor immunity by removing immunosuppressive barriers while simultaneously generating tumor antigens and inflammatory signals.

Clinical Translation and Current Status

This compound has advanced to clinical testing in multiple solid tumors, both as monotherapy and in combination regimens. Current clinical trials are evaluating this compound in combination with immune checkpoint inhibitors (nivolumab, durvalumab) in patients with NSCLC, HCC, or pancreatic cancer (NCT02423343; NCT02734160) [7]. These trials represent the translation of compelling preclinical evidence supporting TGF-β inhibition as a strategy to overcome resistance to immunotherapy.

Emerging insights into TME heterogeneity and the contextual functions of TGF-β signaling highlight the importance of patient selection and biomarker development for maximizing therapeutic benefit. Potential biomarkers include circulating TGF-β levels, tumor p-SMAD2/3 expression, and gene expression signatures reflecting TGF-β pathway activity [6]. Additionally, monitoring changes in circulating tumor DNA (ctDNA) may provide early indicators of treatment response and help guide therapeutic decisions [10].

Conclusion and Future Directions

TGF-β signaling represents a master regulatory pathway in the tumor microenvironment with pleiotropic effects on cancer progression, immune evasion, stromal remodeling, and metabolic reprogramming. The paradoxical dual nature of TGF-β—as both tumor suppressor and promoter—presents unique challenges for therapeutic targeting that require careful consideration of context and timing. This compound, as a first-in-class TGFβRI kinase inhibitor, has demonstrated compelling preclinical activity by reversing immunosuppression, inhibiting invasion, and enhancing responses to standard therapies and immunotherapy.

References

Introduction and Rationale for Intermittent Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Galunisertib (LY2157299 monohydrate) is a first-in-class, oral small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta (TGF-β) receptor I kinase (also known as ALK5). It specifically downregulates the phosphorylation of SMAD2 (pSMAD2), thereby inhibiting the canonical TGF-β signaling pathway [1] [2]. The TGF-β pathway plays a central, dual role in cancer, and its inhibition can counteract key hallmarks of cancer progression, including tumor proliferation, invasion, metastasis, and immune evasion [1] [3].

The 14 days on/14 days off intermittent dosing schedule was established as a result of extensive preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling. Preclinical studies revealed that continuous, long-term exposure to this compound was associated with cardiac toxicities in animal models [1] [2]. To mitigate this risk while maintaining antitumor activity, a PK/PD-driven dosing strategy was adopted. This intermittent schedule allows for adequate target modulation and antitumor effect during the "on" period, followed by a treatment-free interval that reduces the risk of cumulative toxicity, resulting in an acceptable safety profile for clinical investigation [1] [4] [2].

Recommended Dosing Regimen and Parameters

The standardized dosing regimen for this compound, used across multiple phase II clinical trials, is summarized in the table below.

Table 1: Standardized this compound Dosing Regimen

Parameter Specification
Recommended Adult Dose 150 mg, taken orally, twice daily (BID) [5] [6] [2].
Dosing Schedule Administered for 14 consecutive days, followed by a 14-day treatment-free period [1] [5] [6].
Treatment Cycle Duration 28 days [1] [5].
Formulation Oral tablet [2].

Mechanism of Action and Experimental Evidence

This compound functions as an ATP-competitive inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. By binding to the ATP-binding pocket, it prevents the receptor-mediated phosphorylation of SMAD2 and SMAD3, thus abrogating the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation to the nucleus. This blockade inhibits the transcription of TGF-β-responsive genes involved in epithelial-mesenchymal transition (EMT), metastasis, angiogenesis, and immune suppression [1] [4] [2].

Diagram: this compound Inhibition of the Canonical TGF-β Signaling Pathway

G Ligand TGF-β Ligand RII TGF-βRII Ligand->RII Binds RI TGF-βRI (ALK5) RII->RI Phosphorylates pSMAD23 pSMAD2/3 RI->pSMAD23 Phosphorylates SMAD4 SMAD4 pSMAD23->SMAD4 Binds Complex pSMAD2/3-SMAD4 Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGene Target Gene Transcription Nucleus->TargetGene This compound This compound This compound->RI Inhibits

The efficacy of this regimen is supported by clinical evidence. Key clinical trials that established and utilized the 14-day-on/14-day-off schedule are summarized below.

Table 2: Clinical Trial Evidence for the 14-day-on/14-day-off Regimen

Trial Context / Population Dosing Regimen Key Findings & Rationale

| Various Phase II Trials (e.g., HCC, Glioblastoma, Pancreatic Cancer) | This compound 150 mg BID 14 days on / 14 days off in 28-day cycles [1] [2]. | Rationale: PK/PD model-defined schedule to balance efficacy and safety. Shown to be safe and tolerable, enabling clinical investigation [1] [2]. | | First-line Advanced HCC (in combination with Sorafenib) | This compound: 150 mg BID, 14 days on/14 days off. Sorafenib: 400 mg BID, continuous daily dosing [6]. | Efficacy: Median OS was 18.8 months. The combination had an acceptable safety profile, and a decrease in TGF-β1 was associated with longer OS [6]. | | Uterine/Ovarian Carcinosarcoma (in combination with Carboplatin/Paclitaxel) | This compound: 150 mg BID, days 4-17 of a 28-day cycle. Chemotherapy given per standard schedule [5]. | Feasibility: The combination was deemed feasible with only 1 dose-limiting toxicity in 21 patients. The study confirmed the tolerability of this intermittent schedule with chemotherapy [5]. |

Pharmacodynamic Monitoring Protocol

A critical component of this compound administration is the monitoring of pharmacodynamic (PD) effects to confirm target engagement.

  • Primary PD Biomarker: Inhibition of phosphorylated SMAD2 (pSMAD2) in response to TGF-β stimulation [4].
  • Recommended Assay: Immunoassay (e.g., ELISA or Western Blot) to quantify pSMAD2 levels in Peripheral Blood Mononuclear Cells (PBMCs) [4].
  • Experimental Workflow:
    • Sample Collection: Collect whole blood samples from patients pre-dose and at designated time points during the first cycle (e.g., Day 1, Day 15).
    • PBMC Isolation: Isolate PBMCs using standard Ficoll density gradient centrifugation.
    • Ex Vivo Stimulation: Stimulate isolated PBMCs with exogenous TGF-β1 (e.g., 5 ng/mL for 1 hour) to activate the pathway.
    • Lysis and Analysis: Lyse the cells and measure pSMAD2 levels. A reduction in pSMAD2 levels in post-dose samples compared to pre-dose baseline indicates successful target engagement by this compound [4].
  • Alternative Biomarker: In some trials (e.g., HCC), a decrease of >20% from baseline in circulating plasma TGF-β1 levels was associated with significantly longer overall survival (22.8 vs. 12.0 months), serving as a potential surrogate efficacy marker [6].

Important Considerations and Current Status

  • Safety Profile: The most common treatment-emergent adverse events across clinical trials included fatigue, anemia, and peripheral edema. The most common grade 3/4 event was neutropenia. The intermittent schedule was crucial in managing these toxicities [6] [2].
  • Drug Development Status: It is important for researchers to note that despite the established dosing regimen and evidence of biological activity, the clinical development of this compound by Eli Lilly was discontinued in January 2020 due to a lack of meaningful improvement in primary survival endpoints in pivotal Phase II trials for solid tumors [2]. However, the compound remains a critical tool for probing TGF-β biology, and its well-defined dosing protocol provides a valuable template for the development of next-generation TGF-β pathway inhibitors.

Protocol Summary

The 14-day-on/14-day-off intermittent dosing of this compound at 150 mg BID represents a rationally designed regimen that successfully translated preclinical target inhibition into a clinically tractable strategy. This protocol, supported by robust PK/PD modeling and clinical validation, effectively balances antitumor activity with manageable toxicity and provides a foundational approach for targeting the TGF-β pathway in oncology research.

References

galunisertib in vitro cancer cell line protocols

Author: Smolecule Technical Support Team. Date: February 2026

Galunisertib In Vitro Application Notes: Mechanism and Workflow

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-mimetic, competitively inhibiting the kinase domain of TGFβRI (ALK5), thereby preventing the phosphorylation of SMAD2/3 and subsequent formation of the p-SMAD2/3/SMAD4 complex [1]. This inhibition blocks the transcription of TGF-β-responsive genes involved in proliferation, metastasis, and immune evasion [2] [3]. The following diagram illustrates this canonical pathway and this compound's target.

GalunisertibMechanism TGFb TGF-β Ligand RII TGF-β RII TGFb->RII Binds RI TGF-β RI (ALK5) RII->RI Phosphorylates pSMAD23 p-SMAD2/3 RI->pSMAD23 Phosphorylates SMAD2/3 Complex p-SMAD2/3/SMAD4 Complex pSMAD23->Complex Forms complex with SMAD4 SMAD4 Transcription Target Gene Transcription Complex->Transcription Nuclear Translocation This compound This compound (LY2157299) This compound->RI Inhibits

Overall Experimental Workflow

A typical in vitro study involves a logical sequence of experiments to comprehensively assess the impact of this compound. The workflow generally progresses from basic viability and phenotypic assays to mechanistic investigations.

ExperimentalWorkflow CellCulture Cell Culture & TGF-β Pathway Status Check Viability Metabolic Activity / Proliferation Assay CellCulture->Viability Phenotype1 Migration / Invasion Assay (Wound Healing) Viability->Phenotype1 Phenotype2 Vasculogenic Mimicry Assay (Tube Formation) Viability->Phenotype2 Clonogenic Clonogenic Survival Assay Phenotype1->Clonogenic Phenotype2->Clonogenic Mechanism Mechanistic Analysis (Western Blot, Flow Cytometry) Clonogenic->Mechanism Combination Combination Studies (e.g., with Radiation) Mechanism->Combination

Detailed Experimental Protocols

Cell Culture and Reagent Preparation
  • This compound Preparation: Reconstitute this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C. In all experiments, include a vehicle control with the same final concentration of DMSO (typically ≤0.1-0.16%) [4] [5].
  • TGF-β1 Preparation: Recombinant human TGF-β1 is used to stimulate the pathway. Prepare a stock solution as per manufacturer's instructions and use at common working concentrations of 5-10 ng/mL [2] [6] [4].
  • Cell Line Selection: The TGF-β pathway status of cell lines is crucial for experimental design.
    • With Functional Pathway: SCC-25 (head and neck cancer), A172 (glioma), 4T1 (murine breast cancer).
    • With Deficient Pathway: CAL27 (head and neck cancer, inactivating mutation) [5].
Core Functional Assays
Metabolic Activity and Proliferation Assay

This protocol assesses the direct effect of this compound on cell metabolic activity, often used as a proxy for proliferation or viability [5].

  • Procedure:
    • Seed cells in 96-well plates at an optimized density (e.g., 6x10³ cells/well) and allow to attach for 24 hours [5].
    • Treat cells with a dose range of this compound (e.g., 1-100 µM) in the presence or absence of TGF-β1 (e.g., 10 ng/mL). Include vehicle (DMSO) and positive controls.
    • Incubate for a defined period, commonly 72 hours.
    • Add a resazurin-based solution (e.g., 1:10 v/v dilution in medium) and incubate for 60 minutes.
    • Measure absorbance at 570 nm using a microplate reader. Express results as a percentage of the metabolic activity relative to the vehicle control [5].
Wound Healing Migration Assay

This simple assay evaluates the inhibitory effect of this compound on cancer cell migration [5].

  • Procedure:
    • Seed cells in 24-well plates at a high density (e.g., 15x10⁵ cells/well) and culture until 95-100% confluency.
    • Create a uniform "wound" scratch in the monolayer using a 200 µL pipette tip.
    • Wash gently to remove detached cells and add fresh medium containing this compound and/or TGF-β1.
    • Capture images of the scratch at the start (0 hours) and after a defined period (e.g., 24 hours).
    • Quantify the change in wound width using image analysis software (e.g., ImageJ). Report results as percentage of wound closure compared to time zero [5].
In Vitro Tube Formation (Vasculogenic Mimicry) Assay

This protocol evaluates the ability of this compound to inhibit the formation of vascular-like structures by cancer cells, a phenomenon linked to aggression and nutrient supply [4].

  • Procedure:
    • Pre-coat 96-well plates with a thin layer of Matrigel (50-100 µL/well) and allow it to polymerize at 37°C for 30-60 minutes.
    • Trypsinize and resuspend glioma cells (e.g., A172). Pre-treat cells with this compound (e.g., 10 µM) or vehicle for a period (e.g., 2 hours) or seed cells directly and then add compounds.
    • Seed cells onto the Matrigel layer (e.g., 1x10⁴ cells/well) in the presence of TGF-β1 and this compound. Co-culture with astrocytes in Transwell systems can be used to enhance VM formation [4].
    • Incubate for 6-24 hours and observe tube formation under a microscope.
    • Quantify by counting the number of branch points or measuring the total tube length per field from multiple images [4].
Clonogenic Survival Assay

This gold-standard assay measures the ability of a single cell to proliferate and form a colony after treatment, indicating long-term survival and reproductive death [5].

  • Procedure:
    • Seed a low number of cells in 6-well plates (e.g., 500-1500 cells/well, optimized for each line) and allow to attach for 24 hours [5].
    • Treat cells with this compound alone, radiation alone, or a combination. For combination with radiation, irradiate cells (e.g., 4 Gy) shortly after adding the drug.
    • After 72 hours of drug exposure, replace the medium with drug-free fresh medium.
    • Incubate for 10-14 days to allow colony development.
    • Fix cells with methanol or ethanol, stain with crystal violet (0.5% w/v), and manually or automatically count colonies defined as >50 cells.
    • Calculate the surviving fraction: (Number of colonies formed) / (Number of cells seeded x Plating Efficiency of control), where plating efficiency = (Number of colonies in control / Number of cells seeded in control) [5].
Mechanistic and Downstream Analysis
Western Blot Analysis of Pathway Inhibition

This confirms target engagement and evaluates effects on downstream proteins [4].

  • Procedure:
    • Treat cells (e.g., in 6-well plates) with this compound for a duration that covers both short (2-6 hours) and long-term (24-72 hours) effects.
    • Lyse cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and block.
    • Probe with primary antibodies against:
      • Key Targets: p-SMAD2 (Ser465/467), total SMAD2/3, SMAD4.
      • Vasculogenic Mimicry Markers: VE-cadherin, Smooth Muscle Actin-α (SMA).
      • Other Downstream Effectors: MMP-2, MMP-9, p-Akt, p-Flk [4].
    • Use β-Actin or GAPDH as a loading control.

Summary of Quantitative Data from Literature

The following tables consolidate key quantitative findings from published in vitro studies using this compound.

Table 1: Anti-proliferative and Anti-migratory Effects of this compound

Cancer Type Cell Line TGF-β Pathway Status Assay This compound Concentration Key Finding Citation
Head & Neck FaDu Deficient Metabolic Activity 40 µM, 72h ~20% reduction vs control [5]
Head & Neck SCC-25 Intact Metabolic Activity 20 µM, 72h ~38% increase vs control [5]
Glioma A172 Information Missing Proliferation (Brdu) N/A in co-culture Reversed astrocyte-induced proliferation increase [4]
Head & Neck Multiple Mixed Migration (Wound Healing) 10-40 µM, 24h Significant reduction in all lines [5]

Table 2: Efficacy in Phenotypic and Combination Therapy Assays

Cancer Type Cell Line Assay This compound Concentration Key Finding Citation
Glioma A172 Tube Formation (VM) 10 µM Inhibition of astrocyte-induced VM: ~2.5 vs ~24 tubes (control) [4]
Head & Neck SCC-25 Clonogenic Survival 10 µM + 4 Gy Radiation Additive reduction in colony formation [5]
Fibrosis Model Human Gingival Fibroblasts Myofibroblast Differentiation (α-SMA+ cells) 1 µM with 10 ng/mL TGF-β1 Reduced differentiation: ~23.5% vs ~38.1% (TGF-β1 only) [6]

Critical Experimental Considerations

  • Context-Dependent Response: The TGF-β pathway has a dual role in cancer. Assess the pathway status (mutations, SMAD expression/phosphorylation) of your cell lines before experimentation, as responses can vary dramatically [3] [5].
  • Optimization is Key: Critical parameters like cell seeding density, treatment duration, and the timing of assays (especially for combination with radiation) must be empirically determined for each cell line.
  • Combination Therapy Rationale: TGF-β signaling can induce resistance to radiotherapy and immunotherapy. Combining this compound with these modalities is a strategically sound approach to investigate synergistic or additive effects [2] [5].
  • Beyond Cell Death: this compound's major impact may not be direct cytotoxicity but the reversal of TGF-β-mediated immunosuppression. Consider incorporating immune cell co-culture assays (e.g., T-cell proliferation or Treg suppression assays) for a more physiologically relevant model [2].

References

Comprehensive Application Notes and Protocols for Galunisertib in Combination with Immune Checkpoint Inhibitors in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The transforming growth factor-beta (TGF-β) signaling pathway represents a critical mediator of tumor progression and immunosuppression within the tumor microenvironment. As a key regulator of multiple cellular processes, TGF-β exerts pleiotropic effects on cancer biology through both canonical SMAD-dependent signaling and non-canonical pathways that promote tumor invasion, metastasis, and immune evasion. Galunisertib (LY2157299 monohydrate) is an oral small-molecule inhibitor that specifically targets the TGF-β receptor I (TGFβ-RI/ALK5) kinase domain, thereby abrogating downstream SMAD phosphorylation and reversing TGF-β-mediated immunosuppression. The strategic combination of this compound with immune checkpoint inhibitors (ICIs) represents an innovative approach to overcome resistance to cancer immunotherapy by simultaneously addressing multiple immunosuppressive mechanisms within the tumor microenvironment.

The scientific rationale for combining this compound with ICIs stems from compelling preclinical evidence demonstrating that TGF-β signaling creates an immunosuppressive niche that excludes cytotoxic T-cells from tumor islets and promotes the differentiation of immunosuppressive cell populations, including regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). TGF-β signaling directly suppresses the activation, maturation, and differentiation of both innate and adaptive immune cells, creating a formidable barrier to effective anti-tumor immunity. Importantly, preclinical models have demonstrated that concurrent blockade of TGF-β and PD-L1 pathways works synergistically to reverse immunosuppression, leading to enhanced T-cell infiltration and activation and promoting significant antitumor activity. This combination approach effectively addresses two major mechanisms of immune resistance: the PD-1/PD-L1 axis that directly inhibits T-cell function and the TGF-β pathway that excludes T-cells from the tumor microenvironment and promotes an immunosuppressive state.

Mechanistic Insights and Pathway Analysis

TGF-β Signaling Pathway and Inhibition Mechanism

The TGF-β signaling cascade initiates when TGF-β ligands bind to transmembrane type II receptors (TGFβ-RII), which subsequently recruit and phosphorylate type I receptors (TGFβ-RI/ALK5). This activated receptor complex then catalyzes the phosphorylation of SMAD2 and SMAD3, which form heterotrimeric complexes with SMAD4 and translocate to the nucleus to regulate the expression of hundreds of target genes involved in cell proliferation, differentiation, apoptosis, and immune regulation. This compound functions as a selective ATP-mimetic inhibitor that competitively binds to the kinase domain of TGFβ-RI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and subsequent transduction of TGF-β signals. This inhibition effectively reverses TGF-β-mediated immunosuppression and reduces its prometastatic activities, including the epithelial-mesenchymal transition (EMT) that is crucial for cancer metastasis.

The intricate relationship between TGF-β inhibition and immune checkpoint blockade can be visualized through the following signaling pathway diagram:

Synergistic Mechanisms with Immune Checkpoint Inhibition

The combination of this compound with immune checkpoint inhibitors creates a synergistic therapeutic effect through multiple interconnected mechanisms. First, TGF-β inhibition reverses the T-cell exclusion phenotype characteristic of many immunotherapy-resistant tumors, allowing cytotoxic T-cells to infiltrate tumor islets and exert their anti-tumor functions. Second, this compound counteracts TGF-β-mediated suppression of CD8+ T-cell cytotoxicity and impairs the differentiation and function of immunosuppressive Tregs within the tumor microenvironment. Third, the inhibition of TGF-β signaling reduces the expression of EMT-related genes and decreases cancer cell invasiveness and metastatic potential. When combined with PD-1/PD-L1 blockade, which prevents the direct inhibition of T-cell function, these complementary mechanisms create a favorable immune milieu capable of generating robust and durable anti-tumor responses. Preclinical studies have demonstrated that dual targeting of TGF-β and PD-L1 promotes T-cell-mediated clearance of established tumors, providing a strong rationale for clinical translation of this combination approach.

Clinical Evidence and Efficacy Data

Summary of Clinical Trials

The therapeutic potential of this compound in combination with immune checkpoint inhibitors has been evaluated across multiple clinical trials in various advanced solid tumors. The table below summarizes key clinical evidence from published studies:

Table 1: Clinical Evidence for this compound Combination Therapy with Checkpoint Inhibitors

Cancer Type Combination Partner Phase Sample Size Dosing Schedule Efficacy Results Reference
NSCLC Nivolumab Ib/II 25 This compound 150 mg BID (14d on/14d off) + Nivolumab 3 mg/kg Q2W ORR: 24% (6 PR), DCR: 40%, mPFS: 5.26 mo, mOS: 11.99 mo [1]
Pancreatic Cancer Durvalumab Ib 32 This compound 150 mg BID (14d on/14d off) + Durvalumab 1500 mg Q4W DCR: 25%, mPFS: 1.87 mo, mOS: 5.72 mo [2]
Uterine/Ovarian Carcinosarcoma Paclitaxel/Carboplatin IB 24 This compound + Chemotherapy (dose escalation) Feasibility demonstrated, no worsening of AE profile [3]
Advanced Solid Tumors Nivolumab Ib 22 This compound (50-150 mg BID) + Nivolumab 3 mg/kg Q2W No DLTs observed, MTD not reached [1]

Abbreviations: BID: twice daily; DCR: disease control rate; DLT: dose-limiting toxicity; mOS: median overall survival; mPFS: median progression-free survival; MTD: maximum tolerated dose; NSCLC: non-small cell lung cancer; ORR: objective response rate; PR: partial response; Q2W: every 2 weeks; Q4W: every 4 weeks

Efficacy Outcomes by Cancer Type

In non-small cell lung cancer (NSCLC), the combination of this compound with nivolumab demonstrated promising clinical activity in a phase Ib/II trial. Among 25 patients with recurrent/refractory NSCLC who were immune checkpoint-naive, the regimen achieved a confirmed objective response rate of 24% (6 patients with partial response) and an additional 16% achieving stable disease, resulting in a disease control rate of 40%. The median duration of response was 7.43 months, indicating durable anti-tumor activity in responding patients. Notably, the median progression-free survival was 5.26 months and median overall survival was 11.99 months, which represents clinically meaningful benefit in this advanced patient population. Interestingly, responses were observed across PD-L1 expression levels, with only one of seven responders having high PD-L1 expression (≥50%), suggesting that TGF-β inhibition may expand the population of patients who benefit from immune checkpoint blockade beyond those with high PD-L1 expression [1].

In metastatic pancreatic cancer, a disease known for its resistant nature and immunosuppressive microenvironment, the combination of this compound with durvalumab demonstrated a more modest but still notable clinical activity. The disease control rate was 25%, with one patient achieving partial response and seven patients maintaining stable disease. The median overall survival of 5.72 months and progression-free survival of 1.87 months must be interpreted in the context of the profoundly treatment-resistant nature of advanced pancreatic cancer. These results suggest that while the combination has biological activity, patient selection strategies or additional combination partners may be needed to enhance efficacy in this challenging malignancy [2].

Detailed Experimental Protocols

Pharmacokinetic/Pharmacodynamic Assessment Protocol

Objective: To characterize the pharmacokinetic profile of this compound and its pharmacodynamic effects on TGF-β signaling when administered in combination with immune checkpoint inhibitors.

Materials:

  • This compound tablets (50 mg, 150 mg)
  • Immune checkpoint inhibitor (nivolumab or durvalumab per study protocol)
  • EDTA plasma collection tubes
  • PBMC isolation reagents
  • Phospho-SMAD2/3 ELISA kit
  • RNA stabilization reagents
  • qRT-PCR equipment and reagents

Methods:

  • Pre-dose Baseline Assessment:

    • Collect peripheral blood (10 mL) in EDTA tubes prior to first dose
    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation
    • Aliquot plasma and store at -80°C for drug concentration analysis
    • Isolve RNA from PBMCs for baseline biomarker analysis
  • Dosing Schedule:

    • Administer this compound at 150 mg twice daily (approximately 12 hours apart) for 14 consecutive days followed by 14 days off treatment (28-day cycle)
    • Administer nivolumab (3 mg/kg) intravenously every 2 weeks or durvalumab (1500 mg) intravenously every 4 weeks
    • Patients should take this compound consistently with regard to meals (either always with food or always fasting)
  • Pharmacokinetic Sampling:

    • Collect blood samples at the following time points on cycle 1 day 1 and cycle 1 day 15: pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose
    • Process plasma by centrifugation at 1500 × g for 10 minutes at 4°C
    • Store plasma aliquots at -80°C until analysis
    • Analyze this compound concentrations using validated LC-MS/MS method
  • Pharmacodynamic Assessment:

    • Collect PBMCs pre-dose, at 2 hours post-dose on day 1, and pre-dose on day 15 of cycle 1
    • Analyze phospho-SMAD2/3 levels in PBMCs using ELISA
    • Isolate RNA from PBMCs for gene expression analysis of TGF-β target genes
    • Compare pSMAD2/3 levels to baseline to confirm pathway inhibition
  • Data Analysis:

    • Calculate PK parameters including C~max~, T~max~, AUC~0-24~, and half-life using non-compartmental analysis
    • Correlate this compound exposure with degree of pSMAD2/3 inhibition
    • Establish exposure-response relationships for efficacy and safety endpoints [4] [1]
Tumor Biomarker Assessment Protocol

Objective: To evaluate molecular markers of TGF-β pathway activity and immune activation in tumor tissue before and during treatment with this compound and immune checkpoint inhibitors.

Materials:

  • Tumor biopsy collection kit (including RNAlater for RNA stabilization)
  • Formalinfixed paraffin-embedding materials
  • Immunohistochemistry equipment and reagents
  • RNA sequencing library preparation kit
  • Multiplex immunofluorescence staining platform

Methods:

  • Tissue Collection:

    • Obtain tumor biopsies at baseline (within 28 days of treatment initiation) and on-treatment (during cycle 2 day 8-10)
    • Divide each biopsy specimen into three portions: one snap-frozen, one placed in RNAlater, and one formalin-fixed and paraffin-embedded (FFPE)
    • Document biopsy location and procedure details
  • Immunohistochemistry Analysis:

    • Section FFPE blocks at 4-5 μm thickness
    • Perform IHC staining for the following markers:
      • Phospho-SMAD2/3 (TGF-β pathway activation)
      • CD8+ T-cells (cytotoxic T-cell infiltration)
      • CD4+ T-cells (helper T-cells)
      • FoxP3+ (regulatory T-cells)
      • PD-L1 (tumor and immune cells)
      • Pan-cytokeratin (tumor cell identification)
    • Quantify staining using digital pathology image analysis software
    • Calculate immune cell densities in tumor center and invasive margin
  • Gene Expression Analysis:

    • Extract total RNA from snap-frozen or RNAlater-preserved tissue
    • Assess RNA quality using Bioanalyzer (RIN >7.0 required)
    • Perform RNA sequencing using standard protocols
    • Analyze expression of TGF-β signature genes, EMT-related genes, and immune-related genes
    • Compare baseline and on-treatment samples to assess pathway modulation
  • Multiplex Immunofluorescence:

    • Perform multiplex IF staining using validated antibody panels
    • Include markers for T-cell subsets (CD3, CD8, CD4), T-cell activation (Granzyme B, Ki-67), and immunosuppressive cells (FoxP3, CD163)
    • Analyze using multispectral imaging system to characterize immune contexture
    • Quantify spatial relationships between immune cells and tumor cells [3] [1] [5]

The following workflow diagram illustrates the comprehensive biomarker assessment strategy:

G cluster_baseline Baseline Assessment cluster_processing Sample Processing & Analysis cluster_onreatment On-Treatment Assessment (Cycle 2) cluster_integration Data Integration & Correlation Biopsy1 Tumor Biopsy IHC IHC: pSMAD2/3, CD8, PD-L1 Biopsy1->IHC RNA RNA Sequencing TGF-β & Immune Signatures Biopsy1->RNA Multiplex Multiplex Immunofluorescence Immune Cell Spatial Analysis Biopsy1->Multiplex Blood1 Blood Collection PK Pharmacokinetic Analysis This compound Concentrations Blood1->PK PD Pharmacodynamic Analysis pSMAD2/3 in PBMCs Blood1->PD Imaging1 Radiographic Imaging Correlation Correlate Biomarker Changes with Clinical Outcomes Imaging1->Correlation IHC->Correlation RNA->Correlation Multiplex->Correlation PK->Correlation PD->Correlation Biopsy2 Tumor Biopsy Biopsy2->IHC Biopsy2->RNA Biopsy2->Multiplex Blood2 Blood Collection Blood2->PK Blood2->PD Imaging2 Radiographic Imaging Imaging2->Correlation Biomarker Identify Predictive Biomarkers of Response Correlation->Biomarker

Pharmaceutical Development and Formulation

This compound Formulation and Handling

This compound is formulated as immediate-release tablets containing LY2157299 monohydrate as the active pharmaceutical ingredient. The recommended phase II dose when combined with immune checkpoint inhibitors is 150 mg twice daily administered orally on an intermittent schedule of 14 days on treatment followed by 14 days off treatment. This intermittent dosing strategy was implemented based on preclinical toxicology findings and has been shown to maintain therapeutic efficacy while managing potential long-term safety concerns associated with continuous TGF-β pathway inhibition. Tablets should be stored at controlled room temperature (20-25°C) with excursions permitted between 15-30°C, protected from moisture and light. The tablets are film-coated and should be swallowed whole with water, without chewing or crushing. This compound can be administered with or without food, but consistency in administration with regard to meals is recommended to minimize variability in drug exposure.

Stability and Compatibility

Under proper storage conditions, this compound tablets maintain chemical and physical stability for at least 24 months from the date of manufacture. Stability studies have demonstrated that the product remains within specification when stored in the original packaging at the recommended conditions. No special protection requirements beyond protection from excessive moisture and light are necessary. In the event of tablet damage, appropriate procedures should be followed for safe handling and disposal in accordance with local regulations for cytotoxic and cytostatic agents.

Safety and Tolerability Profile

Common Adverse Events

The combination of this compound with immune checkpoint inhibitors has demonstrated a manageable safety profile in clinical trials. The most frequent treatment-related adverse events observed in patients receiving this compound plus nivolumab included pruritus (36%), fatigue (32%), and decreased appetite (28%). These adverse events were predominantly mild to moderate in severity (Grade 1-2) and rarely led to treatment discontinuation. No Grade 4 or 5 treatment-related adverse events were observed in the NSCLC cohort treated with the 150 mg BID dose of this compound in combination with nivolumab. The safety profile of the combination appeared consistent with the known safety profiles of each individual agent, without evidence of synergistic or unexpected toxicities [1].

Management of Specific Toxicities

Table 2: Management of this compound-Related Adverse Events

Adverse Event Grade 1-2 Grade 3 Grade 4
Fatigue Supportive care, maintain hydration and nutrition; consider dose timing adjustment Consider dose interruption until improvement to Grade ≤1; then resume at same dose or reduce by one dose level Discontinue treatment
Pruritus Topical emollients, antihistamines Consider topical or systemic corticosteroids; temporary dose interruption until improvement to Grade ≤1 Discontinue treatment
Decreased Appetite Nutritional counseling, appetite stimulants Consider temporary dose interruption; nutritional support Discontinue treatment
Thrombocytopenia Monitor platelet counts weekly Interrupt this compound until platelets >75,000/μL; resume at reduced dose Discontinue if platelets <25,000/μL or bleeding
Elevated Liver Enzymes Monitor liver function tests weekly Interrupt this compound until AST/ALT <3× ULN; resume at reduced dose Discontinue if AST/ALT >20× ULN or bilirubin >10× ULN
Cardiac Events Monitor for symptoms; echocardiogram at baseline and periodically Interrupt this compound and conduct cardiac evaluation Discontinue treatment
Special Safety Considerations

Based on early-phase clinical trials and preclinical toxicology findings, special attention should be paid to potential cardiovascular effects and bleeding risks. Preclinical models have indicated that systemic TGF-β inhibition can lead to cardiac valvulopathy and vascular abnormalities, although comprehensive cardiac monitoring in clinical trials has not identified significant cardiac toxicity at the recommended phase II dose. Nevertheless, patients with pre-existing cardiac conditions, including myocardial infarction within 6 months, unstable angina, congestive heart failure, or uncontrolled hypertension, were excluded from clinical trials. Additionally, caution should be exercised in patients with risk factors for thromboembolic events, as deep vein thrombosis and pulmonary embolism have been reported in early clinical studies of this compound. Regular monitoring of blood counts, liver function, and cardiac function is recommended throughout treatment [6] [7].

Regulatory Considerations and Future Directions

Current Regulatory Status

As of the current date, this compound remains an investigational agent that has not received regulatory approval for commercial use in any jurisdiction. The development program continues to evaluate this compound in combination with various anti-cancer agents, including immune checkpoint inhibitors, across multiple tumor types. The recommended phase II dose of 150 mg twice daily on a 14 days on/14 days off schedule has been established in multiple clinical trials when combined with immune checkpoint inhibitors. Future regulatory submissions will require robust demonstration of clinical benefit in randomized controlled trials, with particular emphasis on overall survival and quality of life endpoints in addition to traditional response-based metrics.

Biomarker Development and Patient Selection Strategies

Future development of this compound combination therapies should incorporate comprehensive biomarker strategies to identify patient populations most likely to benefit from TGF-β pathway inhibition. Potential biomarkers of interest include:

  • TGF-β pathway activation signatures in tumor tissue or circulating tumor cells
  • Plasma TGF-β1 levels and their modulation during treatment
  • T-cell infiltration patterns in baseline tumor specimens
  • EMT-related gene expression signatures
  • Peripheral blood immune cell populations and their dynamics during treatment

Research suggests that tumors with evidence of TGF-β-mediated immune exclusion may represent the optimal population for this compound and immune checkpoint inhibitor combinations. Additionally, monitoring early changes in circulating biomarkers, such as decreases in plasma TGF-β1 or changes in specific immune cell subsets, may provide early indicators of biological activity and potential clinical benefit [4] [1] [5].

Conclusion

The combination of this compound with immune checkpoint inhibitors represents a promising approach to overcome resistance to cancer immunotherapy by targeting the immunosuppressive TGF-β pathway in the tumor microenvironment. Clinical evidence supports the feasibility, safety, and preliminary efficacy of this combination strategy across multiple tumor types, including NSCLC and pancreatic cancer. The recommended phase II dose of this compound 150 mg twice daily on an intermittent schedule (14 days on/14 days off) in combination with standard doses of nivolumab or durvalumab has been established in clinical trials. Comprehensive biomarker assessments are essential to identify patient populations most likely to benefit from this therapeutic approach. Further clinical development in randomized controlled trials is warranted to definitively establish the clinical efficacy of this combination strategy and advance the field of immunotherapy in oncology.

References

galunisertib with temozolomide radiochemotherapy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Protocol & Key Findings

The open-label, two-arm phase 1b/2a study investigated adding Galunisertib to standard therapy. The design and primary outcomes are summarized below [1].

Aspect Phase 1b (Dose Finding) Phase 2a (Randomized Evaluation)
Objective Determine safe & tolerable Phase 2 dose of this compound with TMZ/RTX [1]. Confirm tolerability & pharmacodynamic profile; determine efficacy [1].
Patient Allocation Not randomized; this compound + TMZ/RTX only [1]. Randomized 3:1 to This compound + TMZ/RTX (n=40) vs. TMZ/RTX alone (Control, n=16) [1].
This compound Dosing Intermittent, 14 days on/14 days off per 28-day cycle. Tested: 150 mg BID (300 mg/day) [1]. Intermittent, 14 days on/14 days off. Used 150 mg BID (300 mg/day) from Phase 1b [1].
Radiotherapy (RTX) Total dose up to 60 Gy, delivered in 30 fractions of 1.8-2.0 Gy, 5 days/week for 6 weeks [1]. Same as Phase 1b [1].
Temozolomide (TMZ) Administered as per standard of care (Stupp protocol) [1]. Administered as per standard of care [1].
Treatment Cycles All patients received ≥6 cycles until progression, death, or unacceptable toxicity [1]. Same as Phase 1b [1].
Efficacy Outcome This compound + TMZ/RTX TMZ/RTX (Control)
Median Overall Survival (OS) 18.2 months [1] 17.9 months [1]
Median Progression-Free Survival (PFS) 7.6 months [1] 11.5 months [1]
Disease Control Rate (DCR) 80% (32/40 patients) [1] 56% (9/16 patients) [1]

This compound Mechanism of Action and Pharmacodynamics

This compound is an oral small-molecule inhibitor that selectively targets the transforming growth factor-beta receptor I (TGF-β RI/ALK5). It inhibits the serine/threonine kinase activity of the receptor, thereby preventing the phosphorylation of downstream SMAD2 and SMAD3 proteins. This blockade abrogates the canonical TGF-β signaling pathway, which is known to promote tumor growth, invasion, metastasis, and immunosuppression in the tumor microenvironment [2].

The pharmacodynamic effects of this compound were evaluated by monitoring the phosphorylation of SMAD2 (pSMAD2) in tumor tissue. The study also characterized changes in major T-cell subsets (including CD4+, CD8+, and T regulatory cells) in patient blood samples during treatment to understand the immunomodulatory impact of TGF-β pathway inhibition [1].

Efficacy and Safety Conclusions

The phase 2a study concluded that adding this compound to standard TMZ/RTX did not result in statistically significant differences in overall survival, progression-free survival, or safety profile compared to the control arm. The pharmacokinetic profile of this compound in the combination regimen was consistent with previous monotherapy data [1]. A 2025 network meta-analysis also noted that this compound in combination with standard therapy did not result in a survival advantage over standard treatment alone [3].

Preclinical Insights for Future Protocol Development

Although the primary clinical trial was negative, subsequent preclinical research suggests potential strategies to overcome therapeutic resistance in Glioblastoma (GBM). One study found that therapeutic-resistant GBM models exhibited upregulated TGF-β signaling and increased aldehyde dehydrogenase (ALDH) activity. The alcoholism drug Disulfiram, an ALDH inhibitor, was shown to sensitize these resistant GBM cells to this compound both in vitro and in vivo [4]. This indicates that simultaneously targeting cancer stem cells (with Disulfiram) and the immunosuppressive microenvironment (with this compound) could be a viable strategy worth exploring in future clinical protocols for recurrent GBM.

Diagram of this compound's Mechanism and Workflow

The following diagram visualizes the mechanistic pathway of this compound and the structure of the clinical trial.

galunisertib_flowchart cluster_pathway This compound Mechanism of Action cluster_trial Clinical Trial Workflow (Phase 1b/2a) TGFB TGF-β Ligand Receptor TGF-β Receptor I (ALK5) TGFB->Receptor Binds pSMAD p-SMAD2/SMAD3 Complex Formation Receptor->pSMAD Phosphorylates Nucleus Nuclear Translocation & Gene Transcription pSMAD->Nucleus Translocates to Outcomes Pro-Tumorigenic Effects: • Immunosuppression • EMT & Invasion • Angiogenesis Nucleus->Outcomes Promotes Inhibitor This compound Inhibitor->Receptor Inhibits Start Newly Diagnosed Malignant Glioma Phase1b Phase 1b Dose Finding (150 mg BID selected) Start->Phase1b Randomize Phase 2a Randomization 3:1 Phase1b->Randomize ArmA Arm A: Standard TMZ/RTX Randomize->ArmA ArmB Arm B: TMZ/RTX + This compound (150 mg BID) 14 days on/14 days off Randomize->ArmB Result Primary Outcome: No significant difference in Overall Survival ArmA->Result ArmB->Result

Key Takeaways for Researchers

  • Established Clinical Protocol: The detailed dosing schedule (intermittent 150 mg BID) and combination with TMZ/RTX provide a validated, safe, and well-characterized protocol for future research, even though it did not improve survival [1].
  • Focus on Patient Subgroups: The lack of overall efficacy highlights the need for predictive biomarkers to identify patient subgroups that might benefit from TGF-β inhibition.
  • Promising Combinatorial Approach: Preclinical evidence suggests that combining this compound with agents like Disulfiram that target cancer stemness could be a more effective strategy and warrants further investigation [4].

References

Galunisertib and Gemcitabine in Unresectable Pancreatic Cancer: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pancreatic cancer remains one of the most lethal malignancies, with a 5-year relative survival rate of only approximately 8% and is projected to become the second leading cause of cancer-related death in Western countries by 2030 [1]. The transforming growth factor-beta (TGF-β) signaling pathway is a critical driver of tumor progression, immune evasion, and treatment resistance in pancreatic cancer. Galunisertib (LY2157299) is the first-in-class, oral small-molecule inhibitor of the TGF-β type I receptor (ALK5) serine/threonine kinase [1] [2].

The molecular mechanism involves this compound binding to the kinase domain of TGFβR1, thereby inhibiting TGF-β-mediated signaling pathways. This specifically down-regulates the phosphorylation of SMAD2, preventing activation of the canonical TGF-β pathway [2]. In the tumor microenvironment, TGF-β inhibition reverses Treg-mediated immunosuppression, enhances T-cell trafficking to tumor sites, and potentially overcomes gemcitabine resistance mechanisms [2] [3]. Preclinical models demonstrate that TGF-β inhibitors enhance anti-tumor activity when combined with gemcitabine, providing the rationale for clinical development of this combination [1].

Clinical Trial Evidence and Efficacy Data

The clinical development of this compound plus gemcitabine was evaluated in a multinational, two-part phase 1b/2 study (NCT01373164) [1] [4]. This study consisted of a phase 1b dose-escalation component in patients with solid tumors, followed by a randomized, double-blind phase 2 evaluation in patients with locally advanced or metastatic pancreatic adenocarcinoma.

Key Efficacy Outcomes

Table 1: Efficacy Results from Phase 2 Clinical Trial

Parameter This compound + Gemcitabine (N=104) Placebo + Gemcitabine (N=52) Hazard Ratio (HR)
Median Overall Survival (OS) 8.9 months 7.1 months 0.79 (95% CrI: 0.59-1.09)
Posterior Probability HR <1 0.93 - -
Statistical Power 90% (assuming HR=0.7) - -
Type 1 Error Rate 0.16 - -

Table 2: Patient Characteristics in Phase 2 Trial

Characteristic This compound + Gemcitabine Placebo + Gemcitabine
Total Patients 104 52
ECOG Status 1 56% 56%
Stage III/IV Disease 97% 97%
Previous Gemcitabine Not reported Not reported

The phase 1b dose-escalation established 300 mg/day (150 mg twice daily) as the recommended phase 2 dose, administered intermittently for 14 days followed by 14 days off treatment [1] [4]. The phase 2 study utilized a Bayesian-augmented design that incorporated historical control data from previous gemcitabine trials to optimize the control group [1].

Detailed Experimental Protocols

Dosing and Administration Protocol

Table 3: Dosing Regimen for Clinical Trial

Component Dosage and Administration Schedule
This compound 150 mg orally twice daily (300 mg/day) 14 days on, 14 days off (28-day cycle)
Gemcitabine 1000 mg/m² intravenous infusion over 30 min Once weekly for 7 weeks, then 1 week rest, then once weekly for 3 weeks of each 4-week cycle
Treatment Context First-line treatment for unresectable pancreatic cancer

The initial gemcitabine dose was administered 7 days (±3 days) after starting this compound or placebo to characterize the this compound pharmacokinetic profile [1]. In the phase 1b study, dose escalation followed a 3 + 3 design with cohorts receiving 80 mg/day, 160 mg/day, and 300 mg/day of this compound [1] [4].

Pharmacokinetic Assessment Protocol

Plasma samples for pharmacokinetic analysis were obtained on Day 14 at the following time points: 0 hours (pre-dose), 0.5, 2, 3, and 6 hours post-dose, with additional morning doses collected at 24h and 48h [4]. Key parameters assessed included:

  • AUC[0-24h]: Area under the concentration-time curve from 0-24 hours
  • AUC[0-infinity]: Area under the curve with extrapolation to infinity
  • Cmax: Maximum observed plasma concentration

The recommended phase 2 dose was determined based on overall toxicity, dose reductions, omissions, and pharmacokinetic information from Phase 1b [4].

Efficacy and Biomarker Assessment Protocol

Tumor response was evaluated using RECIST v1.1 criteria, with assessments including [1] [4]:

  • Overall Survival (OS): Time from randomization to death from any cause
  • Progression-Free Survival (PFS): Time from randomization to first progression or death
  • Overall Response Rate (ORR): Complete Response (CR) + Partial Response (PR)
  • Clinical Benefit Rate: CR + PR + Stable Disease (SD)

Exploratory biomarker analyses included evaluation of circulating biomarkers including macrophage inflammatory protein-1-alpha (MIP-1α) and interferon-gamma-induced protein 10 (IP-10). Lower baseline levels of these biomarkers were associated with this compound benefit [1] [5]. Additional biomarker assessments included changes in serum TGF-β1 and CA19-9 levels [1] [2].

Signaling Pathway and Mechanism

The following diagram illustrates the mechanistic basis for the this compound and gemcitabine combination therapy:

G TGFB TGF-β Ligand Receptor TGF-β Receptor I (ALK5) TGFB->Receptor pSMAD p-SMAD2/3 Receptor->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 TargetGenes Pro-Tumorigenic Gene Expression SMAD4->TargetGenes Effects Tumor Progression Immune Suppression Chemoresistance TargetGenes->Effects This compound This compound This compound->Receptor Inhibits Gemcitabine Gemcitabine DNA DNA Synthesis Inhibition Gemcitabine->DNA CellDeath Tumor Cell Death DNA->CellDeath

This mechanism is supported by preclinical findings showing that this compound reverses TGF-β-mediated repression of T-cell proliferation and demonstrates synergistic effects with gemcitabine in overcoming chemoresistance, particularly in CD90+ cancer stem-like cells [2] [3].

Safety and Tolerability Profile

The combination of this compound and gemcitabine demonstrated minimal added toxicity beyond the known safety profile of gemcitabine alone [1] [5]. Dose interruptions occurred in 71% of patients receiving this compound, while dose reductions were required in 13% of this compound-treated patients and 65% of gemcitabine-treated patients across the combination [1].

The most common grade ≥3 adverse events typically reflected the known toxicity profile of gemcitabine and included:

  • Neutropenia (decreased neutrophil count)
  • Anemia
  • Fatigue

The intermittent dosing schedule (14 days on/14 days off) helped manage toxicity while maintaining efficacy [1] [2].

Future Directions and Ongoing Research

Based on the phase 2 results, future exploration of this compound in pancreatic cancer is ongoing in combination with durvalumab (anti-PD-L1 antibody) [1] [5]. Additional research directions include:

  • Biomarker-driven patient selection: Refinement of candidate biomarkers such as MIP-1α and IP-10 to identify patients most likely to benefit [1]
  • Novel combination regimens: Evaluation with immunotherapy agents to enhance anti-tumor immune responses [2]
  • Resistance mechanism studies: Further investigation into overcoming gemcitabine resistance through TGF-β pathway inhibition [3] [6]

Current evidence suggests that the combination of this compound and gemcitabine may be particularly beneficial for patient subgroups with specific biomarker profiles, moving toward a more personalized treatment approach for unresectable pancreatic cancer [1] [3].

References

Comprehensive Application Notes and Protocols for Monitoring SMAD Phosphorylation in PBMCs as a Pharmacodynamic Biomarker in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SMAD Signaling and PBMC Pharmacodynamic Monitoring

The transforming growth factor beta (TGF-β) superfamily of signaling pathways regulates critical cellular processes including proliferation, differentiation, apoptosis, and immune responses. These pathways initiate when ligands bind to cell surface serine/threonine kinase receptors, leading to the phosphorylation of receptor-regulated SMAD proteins (R-Smads). The TGF-β/activin branch primarily triggers carboxy-terminal phosphorylation of Smad2 and Smad3, while the bone morphogenetic protein (BMP) branch activates Smad1, Smad5, and Smad9 (often collectively referred to as Smad1/5/9). Once phosphorylated, these R-Smads form complexes with the common mediator Smad4 and translocate to the nucleus where they function as transcription factors regulating hundreds of genes in a cell-type-specific manner [1].

Peripheral blood mononuclear cells (PBMCs) represent an accessible tissue source for monitoring pharmacodynamic responses to therapeutic interventions targeting TGF-β superfamily pathways. These cells circulate throughout the body, constantly exposed to physiological and pathological signals, making them valuable surrogate biomarkers for assessing target engagement and pathway modulation. The ability to track SMAD phosphorylation states in PBMCs provides researchers with critical insights into drug mechanism of action, optimal biological dosing, and treatment response stratification without requiring invasive tissue biopsies. This approach is particularly valuable in early clinical development where establishing proof-of-mechanism is essential for guiding dose and schedule selection of therapeutics targeting TGF-β superfamily pathways [2].

Experimental Design Considerations

Blood Collection and PBMC Isolation
  • Anticoagulant Selection: Blood should be collected into either sodium citrate or sodium heparin mononuclear cell preparation tubes. While both anticoagulants are generally suitable for most downstream applications, preliminary testing should confirm compatibility with specific analytical methods. Tubes must be maintained at room temperature (18-25°C) prior to use [2].

  • Processing Time Considerations: Research demonstrates that blood processing delays significantly impact PBMC bioenergetics and activation capacity. Mitochondrial respiration, glycolytic activity, ATP supply flux, and respiratory control ratio were substantially diminished when processing was delayed 48-72 hours post-collection. For optimal preservation of signaling pathway integrity, process samples immediately or within 24 hours of collection [3].

  • Isolation Methodology: PBMCs can be isolated using density gradient separation methods with commercial systems such as SepMate or EasySep Direct PBMC isolation kits. Following isolation, centrifuge enriched PBMC suspensions at 500 × g for 10 minutes, wash with pre-warmed appropriate media, and resuspend for counting. Determine viable cell counts using automated counters with fluorescent viability stains such as acrid orange and propidium iodide [3].

Stimulation Conditions and Inhibitor Treatments
  • Cytokine/Stimulator Selection: TGF-β1 is commonly used at 1-10 ng/mL concentrations to stimulate SMAD2/3 phosphorylation in PBMCs. For monitoring BMP pathway engagement, ligands such as BMP2, BMP6, or BMP9 should be selected based on their receptor specificity. Stimulation duration typically ranges from 15 minutes to 2 hours depending on the specific SMAD protein being analyzed [4].

  • Small Molecule Inhibitors: To demonstrate assay specificity and pharmacodynamic modulation, include specific TGF-β pathway inhibitors:

    • SB-505124 (5 μM): ALK4/5/7 inhibitor that blocks TGF-β-induced Smad2/3 phosphorylation
    • LDN-193189 (0.05 μM): ALK1/2/3/6 inhibitor that preferentially blocks BMP-induced Smad1/5 phosphorylation
    • (5Z)-7-Oxozeaenol (0.5 μM): TAK1 inhibitor that attenuates both TGF-β-induced Smad2 and Smad1/5 phosphorylation [4]

Table 1: Critical Stimulation Conditions and Inhibitors for SMAD Phosphorylation Studies in PBMCs

Experimental Condition Concentration Incubation Time Primary Effect
TGF-β1 stimulation 1-10 ng/mL 15 min - 2 h Induces Smad2/3 phosphorylation
BMP stimulation 10-50 ng/mL 15 min - 2 h Induces Smad1/5/9 phosphorylation
SB-505124 (ALK4/5/7 inhibitor) 5 μM Pre-incubate 1 h prior to stimulation Inhibits TGF-β-induced Smad2/3 phosphorylation
LDN-193189 (ALK1/2/3/6 inhibitor) 0.05 μM Pre-incubate 1 h prior to stimulation Inhibits BMP-induced Smad1/5 phosphorylation
(5Z)-7-Oxozeaenol (TAK1 inhibitor) 0.5 μM Pre-incubate 1 h prior to stimulation Attenuates both Smad2 and Smad1/5 phosphorylation
Sample Preservation and Storage

For phosphoprotein analysis, immediate fixation is critical to preserve phosphorylation states at the time of collection. Fix cells immediately following stimulation using pre-warmed BD Cytofix Fixation Buffer or similar formulations. Incubate at 37°C for 10-15 minutes while mixing by inversion or brief vortexing [5]. Fixed cells can be centrifuged and resuspended in PBS or culture media with 10% DMSO for storage at -80°C for up to 7 days. When ready for analysis, thaw cells rapidly at 37°C and wash immediately before proceeding with permeabilization and staining steps [5].

SMAD Phosphorylation Detection Methods

Flow Cytometry (Phosphoflow)

The Phosphoflow technique combines phosphoprotein-specific antibodies with flow cytometry, enabling simultaneous assessment of SMAD phosphorylation and cell surface markers for immunophenotyping. This approach permits evaluation of pathway modulation in specific immune cell subsets within heterogeneous PBMC populations [5].

  • Detergent-Based Permeabilization Method:

    • Fixation: Add equal volume of pre-warmed (37°C) BD Cytofix Fixation Buffer to cell suspension. Mix thoroughly and incubate at 37°C for 10-15 minutes [5].
    • Permeabilization: Centrifuge at 300 × g for 5-10 minutes, remove supernatant. Resuspend pellet in BD Phosflow Perm/Wash Buffer I (1-10 × 10⁶ cells/mL, minimum 1 mL). Incubate at room temperature for 10 minutes [5].
    • Staining: Wash cells twice with Perm/Wash Buffer I, then resuspend at 1 × 10⁷ cells/mL. Aliquot optimal concentration of fluorochrome-conjugated antibodies to tubes and add 100 μL (1 × 10⁶) of cells. Incubate at room temperature for 30 minutes in the dark [5].
    • Analysis: Wash once with Perm/Wash Buffer I, resuspend in 500 μL Stain Buffer, and acquire on flow cytometer [5].
  • Alcohol-Based Permeabilization Method:

    • Fixation: As described above for detergent method.
    • Permeabilization: After fixation and centrifugation, vortex to loosen pellet. Add BD Phosflow Perm Buffer II or III (1-10 × 10⁶ cells/mL, minimum 1 mL) and incubate for 30 minutes on ice.
    • Staining: Wash twice with Stain Buffer, resuspend in Stain Buffer at 1 × 10⁷ cells/mL, and stain with antibodies as described above [5].

Table 2: Key Antibodies for SMAD Phosphorylation Detection in PBMCs

Target Clone Application Recommended Dilution Commercial Source
Phospho-Smad1/5 B5B10 Immunofluorescence, Western blot 1:50 (IF) Cell Signaling Technology
Phospho-Smad2 18338 Immunofluorescence, Western blot 1:50 (IF) Cell Signaling Technology
Phospho-Smad3 N/A Western blot, Flow cytometry Vendor recommendation Multiple suppliers
CD3 (T cells) Multiple Surface staining for immunophenotyping Vendor recommendation Multiple suppliers
CD19 (B cells) Multiple Surface staining for immunophenotyping Vendor recommendation Multiple suppliers
CD14 (monocytes) Multiple Surface staining for immunophenotyping Vendor recommendation Multiple suppliers
Mass Cytometry (CyTOF)

Mass cytometry represents an advanced platform that combines phosphoprotein-specific antibodies with heavy metal tags rather than fluorophores, substantially expanding the analytical multiplexing capacity. This technique is particularly valuable for comprehensive signaling network analysis across multiple immune cell subsets simultaneously [6].

Protocol Overview:

  • Stimulation and Fixation: Stimulate PBMCs with appropriate cytokines, then fix cells using standard formaldehyde-based fixatives.
  • Surface Staining: Stain with MAXPAR metal-chelated polymer-labeled antibodies against cell surface markers to define immune cell subsets.
  • Methanol Permeabilization: Permeabilize cells with ice-cold methanol to allow intracellular antibody access.
  • Intracellular Phospho-SMAD Staining: Stain with phospho-specific antibodies conjugated to distinct heavy metal isotopes.
  • Data Acquisition: Acquire data on CyTOF mass cytometer across a mass window of approximately 103-203 atomic mass units.
  • Data Analysis: Analyze using FlowJo software, determining median values to quantitate phosphorylation levels in response to stimulation across defined cell subsets [6].
Immunofluorescence and Microscopy

For detailed subcellular localization of phosphorylated SMAD proteins, immunofluorescence provides visual confirmation of nuclear translocation of activated SMAD complexes, a critical endpoint in pathway activation [7].

Detailed Protocol:

  • Fixation and Permeabilization: Fix cells with fresh 4% paraformaldehyde (prepared within 7 days) for 15-30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS without calcium and magnesium ions (prepared fresh daily) [7].
  • Antigen Retrieval: For enhanced phospho-SMAD detection, perform antigen retrieval using methanol or acetone treatment. Incubate with cold methanol for 10 minutes at -20°C or acetone for 5 minutes at -20°C [7].
  • Antibody Staining: Block with normal donkey serum for 30 minutes. Incubate with primary antibodies (anti-phospho-Smad1/5 or anti-phospho-Smad2) at 1:50 dilution in PBS for 2 hours at room temperature or overnight at 4°C. Wash thoroughly, then incubate with fluorophore-conjugated secondary antibodies (e.g., donkey-anti-rabbit 488 conjugated) at 1:300 dilution for 1 hour at room temperature protected from light [7].
  • Nuclear Counterstaining and Mounting: Stain nuclei with DAPI (1 μg/mL) for 10 minutes, then mount using DAPI-containing Vectashield mounting medium [7].
  • Image Acquisition and Analysis: Acquire images using confocal microscopy with 63× glycerol objective. Segment nuclei using Fiji/ImageJ with StarDist plugin. Quantify immunofluorescence intensity using CellProfiler software with nuclear tracking through z-stacks [7].

Data Analysis and Interpretation

Quantification and Normalization Strategies
  • Flow Cytometry Data Analysis: Calculate median fluorescence intensity (MFI) of phospho-SMAD signals within gated cell populations. Normalize data to either unstimulated controls or internal standards to account for day-to-day instrument variability. For population-based analyses, set thresholds for positive phosphorylation signals using isotype controls or unstimulated samples [5] [6].

  • Mass Cytometry Analysis: Use median dual-count signals in each mass channel to quantitate phosphorylation levels. Normalize to internal bead standards or reference samples included across multiple batches. Employ viSNE or UMAP dimensionality reduction algorithms to visualize phospho-SMAD expression patterns across cell subsets [6].

  • Immunofluorescence Quantification: After nuclear segmentation, measure mean fluorescence intensity within individual nuclei. Background subtract using cytoplasmic regions or unstained controls. Calculate nuclear-to-cytoplasmic ratios as an indicator of SMAD activation, as phosphorylated SMADs translocate to the nucleus upon pathway activation [7].

Interpretation and QC Considerations
  • Baseline Phosphorylation: Account for constitutive SMAD phosphorylation in unstimulated PBMCs, which may vary between donors and cell subsets. Include paired stimulated and unstimulated samples from the same donor for accurate assessment of drug effects.

  • Temporal Dynamics: Recognize that SMAD phosphorylation kinetics are rapid, typically peaking within 15-60 minutes post-stimulation and returning to baseline within 2-4 hours. Time-course experiments are essential for capturing peak phosphorylation events.

  • Assay Performance Metrics: Establish acceptance criteria for signal-to-noise ratios (stimulated vs. unstimulated) and coefficient of variation for replicate samples. Minimum acceptable signal-to-noise ratios of 2:1 are recommended for robust assay performance.

Applications in Drug Development

Pharmacodynamic Biomarker Utility

Monitoring SMAD phosphorylation in PBMCs provides direct evidence of target engagement for therapeutics modulating TGF-β superfamily pathways. This approach is particularly valuable for kinase inhibitors targeting ALK receptors and monoclonal antibodies targeting specific ligands or receptors. In early-phase clinical trials, PBMC-based SMAD phosphorylation assays can help establish proof-of-mechanism, guide dose selection, and inform dosing schedules based on pathway modulation kinetics [2].

The minimally invasive nature of peripheral blood sampling enables dense longitudinal sampling throughout clinical trials, providing robust data on the dynamics of pathway modulation and recovery. This sampling strategy facilitates development of pharmacokinetic-pharmacodynamic (PK-PD) relationships that are critical for optimal drug development decisions. Additionally, the ability to monitor pathway activity in immune cell subsets may provide insights into immune-related mechanisms of action and potential biomarkers for patient stratification [2].

Clinical Trial Implementation

For successful implementation in multi-center clinical trials, standardized protocols must be established across collection sites. Key considerations include:

  • Site Training and SOPs: Develop comprehensive standard operating procedures with visual guides and training materials to ensure consistent sample processing across clinical sites [2].

  • Stability Testing: Conduct pre-study validation to establish sample stability timelines for various processing and storage conditions. Define acceptable delays between blood collection and PBMC processing based on stability data.

  • Reference Materials: Include control samples with known phosphorylation responses in each batch to monitor assay performance over time and across sites.

  • Data Standardization: Implement normalized reporting metrics such as fold-change from baseline or percentage inhibition of stimulated phosphorylation to facilitate cross-trial comparisons.

Visual Overviews of Key Processes

TGF-β/BMP Signaling Pathway and SMAD Phosphorylation

TGFB_Signaling cluster_legend Pathway Components TGFB TGF-β Ligand Rec_Type_II Type II Receptor TGFB->Rec_Type_II Binds BMP BMP Ligand BMP->Rec_Type_II Binds Rec_Type_I Type I Receptor Rec_Type_II->Rec_Type_I Phosphorylates RSmad23 Smad2/3 (Inactive) Rec_Type_I->RSmad23 Phosphorylates RSmad15 Smad1/5/9 (Inactive) Rec_Type_I->RSmad15 Phosphorylates pRSmad23 pSmad2/3 (Active) RSmad23->pRSmad23 C-terminal Phosphorylation pRSmad15 pSmad1/5/9 (Active) RSmad15->pRSmad15 C-terminal Phosphorylation Complex23 pSmad2/3-Smad4 Complex pRSmad23->Complex23 Complexes with Complex15 pSmad1/5-Smad4 Complex pRSmad15->Complex15 Complexes with Smad4 Smad4 Smad4->Complex23 Smad4->Complex15 Nucleus Nucleus Gene Regulation Complex23->Nucleus Translocates to Complex15->Nucleus Translocates to Ligands Ligands Receptors Receptors InactiveSMAD Inactive R-SMADs ActiveSMAD Active R-SMADs Complex SMAD Complexes

Experimental Workflow for PBMC SMAD Phosphorylation Monitoring

PBMC_Workflow cluster_decision Immediate Processing vs. Storage Start Blood Collection (EDTA/Citrate/Heparin tubes) Isolation PBMC Isolation (Density gradient centrifugation) Start->Isolation Stimulation Stimulation (TGF-β/BMP ± inhibitors) Isolation->Stimulation Fixation Fixation (10-15 min at 37°C) Stimulation->Fixation Storage Storage (-80°C in 10% DMSO) Fixation->Storage Optional Permeabilization Permeabilization (Detergent or Alcohol methods) Fixation->Permeabilization Storage->Permeabilization Thaw & Wash Staining Antibody Staining (Surface + intracellular) Permeabilization->Staining Analysis Analysis (Flow cytometry/Mass cytometry) Staining->Analysis Data Data Analysis (Normalization & Interpretation) Analysis->Data

Conclusion

Monitoring SMAD phosphorylation in PBMCs provides a robust, minimally invasive approach for assessing TGF-β superfamily pathway modulation in clinical trials. The protocols outlined in this document enable researchers to reliably measure target engagement and pharmacodynamic responses to therapeutics targeting these critical signaling pathways. As drug development efforts increasingly focus on precision medicine approaches, PBMC-based SMAD phosphorylation assays offer valuable tools for establishing proof-of-mechanism, guiding dose optimization, and advancing personalized therapeutic strategies for diseases involving dysregulated TGF-β superfamily signaling.

References

Comprehensive Technical Application Notes: Galunisertib Solubility, Stock Solution Preparation, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Key Properties

Galunisertib (also known as LY2157299) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta receptor type I (TGF-βRI/ALK5) kinase. This compound has emerged as a promising therapeutic candidate in oncology and fibrosis research due to its ability to disrupt TGF-β signaling, a pathway critically involved in tumor progression, immunosuppression, and fibrotic processes. With a molecular weight of 369.42 g/mol and the chemical formula C₂₂H₁₉N₅O, this compound exhibits potent inhibitory activity against TGF-βRI, with reported IC₅₀ values ranging from 56 nM to 172 nM depending on the assay system [1] [2].

The primary mechanism of action of this compound involves competitive binding to the ATP-binding site of TGF-βRI, thereby preventing the receptor-mediated phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). This inhibition disrupts the formation of the SMAD complex with SMAD4 and its subsequent translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in epithelial-mesenchymal transition (EMT), immunosuppression, and fibrosis [3] [4]. The compound's ability to reverse TGF-β-mediated immunosuppression has made it particularly valuable in cancer immunotherapy research, especially in combination with immune checkpoint inhibitors [3].

This compound has demonstrated broad research applications across various disease models, including glioblastoma, hepatocellular carcinoma, non-small cell lung cancer, and fibrotic eye disorders [2] [4]. Its continued investigation in preclinical and clinical studies underscores the importance of understanding its physicochemical properties and handling requirements for optimal experimental outcomes.

Solubility and Storage Conditions

Solubility Profile

Proper solubility is crucial for maintaining this compound's stability and ensuring consistent experimental results. The compound is classified as moderately soluble in organic solvents, with DMSO being the preferred solvent for stock solution preparation due to its excellent dissolving capacity. The following table summarizes the comprehensive solubility profile of this compound across various solvents:

Table 1: Solubility Profile of this compound in Various Solvents

Solvent Max Concentration (mg/mL) Max Concentration (mM) Notes
DMSO 36.94-100 100 Recommended for stock solutions
Ethanol 7.39 20 Suitable for short-term use
Water Insoluble Insoluble Not recommended

The exceptional solubility in DMSO (up to 100 mg/mL) makes it ideal for preparing concentrated stock solutions, which can be aliquoted and stored for extended periods [1] [2]. The solubility in ethanol is significantly lower but may be suitable for specific experimental applications where DMSO compatibility is a concern. It is important to note that this compound is essentially insoluble in aqueous buffers, necessitating initial dissolution in DMSO followed by dilution into aqueous systems for cell-based assays [1].

Storage and Stability

Long-term stability of this compound is dependent on proper storage conditions. The solid compound should be stored at -20°C in a desiccated environment to prevent moisture absorption and degradation [1] [5]. Stock solutions in DMSO maintain stability when stored at -20°C for up to one month, while for longer storage (up to two years), -80°C is recommended [2] [6]. Repeated freeze-thaw cycles should be avoided as they can accelerate compound degradation, making aliquoting into single-use portions a prudent practice.

Table 2: Storage Conditions and Stability of this compound

Form Short-Term Storage Long-Term Storage Stability
Solid -20°C (desiccated) -20°C (desiccated) ≥1 year
DMSO Solution -20°C -80°C 1 month at -20°C, 2 years at -80°C

Stock Solution Preparation

Standard Preparation Protocol

Preparation of consistent, high-quality stock solutions is fundamental for obtaining reliable and reproducible experimental data. The following step-by-step protocol describes the recommended procedure for preparing this compound stock solutions in DMSO:

  • Equilibration: Allow the this compound vial to reach room temperature before opening to prevent moisture condensation.
  • Weighing: Precisely weigh the required amount of this compound powder using an analytical balance.
  • Dissolution: Transfer the compound to a clean vial and add the calculated volume of high-quality, anhydrous DMSO.
  • Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved.
  • Aliquoting: Divide the solution into single-use aliquots in sterile vials to minimize freeze-thaw cycles.
  • Storage: Label aliquots clearly with compound name, concentration, date, and storage conditions before transferring to -20°C or -80°C.

For cell culture applications, it is critical to ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid cellular toxicity. Appropriate vehicle controls containing the same DMSO concentration should be included in all experiments.

Concentration Calculations

The following table provides reference values for preparing stock solutions of this compound at various commonly used concentrations:

Table 3: Preparation of this compound Stock Solutions in DMSO

Desired Concentration Amount of this compound DMSO Volume
10 mM 3.69 mg 1 mL
50 mM 18.47 mg 1 mL
100 mM 36.94 mg 1 mL

For in vivo studies, this compound is frequently prepared in suspension formulations. One validated protocol uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, which produces a clear solution at concentrations up to 5.75 mg/mL (15.56 mM) [2]. This formulation maintains compound stability and allows for consistent dosing in animal models.

Experimental Applications and Protocols

Inhibition of TGF-β-Induced SMAD Phosphorylation

SMAD phosphorylation analysis serves as a primary assay to confirm this compound's target engagement and biological activity [1] [4]. The following protocol outlines the key steps for assessing phospho-SMAD2/3 levels in cell cultures:

  • Cell Treatment: Seed appropriate cell lines (e.g., cancer cell lines or MIO-M1 Müller cells) in multi-well plates and allow to adhere overnight.
  • Compound Administration: Treat cells with this compound at desired concentrations (typically 1-20 μM) for 1-2 hours prior to TGF-β stimulation.
  • Pathway Activation: Stimulate TGF-β signaling by adding recombinant TGF-β1 (10 ng/mL) to the culture medium for 45-90 minutes.
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-SMAD2/3 and total SMAD2/3.

This assay has been successfully employed across various cell types, demonstrating dose-dependent inhibition of SMAD phosphorylation with significant reduction observed at concentrations as low as 1 μM and near-complete inhibition at 10-20 μM [4]. The protocol can be adapted for high-content screening using immunocytochemistry and automated imaging systems.

In Vivo Dosing and Efficacy Studies

Animal studies with this compound require careful consideration of formulation, dosing regimen, and route of administration. The following protocol has been validated in multiple mouse models:

  • Formulation Preparation: Freshly prepare this compound suspension in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [2].
  • Dosing Regimen: Administer via oral gavage at 75 mg/kg once or twice daily, depending on the experimental design.
  • Treatment Duration: Continue dosing for 14-28 days, monitoring animals daily for signs of toxicity.
  • Efficacy Assessment: Measure tumor dimensions regularly for oncology models or collect tissues for histological and molecular analysis.

This protocol has demonstrated significant antitumor efficacy in xenograft models, with approximately 70% decrease in pSMAD levels observed in Calu6 (non-small cell lung cancer) and MX1 (breast cancer) models following a single 75 mg/kg dose [2]. The reversibility of target inhibition is evidenced by recovery of pSMAD to 80% of baseline approximately 6 hours after administration, informing appropriate dosing intervals.

Combination Therapy Protocols

Rational combination strategies have enhanced the therapeutic potential of this compound, particularly in immuno-oncology applications:

4.3.1 Combination with Immune Checkpoint Inhibitors
  • Animal Model: Establish immunocompetent mouse models with 4T1-LP tumors or colon carcinoma models.
  • This compound Administration: Dose with 75 mg/kg orally twice daily.
  • Checkpoint Inhibitor Administration: Administer anti-PD-L1 antibody (200 μg per dose) intraperitoneally every 3-4 days.
  • Endpoint Analysis: Monitor tumor growth, complete regression rates, and perform immune cell profiling of tumor microenvironment.

This combination has demonstrated synergistic antitumor activity, resulting in improved tumor growth inhibition and complete regressions in colon carcinoma models [3]. The combination therapy was associated with an enhanced anti-tumor immune gene expression profile that accelerated compared to anti-PD-L1 monotherapy.

4.3.2 Combination with Chemotherapy or Targeted Agents
  • Cell Viability Assessment: Seed cancer cell lines in 96-well plates and allow to adhere.
  • Compound Treatment: Treat with this compound (0.1-100 μM) alone or in combination with chemotherapeutic agents.
  • Viability Measurement: Assess cell viability after 72-96 hours using MTT, WST-1, or similar assays.
  • Data Analysis: Calculate combination indices using Chou-Talalay or Bliss independence methods.

This compound has shown variable potentiation of other anticancer agents across different cell lines, with notable synergy observed in SK-Sora, HepG2, and Hep3B cell lines when combined with Bay 43-9006 [2].

Stability and Handling Considerations

Solution Stability and Quality Control

Monitoring solution stability is essential for experimental integrity. This compound solutions in DMSO are generally stable for one month when stored at -20°C, but several indicators can signal compound degradation:

  • Color Change: Transition from white or off-white powder to yellow solutions may indicate degradation.
  • Precipitation: Formation of crystals or particulate matter in previously clear solutions.
  • Reduced Biological Activity: Decreased potency in SMAD phosphorylation assays compared to fresh preparations.

For long-term storage, aliquoting stock solutions and storing at -80°C is recommended, with stability maintained for up to two years under these conditions [2]. It is advisable to periodically compare the activity of stored aliquots against freshly prepared solutions or certified reference standards when available.

Physicochemical Characteristics

This compound exhibits complex solid-form behavior, with research identifying ten diverse polymorphs and a tendency toward solvate formation [7]. This polymorphism can potentially affect dissolution kinetics and bioavailability, though these variations are generally minimal in solution-based applications. The compound has a melting point of 241-242°C and a predicted boiling point of 619.0±55.0°C, reflecting its thermal stability [6].

The calculated pKa of 15.27±0.30 indicates that this compound exists predominantly in its neutral form under physiological pH conditions, contributing to its membrane permeability and oral bioavailability [6]. Researchers should note that different polymorphic forms may exhibit slightly different dissolution rates, though they ultimately yield identical solutions with equivalent biological activity.

Visualization of TGF-β Pathway and this compound Mechanism

The following diagram illustrates the TGF-β signaling pathway and the mechanism by which this compound inhibits this pathway, providing a visual reference for understanding its biological activity:

G TGFb TGF-β Ligand Receptor TGF-β Receptor Complex TGFb->Receptor SMAD237 SMAD2/3 Phosphorylation Receptor->SMAD237 SMAD4 SMAD2/3/4 Complex Formation SMAD237->SMAD4 Nuclear Nuclear Translocation SMAD4->Nuclear Transcription Gene Transcription (EMT, Fibrosis, Immunosuppression) Nuclear->Transcription This compound This compound (TGF-βRI Inhibitor) This compound->Receptor Inhibits

Diagram 1: this compound inhibition of the TGF-β signaling pathway. This compound binds to TGF-β receptor I (ALK5), preventing SMAD2/3 phosphorylation and subsequent signaling events involved in epithelial-mesenchymal transition (EMT), fibrosis, and immunosuppression.

The diagram visually represents how this compound specifically targets the TGF-β receptor I kinase activity, thereby interrupting the downstream signaling cascade that drives numerous pathological processes, including cancer progression, fibrosis, and immune suppression [1] [3] [4]. This mechanism underpins the compound's versatile research applications across these therapeutic areas.

Conclusion

This compound represents a valuable research tool for investigating TGF-β signaling pathway biology and developing novel therapeutic strategies for cancer and fibrotic diseases. The solubility characteristics, with high DMSO solubility and water insolubility, dictate specific handling procedures that ensure compound integrity and experimental reproducibility. The protocols outlined herein for stock solution preparation, in vitro assessment of target engagement, and in vivo efficacy studies provide researchers with robust methodological frameworks that have been validated across multiple experimental systems. As research with this compound continues to evolve, particularly in combination therapies, adherence to these standardized protocols will facilitate comparison of results across studies and accelerate the translation of preclinical findings to clinical applications.

References

Application Note: Optimization of Intermittent Dosing Schedule for Galunisertib (LY2157299) in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Galunisertib and TGF-β Signaling Pathway

This compound (LY2157299 monohydrate) is an oral small-molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI/ALK5) kinase that specifically downregulates phosphorylation of SMAD2, thereby abrogating activation of the canonical TGF-β signaling pathway [1] [2]. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages while functioning as a tumor promoter in advanced disease through both intrinsic and extrinsic mechanisms [3] [4]. This paradoxical switch makes TGF-β an attractive therapeutic target, but also necessitates precise dosing strategies to maximize efficacy while minimizing toxicity.

The molecular structure of this compound enables it to bind competitively to the ATP-binding site of TGF-βRI through critical hydrogen bond interactions with histidine 283 and tyrosine 249 residues [3] [5]. This binding mode results in potent and selective inhibition of TGF-βRI kinase activity with an IC₅₀ of 0.172 μM, while demonstrating significantly weaker activity against related kinases including Alk1/ACVRL1 (24.9 μM) and Alk2/ACVR1 (35.7 μM) [3]. Through this mechanism, this compound inhibits TGF-β-dependent functions including tumor cell migration, epithelial-mesenchymal transition (EMT), reversal of TGF-β-mediated immunosuppression, and tumor growth delay in preclinical models [3].

Table 1: Selectivity Profile of this compound Against Key Kinases

Enzyme/Receptor This compound IC₅₀ (μM)
TGF-βRI (Alk5) 0.172
Alk4/ACVR1B 0.0777
TGF-βRII 0.208
Alk6/BMPR1 0.471
ACVR2B 0.694
Alk3/BMPR1A 16.8
Alk1/ACVRL1 24.9
Alk2/ACVR1 35.7
BMPR2 >60.0

Scientific Rationale for Intermittent Dosing

Preclinical Safety Findings and Therapeutic Window Definition

Continuous long-term exposure to this compound in animal models resulted in cardacic toxicities that necessitated the development of a pharmacokinetic/pharmacodynamic (PK/PD)-based dosing strategy to establish a viable therapeutic window [1] [2]. Preclinical investigations revealed that sustained TGF-β pathway inhibition produced unacceptable safety profiles, prompting the exploration of intermittent scheduling to balance target modulation with safety considerations [1]. These findings were crucial in defining a therapeutic window with an appropriate safety profile that enabled continued clinical investigation of this compound.

The relationship between this compound exposure, target modulation, and toxicity was systematically characterized through comprehensive PK/PD modeling [1]. This analysis demonstrated that intermittent administration allowed for sufficient recovery periods that mitigated cumulative toxicity while maintaining antitumor efficacy. The PK/PD model established that TGF-β pathway inhibition for approximately 50% of the treatment cycle provided optimal balance between efficacy and safety, leading to the adoption of the 14 days on/14 days off schedule across all clinical trials [1] [6].

Molecular Basis for Schedule-Dependent Efficacy

The intermittent dosing strategy is further supported by the dynamic nature of TGF-β signaling in the tumor microenvironment. TGF-β regulates multiple hallmarks of cancer, including immune evasion, EMT, and DNA repair mechanisms [4] [7]. Continuous pathway inhibition may trigger adaptive resistance mechanisms, whereas intermittent exposure potentially prevents or delays these compensatory pathways. Research in HPV-driven cancers has revealed that TGF-β signaling competency directly influences DNA repair fidelity, with TGF-β inhibition shifting cells from high-fidelity to error-prone repair mechanisms [4]. This biological rationale supports pulsed inhibition to capitalize on synthetic lethal interactions while minimizing damage to normal tissues.

Clinical Implementation of Intermittent Dosing

Standardized Dosing Regimen Across Clinical Trials

Based on PK/PD modeling and preclinical safety data, a standardized intermittent dosing regimen has been implemented across all clinical trials of this compound: 14 days of treatment followed by 14 days off treatment, repeated on 28-day cycles [1] [7] [6]. This schedule has been maintained whether this compound is administered as monotherapy or in combination with other antineoplastic agents, including standard chemotherapy regimens and immune checkpoint inhibitors such as nivolumab [7].

The phase Ib dose-escalation studies established 150 mg twice daily (BID) as the recommended phase II dose when administered on the 14 days on/14 days off schedule [7]. This dose achieved consistent target modulation while maintaining a manageable safety profile. Lower doses of 50 mg daily, 50 mg BID, and 80 mg BID were also evaluated during dose escalation, but 150 mg BID demonstrated the most favorable PK/PD characteristics for further clinical development [7].

Table 2: Clinical Dosing Regimens Evaluated for this compound

Study Phase Dosing Regimens Evaluated Schedule Patient Population
Phase Ib 50 mg daily, 50 mg BID, 80 mg BID, 150 mg BID 14 days on/14 days off Advanced refractory solid tumors
Phase II 150 mg BID 14 days on/14 days off NSCLC, hepatocellular carcinoma, glioblastoma, pancreatic cancer
Combination Therapy 150 mg BID + nivolumab 3 mg/kg 14 days on/14 days off NSCLC and other solid tumors
Pharmacodynamic Monitoring and Biomarker Assessment

A critical component of this compound dosing optimization involves pharmacodynamic monitoring to confirm target engagement and pathway modulation. Preclinical models demonstrated a correlation between this compound-dependent inhibition of SMAD phosphorylation (pSMAD) in tumor tissues and in peripheral blood mononuclear cells (PBMCs), supporting the use of PBMCs as a surrogate tissue for assessing pharmacodynamic effects in clinical trials [3]. This finding enabled practical monitoring of target engagement in patients without requiring sequential tumor biopsies.

In the phase Ib/II study of this compound combined with nivolumab, biomarker analyses revealed that interferon gamma response genes were induced post-treatment, while cell adhesion genes were repressed [7]. These molecular changes provide evidence of immune modulation and confirm biological activity of the combination regimen, even though the small sample size limited statistical power for correlation with clinical outcomes. Additional biomarker assessments have included evaluation of EMT markers and T-cell infiltration into tumors, which represent key mechanistic consequences of TGF-β pathway inhibition [3] [7].

Detailed Experimental Protocols

Protocol for Pharmacodynamic Assessment of pSMAD Inhibition

Purpose: To evaluate target engagement of this compound by measuring inhibition of SMAD2 phosphorylation in PBMCs and tumor tissues.

Materials:

  • EDTA blood collection tubes
  • PBMC isolation reagents (Ficoll-Paque PLUS)
  • Phospho-SMAD2 (Ser465/467) antibody (e.g., Cell Signaling Technology #3108)
  • Protein extraction and Western blot or ELISA materials
  • This compound for ex vivo stimulation

Procedure:

  • Sample Collection: Collect peripheral blood samples pre-dose and at specified timepoints post-dose (2, 4, 8, and 24 hours)
  • PBMC Isolation:
    • Centrifuge blood at 400 × g for 30 minutes over Ficoll-Paque density gradient
    • Harvest PBMC layer and wash twice with PBS
    • Divide PBMCs into two aliquots: one for immediate analysis and one for ex vivo stimulation
  • Ex Vivo Stimulation:
    • Incubate PBMCs with 5 ng/mL TGF-β1 for 30 minutes at 37°C
    • Include control samples without TGF-β1 stimulation
  • Protein Extraction and Analysis:
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Quantify pSMAD2 levels by Western blot or ELISA
    • Normalize pSMAD2 signals to total SMAD2

Data Analysis: Calculate percentage inhibition of TGF-β-induced pSMAD2 relative to pre-dose samples. Effective target modulation is typically defined as >50% inhibition of pSMAD2 signaling.

Protocol for In Vivo Efficacy Studies with Intermittent Dosing

Purpose: To evaluate antitumor activity of this compound using the clinically-relevant intermittent dosing schedule in patient-derived xenograft or syngeneic mouse models.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma) or syngeneic mice
  • Tumor cells (e.g., Calu6 lung cancer, EMT6-LM2 breast cancer)
  • This compound formulated in vehicle (0.5% methylcellulose)
  • Caliper for tumor measurement

Procedure:

  • Tumor Implantation:
    • Inject 5 × 10⁶ tumor cells subcutaneously into flank of mice
    • Allow tumors to establish until they reach 100-150 mm³
  • Randomization and Dosing:
    • Randomize mice into treatment groups (n=8-10)
    • Administer this compound (75 mg/kg) orally twice daily
    • Implement 14 days on/14 days off dosing schedule
    • Continue treatment for 2-3 complete cycles
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly
    • Calculate tumor volume using formula: (length × width²)/2
    • Monitor body weight as indicator of toxicity
    • Collect plasma and tumor tissues at designated timepoints for PK/PD analysis

Endpoint Analysis:

  • Calculate tumor growth inhibition: (1 - (ΔTreated/ΔControl)) × 100
  • Collect tumors for immunohistochemical analysis of pSMAD2, Ki67, and CD8+ T-cell infiltration
  • Evaluate metastatic burden if using metastatic models

G cluster_1 Cytoplasm cluster_2 Nucleus TGFβ TGFβ ReceptorComplex ReceptorComplex TGFβ->ReceptorComplex Binding SMAD2_SMAD3_P SMAD2_SMAD3_P ReceptorComplex->SMAD2_SMAD3_P Phosphorylation pSMAD2_SMAD4 pSMAD2_SMAD4 NuclearTranslocation NuclearTranslocation pSMAD2_SMAD4->NuclearTranslocation Nuclear Import GeneTranscription GeneTranscription NuclearTranslocation->GeneTranscription DNA Binding TargetGenes TargetGenes BiologicalEffects BiologicalEffects TargetGenes->BiologicalEffects Cellular Responses This compound This compound TGFβRI TGFβRI This compound->TGFβRI Competitive Inhibition TGFβRII TGFβRII TGFβRII->TGFβRI Transphosphorylation SMAD2_SMAD3 SMAD2_SMAD3 SMAD2_SMAD3->SMAD2_SMAD3_P TGFβRI Kinase Activity SMAD2_SMAD3_P->pSMAD2_SMAD4 Complex Formation GeneTranscription->TargetGenes Expression Regulation

Figure 1: TGF-β Signaling Pathway and this compound Mechanism of Action

Regulatory Considerations and Companion Diagnostic Development

Safety Monitoring Requirements

Clinical experience with this compound has established a manageable safety profile when administered according to the intermittent schedule. In the phase Ib/II study of this compound with nivolumab, the most frequent treatment-related adverse events included pruritus (36%), fatigue (32%), and decreased appetite (28%) [7]. No grade 4 or 5 treatment-related adverse events were observed, supporting the favorable safety profile of the intermittent regimen. However, based on preclinical findings, cardiac monitoring remains a consideration in clinical development, though the intermittent schedule has mitigated these concerns in human trials to date.

Routine safety assessments should include:

  • Complete blood counts with differential
  • Comprehensive metabolic panel including hepatic and renal function
  • Cardiac monitoring including ECG and echocardiogram at baseline and periodic intervals
  • Physical examination with attention to cutaneous findings (based on experience with other TGF-β pathway inhibitors)
Biomarker Strategy for Patient Selection

Despite compelling preclinical rationale, clinical development of TGF-β pathway inhibitors has faced challenges in demonstrating consistent efficacy across patient populations [4]. This highlights the critical need for predictive biomarkers to identify patients most likely to benefit from this compound. Potential biomarker approaches include:

  • TGF-β pathway activation signatures: Gene expression signatures reflecting TGF-β signaling activity in tumor tissues
  • EMT markers: Evaluation of epithelial and mesenchymal protein expression patterns
  • Immune contexture: Assessment of T-cell infiltration and exclusion patterns in the tumor microenvironment
  • HPV status: In head and neck cancers, HPV-positive tumors exhibit compromised TGF-β signaling and DNA repair deficits [4]

The correlation between pSMAD2 inhibition in tumor tissue and PBMCs supports the use of PBMC pharmacodynamics as a potential patient stratification tool, where adequate target engagement could be confirmed early in treatment [3].

Conclusion

The optimized intermittent dosing schedule of 14 days on/14 days off for this compound represents a successful application of PK/PD principles in oncology drug development. This regimen effectively balances the need for sufficient TGF-β pathway inhibition to achieve antitumor activity while minimizing potential toxicities associated with continuous pathway suppression. The standardized schedule has been successfully implemented across multiple clinical trials in various solid tumors, both as monotherapy and in combination with other agents.

Future directions for this compound development should focus on biomarker-driven patient selection and rational combination strategies based on the multifaceted roles of TGF-β in cancer biology. The intermittent dosing regimen described in this application note provides a validated foundation for these future clinical investigations.

References

galunisertib polymorph formation and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

The Polymorphic Landscape of Galunisertib

This compound is recognized in scientific literature as a "prolific solvate former," a property that complicated its initial development and prompted an extensive investigation into its polymorphic behavior [1]. This screening led to the discovery of ten distinct unsolvated polymorphs [1]. A significant finding from crystal structure prediction (CSP) studies is that the computationally predicted most stable polymorph has not yet been obtained in experiments, indicating a potential risk of a late-appearing, more stable form [1] [2].

Troubleshooting FAQ for Researchers

Here are answers to common technical questions that might arise during experimental work with this compound:

  • Q1: Why does this compound present a high risk for polymorphic instability? this compound exhibits exceptional conformational polymorphism, meaning its flexible molecule can adopt multiple low-energy conformations that pack into different crystal lattices [1]. Furthermore, its tendency to readily form numerous solvates can obscure the search for neat polymorphs and presents a risk of desolvation to various unstable anhydrous forms [1].

  • Q2: Is there a stable, developable crystalline form of this compound? Yes. A patent discloses an anhydrous crystalline form, referred to as Form A, which was developed to address stability concerns. The table below summarizes its key characteristics compared to the known monohydrate (Form 1) [3].

Property Form A (Anhydrous) Form 1 (Monohydrate)
Hygroscopicity Non- or almost non-hygroscopic after storage at 80% RH [3] Slightly hygroscopic [3]
Solubility Approximately ten times higher than Form 1 at 24 hours [3] Lower solubility profile [3]
Stability No form change observed after 1 year at 40°C/75% RH or after mechanical grinding [3] Information not provided in search results
  • Q3: What advanced techniques can de-risk the polymorph screening process for this compound? Crystal Structure Prediction (CSP) can be a powerful tool. A robust CSP method, validated on a large dataset including this compound, can reproduce known polymorphs and suggest new, low-energy polymorphs that have not yet been discovered experimentally [2]. This computational approach helps assess the risk of late-appearing polymorphs. To overcome experimental challenges, consider melt crystallization under pressure, a technique that was successfully used to work around this compound's thermal instability and solvate formation tendencies [1].

Experimental Workflow for Polymorph Screening and Characterization

The following diagram outlines a recommended workflow that integrates both computational and experimental methods to thoroughly map the solid-form landscape, inspired by the approaches used in the search results.

Start Start: Solid Form Screening Comp Computational Risk Assessment (Crystal Structure Prediction) Start->Comp Exp Experimental Polymorph Screening Start->Exp Char Comprehensive Characterization Comp->Char Identifies risk of late-appearing forms Exp->Char Generates multiple solid forms Select Select Developable Form Char->Select

Detailed Methodologies:

  • Computational Risk Assessment (Crystal Structure Prediction):

    • Objective: To identify all theoretically possible low-energy polymorphs and assess the risk of a more stable form appearing late in development [2].
    • Protocol: Modern CSP methods use a hierarchical approach. This involves a systematic search of crystal packing parameters, followed by energy ranking using force fields and machine-learning potentials, and final refinement with periodic Density Functional Theory (DFT) calculations to evaluate relative lattice energies [2].
  • Experimental Polymorph Screening:

    • Objective: To empirically generate and isolate as many solid forms as possible.
    • Protocol: Employ a wide range of techniques beyond standard solvent-based crystallization. For challenging molecules like this compound, this includes melt crystallization under pressure to bypass solvate formation and address thermal instability [1]. Also consider various cooling rates, vapor diffusion, and slurry conversion experiments.
  • Comprehensive Characterization:

    • Objective: To unequivocally identify and differentiate between polymorphs.
    • Protocol: Use a combination of techniques. X-ray Powder Diffraction (XRPD) is the primary tool for fingerprinting crystal structures [3]. Thermal Analysis (DSC/TGA) determines melting points, desolvation events, and stability ranges. Solid-State NMR (ssNMR) spectroscopy is highly effective for distinguishing forms, especially when crystal quality is poor for single-crystal XRD [1].

The stable Form A's XRPD pattern is characterized by key peaks, which can be used for identification. The most prominent characteristic peaks for Form A are at 2θ values of 22.0°, 10.4°, and 25.3° (using CuKα radiation) [3].

References

optimizing galunisertib exposure for TGF-β pathway suppression

Author: Smolecule Technical Support Team. Date: February 2026

Galunisertib (LY2157299): Mechanism and Target

This compound is an oral small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI, also known as ALK5). It acts as a competitive inhibitor for the ATP-binding site within the kinase domain of TGF-βRI [1] [2].

  • Primary Mechanism: By binding to TGF-βRI, this compound specifically downregulates the phosphorylation of SMAD2 and SMAD3, thereby abrogating the activation of the canonical TGF-β signaling pathway [1] [2].
  • Chemical Structure: It is a dihydropyrrolopyrazole with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate [2].
  • Specificity: It demonstrates potent inhibition of TGF-βRI, but also shows activity against other targets like Alk4 and TGF-βRII. This selectivity profile should be considered when designing experiments [2].

The following diagram illustrates how this compound inhibits the canonical TGF-β signaling pathway.

G TGFb TGF-β Ligand TbRII TGF-βRII TGFb->TbRII TbRI TGF-βRI (ALK5) TbRII->TbRI pSmad23 p-SMAD2/3 TbRI->pSmad23 Phosphorylation Smad4 SMAD4 pSmad23->Smad4 Complex p-SMAD2/3/SMAD4 Complex Smad4->Complex Transcription Target Gene Transcription Complex->Transcription Nuclear Translocation This compound This compound This compound->TbRI Inhibits

Dosing and Pharmacokinetics

Preclinical and clinical studies have established that intermittent dosing is critical for managing tolerability while maintaining efficacy. Long-term continuous exposure was associated with cardiac toxicities in animal models [1].

Parameter Preclinical/Clinical Recommendation Key Rationale & Context
Dosing Regimen 14 days on treatment, followed by 14 days off (28-day cycle) [1]. Mitigates potential cardiac toxicity observed with continuous long-term exposure in animals [1].
Target Modulation (Preclinical) Maintain plasma concentrations > 0.172 µM [2]. Based on the in vitro IC₅₀ for TGF-βRI kinase inhibition [2].
Cell-Based Assays (Human Fibroblasts) Effective at 1-20 µM [3]. Reduces TGF-β1-induced myofibroblast differentiation and expression of α-SMA/COL1A1 [3].
Pharmacodynamic (PD) Monitoring Use pSMAD2 levels in Peripheral Blood Mononuclear Cells (PBMCs) as a surrogate [2]. Inhibition of pSMAD2 in PBMCs correlates with target modulation in tumor tissues in preclinical models [2].

Experimental Protocols

Here are detailed methodologies for common assays used to evaluate this compound's efficacy, based on recent research.

Protocol 1: Inhibiting Myofibroblast Differentiation in Human Fibroblasts

This protocol assesses the anti-fibrotic effect of this compound by measuring the reduction of myofibroblast markers [3].

  • Cell Line: Human gingival fibroblasts (HGFs).
  • Induction: Treat cells with 10 ng/mL of human TGF-β1 to induce myofibroblast differentiation.
  • Inhibition: Co-treat with this compound (1-20 µM) alongside TGF-β1.
  • Culture Duration: 6 days, refreshing the medium with TGF-β1 and inhibitor every other day.
  • Key Readouts:
    • Immunofluorescence Staining: Analyze the proportion of α-Smooth Muscle Actin (α-SMA) positive cells on day 6.
    • Gene Expression (RT-qPCR): Analyze expression of myofibroblast markers ACTA2 (encodes α-SMA) and COL1A1 (Type I collagen) on day 3.
Protocol 2: Evaluating Hematopoiesis Support in Bone Marrow Models

This protocol evaluates how this compound can repair TGF-β-induced dysfunction in endothelial progenitor cells (EPCs), restoring their ability to support hematopoiesis [4].

  • Primary Cells: Human Bone Marrow Mononuclear Cells (BMMNCs) isolated from patients and healthy controls.
  • EPC Culture & Treatment: Isolate and cultivate BMMNCs for 7 days to derive EPCs. Treat the EPCs with a TGF-β inhibitor.
  • Functional Assays:
    • Tube Formation: Seed 4x10⁴ EPCs on Matrigel; quantify capillary tube length after 24 hours using image analysis software (e.g., ImageJ).
    • Migration Assay: Place 1x10⁵ EPCs in an upper Transwell chamber; count the number of migrated cells after 24 hours.
  • Co-culture Assay: Co-culture the treated EPCs with healthy CD34+ hematopoietic stem cells (HSCs) for 5 days to assess the recovery of hematopoietic support function.

Troubleshooting Common Experimental Issues

Issue Potential Causes Recommended Solutions
Variable Response to Therapy Heterogeneity in TGF-β pathway activity across cell lines or disease models [5]. Pre-screen models for TGF-β pathway activity (e.g., baseline pSMAD2 levels). Use functional assays (e.g., migration, target gene expression) to confirm on-target effect [5].
Insufficient Pathway Inhibition Dosing concentration or duration is inadequate for the specific model. Validate target engagement by measuring pSMAD2 levels in treated cells via Western Blot or flow cytometry. Ensure dosing aligns with the established PK/PD model (e.g., maintaining concentrations above IC₅₀) [1] [2].
Unexpected Cytotoxicity Off-target effects or context-dependent TGF-β roles. Perform dose-range finding studies (e.g., 1-20 µM). Use the intermittent dosing schedule (14 days on/14 days off) to mitigate cumulative toxicity, as guided by preclinical data [1] [3].
Lack of Efficacy in Combination Therapy Complex, context-dependent role of TGF-β (the "TGF-β Paradox") [5]. Review the biological context. In some cancers (e.g., HPV-positive HNSCC), reduced TGF-β signaling is associated with better prognosis and treatment response. Inhibition may not be beneficial in all contexts [5].

The experimental workflow for a typical this compound efficacy study, from cell treatment to data analysis, can be visualized as follows:

G Start Seed Target Cells (e.g., Fibroblasts, EPCs) Treat Treat with: • TGF-β1 (Inducer) • this compound (Inhibitor) Start->Treat Harvest Harvest Cells for Analysis Treat->Harvest Analyze1 Molecular Analysis (Protein/Gene Expression) Harvest->Analyze1 Analyze2 Functional Analysis (Phenotypic Assays) Harvest->Analyze2 Data Integrate Data & Assess Efficacy Analyze1->Data Analyze2->Data

References

Clinical Toxicity Profiles of Galunisertib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the frequency of common treatment-related adverse events (AEs) from a phase Ib/II study of galunisertib combined with nivolumab (an anti-PD-1 therapy) [1].

Adverse Event Frequency (n=25) Percentage Grade 4/5 Events
Pruritus (Itching) 9 36% None reported
Fatigue 8 32% None reported
Decreased Appetite 7 28% None reported
All Treatment-Related AEs Not Specified Most were Grade 1/2 None observed

This combination was generally well-tolerated, with no grade 4 or 5 treatment-related AEs reported [1].

Toxicity Management & Dosing Protocols

Preclinical and clinical studies have established key strategies to manage toxicity, primarily through specific dosing schedules [2] [3].

Management Strategy Protocol Details Rationale & Evidence
Intermittent Dosing 14 days on treatment, followed by 14 days off (28-day cycle) [2] [1]. Preclinical models showed continuous long-term exposure caused cardiac toxicity in animals. This schedule demonstrated a manageable safety profile in clinical trials [2] [3].
Dose Selection Common doses: 150 mg twice daily. Therapeutic window established from 160 mg/day to 300 mg/day [1] [4]. This range was identified as having an appropriate safety profile that enabled clinical investigation [2].
Combination-Specific Monitoring Monitor for immune-related events (e.g., pruritus, fatigue) when combined with checkpoint inhibitors like nivolumab [1]. The safety profile of the combination is primarily driven by additive or overlapping toxicities of the individual agents [1].

Mechanism of Action & Toxicity Context

To troubleshoot issues, it's crucial to understand the drug's target. This compound is a small-molecule inhibitor that selectively blocks the Transforming Growth Factor-Beta (TGF-β) Receptor I (TGFβRI) kinase [2] [4]. This action specifically downregulates the phosphorylation of SMAD2, thereby inhibiting the canonical TGF-β signaling pathway [2] [5] [4].

The following diagram illustrates this pathway and where this compound acts.

G TGFβ TGFβ TGFβRII TGFβRII TGFβ->TGFβRII Binds TGFβRI TGFβRI TGFβRII->TGFβRI Phosphorylates pSMAD2_SMAD3 pSMAD2_SMAD3 TGFβRI->pSMAD2_SMAD3 Phosphorylates SMAD4 SMAD4 pSMAD2_SMAD3->SMAD4 Complexes with TargetGeneTranscription TargetGeneTranscription SMAD4->TargetGeneTranscription Activates This compound This compound This compound->TGFβRI Inhibits

The primary safety concern arises from the physiological role of TGF-β. Preclinical data indicated that continuous, long-term exposure to this compound could cause cardiac toxicities [2] [3]. This is because TGF-β signaling is essential for maintaining homeostasis in certain normal tissues, including the heart. The intermittent dosing schedule (14 days on/14 days off) was developed precisely to mitigate this risk while maintaining anti-tumor efficacy [2] [3].

Experimental Troubleshooting Guide

Here are answers to potential FAQs you might encounter in a research setting.

  • Q: What is the most critical factor for managing toxicity in our in vivo models?

    • A: Adherence to the intermittent dosing schedule (14 days on/14 days off) is paramount. This regimen was designed based on pharmacokinetic and pharmacodynamic models to avoid the cardiac toxicity observed with continuous dosing in animal studies [2] [1].
  • Q: The efficacy of our this compound combination is good, but we are seeing signs of toxicity. What should we check first?

    • A: First, verify the dosing schedule and concentration. Then, consider the following steps:
      • Review Combination Drug Profile: The toxicity profile is often driven by the combined agent. For example, when used with nivolumab, expect and monitor for immune-related adverse events [1].
      • Biomarker Monitoring: In a clinical context, monitor relevant biomarkers. For instance, in hepatocellular carcinoma, this compound treatment led to a decrease in serum TGF-β1 and alpha-fetoprotein (AFP) [4].
      • Dose Titration: If toxicity is significant, consider if you are within the established therapeutic window (e.g., 150 mg BID in humans, equivalent to 300 mg/day) [1] [4].
  • Q: Why is intermittent dosing effective if we are trying to continuously inhibit a pro-tumor pathway?

    • A: This highlights the balance between efficacy and safety. Preclinical models demonstrate that even intermittent dosing achieves significant anti-tumor effects and can extend beneficial windows like vascular normalization [6]. It effectively controls the pathway's tumor-promoting functions while allowing brief recovery periods for normal tissues that require TGF-β signaling.
  • Q: Are there specific drug combinations that show a more favorable toxicity profile?

    • A: Current clinical evidence suggests that This compound combined with nivolumab has a manageable and tolerable safety profile, with most adverse events being low-grade [1]. Combinations with standard chemotherapy, like gemcitabine, have also shown acceptable added toxicity in pancreatic cancer trials [4].

References

Core Mechanism of Action & Documented Resistance Pathways

Author: Smolecule Technical Support Team. Date: February 2026

To effectively troubleshoot resistance, it is crucial to first understand the drug's primary target and the known mechanisms by which tumors evade its action.

  • Primary Mechanism: Galunisertib is a small-molecule, ATP-mimetic inhibitor that selectively targets the TGF-β receptor I (TGFβRI/ALK5) kinase. It inhibits the canonical TGF-β pathway by specifically down-regulating the phosphorylation of SMAD2, thereby reversing TGF-β-mediated immunosuppression and its pro-tumor effects [1] [2].
  • Key Resistance Mechanisms: The table below summarizes the primary documented and proposed resistance mechanisms to this compound.
Resistance Mechanism Description Key Molecular Features / Pathways

| Cancer Stem Cell (CSC) Persistence | CSCs are resistant to therapy and can drive recurrence. This compound can suppress the staminal phenotype, but their intrinsic resilience is a key resistance factor [3]. | • CD44, THY1 (CD90) expression • Enhanced clonogenicity & spheroid formation • Tumor-initiating capacity | | Bypass Signaling Activation | Co-occurring or compensatory activation of alternative oncogenic pathways can sustain tumor growth despite TGF-β inhibition [4]. | • KRAS mutations & downstream MAPK/ERK signaling • NRAS, AKT1, HSPB1 upregulation (in GBM) [5] • EGFR signaling (in CRC with KRAS mutations) [4] | | Immune Microenvironment Remodeling | The tumor microenvironment (TME) can maintain an immunosuppressive state through other cytokines and cell populations, limiting the efficacy of this compound's immunomodulatory effects [1] [4]. | • Recruitment of Tregs and immunosuppressive macrophages [1] • Elevated levels of immunosuppressive chemokines [1] | | Cellular Lineage Plasticity | Tumor cells can undergo phenotypic switching, such as Epithelial-Mesenchymal Transition (EMT), to survive treatment pressure [4] [6]. | • Activation of EMT transcription factors (SNAIL, TWIST, ZEB) • Hybrid epithelial/mesenchymal states |

Troubleshooting Guide: Strategies to Overcome Resistance

Here are potential strategies, based on preclinical and clinical evidence, to address the resistance mechanisms outlined above.

Troubleshooting Focus Proposed Strategy Rationale & Supporting Evidence
Targeting CSCs Combine this compound with agents that target stemness. This compound itself has been shown to suppress CSC-associated aggressiveness by reducing CD44 and THY1 expression. Combining it with other CSC-targeting drugs may yield synergistic effects [3].

| Inhibiting Bypass Pathways | Implement rational combination therapy based on tumor genotype and phenotype. | • With Sorafenib in HCC: Overcomes sorafenib resistance and augments apoptosis [1]. • With KRAS G12C inhibitors: In KRAS-mutant cancers, co-targeting may prevent resistance driven by compensatory pathways [4]. • With Anti-angiogenics (e.g., Ramucirumab): Targets VEGF/VEGFR pathway, another key driver in many cancers [7]. | | Reversing Immune Suppression | Combine with immune checkpoint inhibitors (ICIs). | this compound promotes anti-tumor immunity by reversing Treg-mediated suppression and enhancing CD8+ T cell infiltration [2]. Preclinically, combination with anti-PD-L1 showed improved tumor growth inhibition and complete regressions [2]. Clinical trials have explored this with durvalumab and nivolumab [1] [8] [2]. | | Addressing EMT & Signaling Plasticity | Combine with inhibitors of parallel EMT-driving pathways. | Target pathways like Notch, Wnt, or Hh, which can compensate for inhibited TGF-β signaling and sustain EMT [6]. |

Experimental Protocols for Investigating Resistance

For researchers aiming to validate and explore these mechanisms in the lab, the following protocols from key studies can serve as a guide.

Protocol 1: Assessing Impact on Cancer Stem Cell Properties

This protocol is adapted from research demonstrating this compound's effect on the stemness of hepatocellular carcinoma (HCC) cells [3].

  • Objective: To evaluate the effect of this compound on stemness-related gene expression and functional properties of invasive cancer cells.
  • Materials:
    • Invasive HCC cell lines (e.g., HLE, HLF).
    • This compound (e.g., 10 µM concentration used in [3]).
    • DMSO as vehicle control.
  • Methodology:
    • Long-term Treatment: Treat invasive cells with this compound for an extended period (e.g., 10-14 days).
    • Gene Expression Analysis:
      • Quantify mRNA expression of stemness-related genes (e.g., CD44, THY1, EPCAM, PROM1) using qRT-PCR.
      • Validate protein level changes using flow cytometry for surface markers (CD44, THY1).
    • Functional Assays:
      • Clonogenic Assay: Seed treated and control cells at low densities (e.g., 500-1000 cells/well) and allow colonies to form for 1-2 weeks. Stain with crystal violet and count colonies.
      • Liver Spheroid Formation: Culture cells in ultra-low attachment plates with spheroid-forming media for 7-10 days. Quantify the number and size of spheroids.
      • 3D Spheroid Invasion Assay: Generate spheroids using the hanging drop method. Embed spheroids in a collagen I matrix and image over 24-72 hours to measure invasive capacity.
  • Expected Outcome: this compound treatment should lead to downregulation of CD44 and THY1 mRNA and protein, reduced colony and spheroid formation, and decreased invasive growth.
Protocol 2: Evaluating Synergy with Immunotherapy In Vivo

This protocol is based on a study that demonstrated the combinatorial effect of this compound and anti-PD-L1 in murine models [2].

  • Objective: To determine if this compound enhances the anti-tumor efficacy of PD-1/PD-L1 checkpoint blockade.
  • Materials:
    • Immunocompetent mouse model with established syngeneic tumors (e.g., 4T1-LP breast cancer model, CT26 colon carcinoma model).
    • This compound (orally, once or twice daily).
    • Anti-PD-L1 antibody (for intraperitoneal injection).
  • Methodology:
    • Therapeutic Dosing: Once tumors are established (e.g., ~100 mm³), begin treatment.
      • Group 1: Vehicle control.
      • Group 2: this compound monotherapy (e.g., 75 mg/kg, twice daily).
      • Group 3: Anti-PD-L1 monotherapy.
      • Group 4: this compound + Anti-PD-L1 combination.
      • Administer treatments intermittently (e.g., 14 days on, 14 days off for this compound).
    • Endpoint Analysis:
      • Monitor tumor volume and survival over time.
      • At endpoint, harvest tumors for immune profiling by flow cytometry to quantify tumor-infiltrating CD8+ T cells, Tregs, and other immune subsets.
      • Perform gene expression analysis (RNA sequencing or NanoString) on tumor tissue to identify immune-related gene signatures.
  • Expected Outcome: The combination should result in superior tumor growth inhibition, increased complete regression rates, enhanced CD8+ T cell infiltration, and an upregulated T cell activation gene signature compared to either monotherapy.

Visualizing the Strategy: Overcoming Resistance

The following diagram synthesizes the core mechanisms of this compound action and the integrated strategies proposed to overcome resistance.

G cluster_mechanisms Mechanism of Action This compound This compound (TGFβRI Inhibitor) Receptor TGF-β Receptor I This compound->Receptor Inhibits Resistance Resistance Mechanisms CombinationTherapies Combination Strategies to Overcome Resistance Resistance->CombinationTherapies Addressed by CSC_Target Agents targeting CSC pathways Pathway_Inhib Kinase Inhibitors (e.g., Sorafenib, KRASi) Immuno_Combo Immune Checkpoint Inhibitors (anti-PD-1/L1) TGFβ TGF-β Ligand TGFβ->Receptor Binds pSMAD2 p-SMAD2/SMAD4 Complex Receptor->pSMAD2 Activates TargetGenes Pro-tumorigenic Gene Expression pSMAD2->TargetGenes Regulates ImmunoSuppression Immunosuppression & EMT TargetGenes->ImmunoSuppression Promotes CSC Cancer Stem Cell Persistence (CD44/THY1) CSC->Resistance Bypass Bypass Signaling (e.g., KRAS, NRAS) Bypass->Resistance Microenv Immunosuppressive Microenvironment Microenv->Resistance

Key Considerations for Clinical Translation

While the preclinical data is promising, translating these strategies into the clinic requires careful consideration.

  • Intermittent Dosing: Clinical trials often used an intermittent dosing schedule (e.g., 14 days on treatment followed by 14 days off) to manage tolerability and achieve therapeutic efficacy [1].
  • Biomarker-Driven Approach: The efficacy of this compound, especially in combination, may be greater in specific patient subgroups. Potential predictive biomarkers include:
    • Low Baseline AFP: In HCC, patients with low alpha-fetoprotein (AFP) levels had significantly better overall survival with this compound monotherapy [7].
    • Elevated TGF-β Signature: Tumors with a high TGF-β gene signature might be more likely to respond.
    • Specific Chemokine Profiles: Patients with elevated levels of particular immunosuppressive chemokines may benefit more from combinations [1].
  • Safety Profile: Combinations, particularly with immunotherapy, can lead to unique or amplified toxicity. Close monitoring for adverse events like skin lesions (linked to TGF-β inhibition) and immune-related adverse events (from ICIs) is essential [8] [7].

References

Experimental Protocol: Quantifying Galunisertib in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Below is a detailed workflow for the LC-MS/MS method, which you can adapt for your laboratory protocols.

start Start: Plasma Sample step1 1. Add Internal Standard (Stable isotope galunisertib) start->step1 step2 2. Protein Precipitation Acetonitrile-Methanol (50:50, v/v) step1->step2 step3 3. Centrifuge & Collect Supernatant step2->step3 step4 4. Chromatographic Separation C18 Column, Gradient Elution step3->step4 step5 5. Mass Spectrometry Detection Triple Quadrupole, Positive Ion Mode step4->step5 step6 6. Data Analysis & Quantification step5->step6 end End: Concentration Result step6->end

Key Procedural Details
  • Calibration and Quality Control: The method's linear range is typically 0.05 to 10 ng/mL. Incorporate a calibration curve and quality control (QC) samples at low, medium, and high concentrations within this range in each run to ensure accuracy and precision [1].
  • Handling High Concentrations: Clinical studies also used a "high-range" method (5.00 to 1000.00 ng/mL). Samples exceeding the upper limit of quantification (ULOQ) of the standard method should be diluted with control plasma to bring them within the calibrated range [2].
  • Instrumentation: The use of a triple quadrupole mass spectrometer operating in the positive ion mode is specified for its high sensitivity and selectivity in detecting and quantifying this compound [1].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter.

Problem Potential Cause Suggested Solution
Signal below LLOQ Sample concentration too low; improper sample processing. Concentrate the sample during preparation; verify extraction efficiency. Use the low-range method (0.05-10 ng/mL) [2] [1].
Signal exceeds ULOQ Plasma concentration higher than expected. Dilute the sample with control (blank) plasma and re-analyze. Use the validated high-range method if available [2].
Poor Precision/Accuracy Inconsistent sample preparation; instrument drift; internal standard error. Ensure consistent protein precipitation timing and mixing. Check calibration curve and QC samples. Verify internal standard preparation and addition [1].
Matrix Effects Ion suppression or enhancement from plasma components. Use a stable isotope-labeled internal standard to correct for matrix effects. Optimize chromatographic separation to elute analyte away from interfering compounds [1].
Frequently Asked Questions

What is the typical plasma concentration range observed in clinical studies? Dosing in clinical trials (e.g., 150 mg twice daily) achieved exposures where the described LC-MS/MS methods (ranges from 0.05-10 ng/mL and 5-1000 ng/mL) were applicable [2] [3]. The specific concentration in your experimental samples will depend on the dose and sampling time.

Why is a stable isotope-labeled internal standard recommended? It is considered best practice for LC-MS/MS bioanalysis. The labeled internal standard has nearly identical chemical and physical properties to this compound, correcting for variability in sample preparation, matrix effects, and instrument response, thereby improving accuracy and precision [1].

Can this method be applied to pre-clinical species like mice? Yes. The same LC-MS/MS method has been successfully applied to quantify this compound in mouse plasma, demonstrating its utility across species in pharmacokinetic experiments [1].

References

Key Pharmacokinetic Parameters & Variability Factors

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates core pharmacokinetic parameters of galunisertib and major factors influencing its variability from clinical studies.

Parameter/Factor Details & Impact Clinical Context / Reference
Absolute Bioavailability Well absorbed [1] Based on data from patients with advanced cancer [1]
Tmax (Time to Cmax) 0.5 - 2 hours [1] Following oral administration [1]
Terminal Half-life Mean of ~8 hours [1] -
Therapeutic Window 160 - 300 mg/day [1] [2] Defined by PK/PD model for intermittent dosing [1] [2]
Formulation Impact (on Cmax) ~22% reduction with RC vs. HSWG [1] Roller compaction (RC) vs. high-sheer wet granulation (HSWG) [1]
Formulation Impact (on Tmax) Delay of ≥1 hour with RC vs. HSWG [1] Roller compaction (RC) vs. high-sheer wet granulation (HSWG) [1]
Food Effect Administered only in fasted state [1] To reduce impact of gut pH changes on absorption [1]
Drug-Drug Interactions (Enzyme Inducers) PK not affected by EIAEDs [2] Based on data from a study in glioma patients [2]
Drug-Drug Interactions (PPIs) PK not affected by proton pump inhibitors [2] Based on data from a study in glioma patients [2]
Recommended Dosing Schedule 150 mg twice daily (BID), 14 days on/14 days off [3] [4] [5] Standard intermittent schedule used in multiple phase I/II trials [3] [4] [5]

Recommended Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for troubleshooting this compound pharmacokinetic studies.

Relative Bioavailability Study Design

This crossover design is the gold standard for assessing formulation impact on bioavailability [1].

  • Objective: To assess the relative bioavailability of new formulations (e.g., roller compaction) compared to a reference formulation.
  • Design:
    • Type: Single-center, open-label, 3-period, 6-sequence crossover study.
    • Population: Patients with advanced or metastatic cancer.
    • Dosing: Patients receive a single 150 mg dose of a different this compound formulation during each period.
    • Washout: At least 48 hours between periods.
  • PK Sampling: Collect venous blood samples (e.g., ~4 mL) to yield plasma at intervals up to 48 hours post-dose.
  • Key PK Parameters: Calculate AUC(0-tlast), AUC(0-48h), AUC(0-∞), and Cmax using standard non-compartmental analysis.
  • Statistical Analysis: Analyze log-transformed AUC and Cmax using a linear mixed-effects model. Report geometric least-squares means and 90% confidence intervals for the ratios.
Bioanalytical Method for Plasma this compound

Accurate measurement of plasma concentration is critical [1] [2].

  • Technique: Two validated liquid chromatography methods coupled with tandem mass spectrometry (LC/MS).
    • High-range method: Lower Limit of Quantification (LLOQ) of 5.000 ng/mL, Upper Limit of Quantification (ULOQ) of 1000.000 ng/mL. For samples above ULOQ, reanalyze after dilution.
    • Low-range method: LLOQ of 0.050 ng/mL, ULOQ of 10.000 ng/mL. Used for samples below the LLOQ of the high-range method.
  • Validation: The method should meet pre-defined standards for intra-assay accuracy and precision.
Assessing Pharmacodynamic (PD) Effects

This bridges PK measures with biological activity [2] [4] [6].

  • Target Engagement Marker: Phosphorylated SMAD2 (pSMAD2) levels in Peripheral Blood Mononuclear Cells (PBMCs).
  • Method:
    • Sample Collection: Isolate PBMCs from patient blood samples at baseline and specified times post-dosing.
    • Analysis: Use a specific ELISA with an antibody recognizing pSMAD2. Normalize pSMAD2 levels to total SMAD2.
  • Utility: Inhibition of pSMAD2 indicates target engagement and can be correlated with this compound exposure (AUC) to establish a PK/PD relationship [2] [6].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow and key relationships in a pharmacokinetic and pharmacodynamic study of this compound, integrating the protocols described above.

gallery cluster_design Study Design & Dosing cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) & Biomarkers Start Study Start D1 Crossover Design Start->D1 D2 Administer Formulations (150 mg single dose, fasted) D1->D2 D3 Respect Washout Period (≥48 hours) D2->D3 P1 Plasma Sample Collection (Up to 48 hours) D3->P1 P2 LC/MS Bioanalysis P1->P2 B1 PBMC Isolation P1->B1 Parallel Sample P3 Calculate PK Parameters: AUC, Cmax, Tmax, Half-life P2->P3 Analysis Data Analysis & Statistical Comparison P3->Analysis B2 pSMAD2 ELISA Analysis B1->B2 B3 Correlate pSMAD2 inhibition with this compound Exposure (AUC) B2->B3 B3->Analysis Output Output: Bioavailability, Variability Factors, PK/PD Model Analysis->Output

Frequently Asked Questions (FAQs)

Q1: Why might we see a reduced Cmax in our formulation study? A reduced Cmax, approximately 22% lower than the reference, was specifically observed with roller compaction (RC) formulations compared to the high-sheer wet granulation (HSWG) formulation. This was an expected outcome of the formulation change and was not associated with a significant change in overall exposure (AUC) or the safety profile [1].

Q2: Should we control for food intake in our preclinical PK studies? Yes. Although clinical data is available, the absorption of this compound is known to be sensitive to changes in gut pH. To maintain consistency and reduce variability, clinical trials administer the drug strictly in the fasted state [1]. Applying this control in preclinical studies is highly recommended.

Q3: Is there a surrogate tissue for assessing target engagement in vivo? Yes. Preclinical and clinical data support the use of Peripheral Blood Mononuclear Cells (PBMCs). A strong correlation has been shown between the inhibition of pSMAD2 in tumor tissues and in PBMCs in a rat model, validating PBMCs as a practical surrogate for monitoring the pharmacodynamic effects of this compound [6].

Q4: What is the recommended dosing schedule for in vivo efficacy models? The established clinical paradigm is intermittent dosing (14 days on treatment, followed by 14 days off). This schedule was developed based on PK/PD modeling to maximize efficacy and manage potential long-term toxicity, and it has been used across numerous phase I/II trials [2] [3] [4].

References

TGF-β Pathway Inhibitors: Mechanism and Status Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary categories of TGF-β pathway inhibitors, their mechanisms of action, and their development status, with galunisertib highlighted for comparison.

Inhibitor Category Representative Agents Mechanism of Action Key Development Status
TGF-β Receptor I Inhibitor This compound (LY2157299) Small-molecule inhibitor of TGFβRI (ALK5) kinase; inhibits SMAD2/3 phosphorylation [1] [2] [3]. Phase 2 trials in HCC (monotherapy and with sorafenib), preclinical/early research for fibrosis [4] [3] [5].
Direct TGF-β Ligand Blockade Fresolinumab (GC1008), CAT-192 [1] Monoclonal antibodies that neutralize TGF-β ligands, preventing receptor binding [1]. Limited clinical trial data in liver fibrosis; concerns over systemic inhibition of TGF-β's homeostatic functions [1].
Antisense Oligonucleotides Trabedersen (AP-12009) [1] Binds to TGF-β mRNA, preventing its translation [1]. Early stages of investigation for liver diseases [1].
Downstream Signaling Inhibitor Pirfenidone, Hydronidone [1] Indirectly suppresses the TGF-β/SMAD pathway [1]. Clinical trials show Hydronidone + entecavir improves liver fibrosis in chronic hepatitis B patients [1].
Natural Product Compounds Piperine, Chrysin, Quercetin, etc. [1] Multi-component, multi-target agents that modulate the TGF-β pathway [1]. Preclinical evidence for anti-fibrotic effects; represents a resource for future drug discovery [1].

This compound: Key Experimental Data and Protocols

To support your experimental planning, here is a summary of key findings and methodologies from recent studies on this compound.

Study Focus / Model System Dosing & Treatment Protocol Key Quantitative Findings & Experimental Readouts

| Advanced Hepatocellular Carcinoma (HCC) - Phase 2 Clinical Trial [3] | this compound (150 mg BID) + Sorafenib (400 mg BID) on 14-days-on/14-days-off schedule in 28-day cycles [3]. | - Median Overall Survival (OS): 18.8 months

  • Median Time to Progression (TTP): 4.1 months
  • TGF-β1 Responders (decrease >20% from baseline) showed longer OS (22.8 vs. 12.0 months, p=0.038) [3]. | | Silicosis-related Pulmonary Fibrosis - Preclinical (in vivo/in vitro) [4] | In vivo: 4-week treatment in a SiO2-induced silicotic mouse model [4]. | - In Vivo: Markedly ameliorated lung inflammation and fibrosis.
  • Molecular Readouts (WB/qPCR): Inhibited expression of TGF-β, Collagen I, and α-SMA; altered levels of LC3II/I and p62, indicating modulation of autophagy [4]. | | Colorectal Cancer (CRC) - Preclinical (in vitro) [6] | In vitro: Treatment of HCT116 and RKO CRC cell lines to reverse pro-tumor effects of CCDC113 overexpression [6]. | Reversed the increased proliferation and migration of CRC cells caused by CCDC113 overexpression, as measured by CCK-8, colony formation, and transwell migration assays [6]. | | Breast Cancer & Immunotherapy - Preclinical [2] | In vivo: Treatment in 4T1-LP breast tumor and CT26 colon carcinoma mouse models; combined with anti-PD-L1 [2]. | - Monotherapy: Caused ~100% tumor growth inhibition; 50% of mice had complete regression.
  • Combination with anti-PD-L1: Improved tumor growth inhibition and complete regressions; enhanced T-cell activation gene signature [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are more detailed methodologies based on the cited literature:

  • In Vitro T-cell Suppression Assay [2]:

    • Isolate and purify human CD8+ T-cells from donor blood.
    • Label cells with CFSE (a fluorescent dye that dilutes with cell division).
    • Stimulate T-cells with activation beads in culture.
    • Add TGF-β1 (e.g., 10 ng/ml) to suppress proliferation, and co-treat with this compound (e.g., 0.1-10 µM) or a vehicle control.
    • After 5 days, analyze CFSE dilution using flow cytometry to measure the recovery of T-cell proliferation.
  • In Vivo Silicosis Mouse Model [4]:

    • Establish a silica-induced pulmonary fibrosis model in mice.
    • Administer this compound for a set period (e.g., 4 weeks).
    • Assess outcomes through:
      • Histology: Evaluate lung tissue sections for inflammation and fibrosis.
      • Molecular Analysis: Use Western Blot (WB) and Quantitative PCR (qPCR) to measure protein and mRNA levels of fibrotic markers (TGF-β, Col-I, α-SMA) and autophagy-related proteins (LC3, p62).
      • Co-immunoprecipitation (Co-IP): Validate interactions within the TGF-β/TRAF6/Beclin1 pathway.

TGF-β Signaling Pathway and this compound Mechanism

The diagram below illustrates the TGF-β signaling cascade and the points of inhibition for this compound and other agent categories.

tb TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI pSMAD23 p-SMAD2/3 TbRI->pSMAD23 SMAD4 SMAD4 pSMAD23->SMAD4 Complex p-SMAD2/3/SMAD4 Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription mAb Ligand-Targeting mAbs (e.g., Fresolinumab) mAb->TGFb  Neutralizes This compound This compound (TGFβRI Inhibitor) This compound->TbRI  Inhibits Kinase Activity ASO Antisense Oligonucleotides (e.g., Trabedersen) ASO->TGFb  Reduces Production

Key Differentiating Factors for this compound

  • Oral Availability: As a small-molecule inhibitor, this compound is administered orally, which can be a significant advantage for patient compliance compared to biologic agents that require injection [1] [3].
  • Immuno-oncology Potential: Strong preclinical evidence suggests this compound can reverse TGF-β-mediated T-cell suppression and synergize with anti-PD-1/PD-L1 checkpoint inhibitors, making it a promising candidate for combination immunotherapy [2] [5].
  • Pleiotropic Effects: The drug impacts multiple hallmarks of cancer and fibrosis, including direct effects on tumor cells (proliferation, apoptosis), the microenvironment (fibrosis, angiogenesis), and immune cells [2] [3] [5].
  • Intermittent Dosing: Clinical trials have successfully used an intermittent dosing schedule (14 days on/14 days off) to manage potential toxicity while maintaining efficacy [3].

Challenges and Future Directions

Despite its promise, targeting the TGF-β pathway presents challenges. The dual role of TGF-β as both a tumor suppressor in early stages and a promoter in advanced disease requires careful patient stratification and dosing to avoid potential side effects, such as autoimmunity or impaired wound healing [1] [5]. Future research is focused on developing isoform-specific or cell-targeted inhibitors (e.g., using nanoparticle delivery) to minimize systemic toxicity, and exploring combination therapies that target TGF-β alongside other fibrogenic or oncogenic pathways [1].

References

galunisertib efficacy comparison lomustine glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes Comparison

The table below summarizes the key efficacy data from a Phase II randomized study that directly compared galunisertib and lomustine [1] [2].

Treatment Arm Patient Number (N) Median Overall Survival (OS) in Months (95% CrI) Median Progression-Free Survival (PFS) in Months Key Findings
This compound + Lomustine 79 6.7 (5.3 - 8.5) ~2 No statistically significant improvement in OS compared to lomustine alone.
This compound Monotherapy 39 8.0 (5.7 - 11.7) ~2 Did not show a significant survival difference compared to other arms.
Lomustine Monotherapy (Control) 40 7.5 (5.6 - 10.3) ~2 Considered the standard of care; efficacy was not surpassed by the experimental arms.

Detailed Experimental Data and Context

To fully understand these results, it is helpful to examine the design of the clinical trial and the mechanism of action of each drug.

Clinical Trial Protocol

The data comes from a multinational, Phase II, randomized, Bayesian-augmented control study (NCT01582269) [1].

  • Patient Population: 158 patients with recurrent intracranial glioblastoma (WHO grade IV) at first relapse, confirmed by histology. All patients had an ECOG Performance Status of ≤1 [1].
  • Treatment Regimens:
    • This compound: Administered orally at 300 mg/day on an intermittent schedule (14 days on treatment, 14 days off) [1].
    • Lomustine: Given as approved, typically 100 mg/m² once every 6 weeks [1].
  • Randomization: Patients were randomized in a 2:1:1 ratio to the combination arm, this compound monotherapy, or the control arm (lomustine + placebo) [1].
  • Primary Objective: Comparison of Overall Survival (OS) between the this compound + lomustine combination and the control arm [1].
Drug Mechanisms and Preclinical Rationale
  • This compound is a small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TGF-βRI). It blocks the TGF-β signaling pathway, which is known to promote tumor growth, immunosuppression, and treatment resistance in glioblastoma [1] [3]. Preclinical models suggested that combining this compound with lomustine could have synergistic antitumor effects [1].
  • Lomustine is a DNA-alkylating agent (nitrosourea) that crosses the blood-brain barrier. It is a established chemotherapeutic agent used as a standard of care for recurrent glioblastoma, though its activity may be largely restricted to patients with tumors featuring MGMT promoter methylation [4].

The following diagram illustrates the distinct mechanisms of action for each drug and the rationale for their combination.

G TGFB TGF-β Ligand TGFB_Receptor TGF-β Receptor I TGFB->TGFB_Receptor pSMAD pSMAD2/3 Complex (Signaling Activator) TGFB_Receptor->pSMAD Tumor_Progression Tumor Progression - Immunosuppression - Cancer Stem Cell Maintenance pSMAD->Tumor_Progression DNA DNA Alkylation DNA Alkylation (Damage) DNA->Alkylation Cell_Death Cancer Cell Death Alkylation->Cell_Death This compound This compound (TGF-βRI Inhibitor) This compound->TGFB_Receptor Inhibits Lomustine Lomustine (Alkylating Agent) Lomustine->Alkylation Rationale Combination Rationale: Preclinical synergy in mouse models Rationale->this compound Targets Microenvironment Rationale->Lomustine Directly Kills Tumor Cells

Safety Profile

An important differentiating factor was the safety and tolerability of the treatments:

  • Patients treated with This compound monotherapy had fewer drug-related grade 3/4 adverse events (10%) compared to patients in the lomustine-containing arms (26%) [1] [2].
  • This suggests that while not more efficacious, this compound alone was better tolerated, which is a significant consideration in the recurrent disease setting.

Insights from Related Research

The investigation of this compound in glioblastoma extended beyond this specific trial, providing further context for the results.

  • Lack of Efficacy in Newly Diagnosed Glioma: A Phase 1b/2a study (NCT01220271) combining this compound with standard temozolomide-based radiochemotherapy in newly diagnosed malignant glioma also found no differences in efficacy (median overall survival of 18.2 vs. 17.9 months) compared to the standard therapy alone [5].
  • Exploration of Biomarkers: Research into potential biomarkers suggested that baseline levels of certain immune factors (like MDC/CCL22) and the presence of phosphorylated SMAD2 (pSMAD2) in tumor tissue might be correlated with overall survival, hinting at a possibility for patient stratification, though this requires further validation [1] [6].

Conclusion for Research and Development

For researchers and drug development professionals, the collective data indicates that:

  • Targeting the TGF-β pathway with this compound, while mechanistically sound, did not prove successful in improving patient outcomes in both recurrent and newly diagnosed glioblastoma in the tested regimens.
  • The efficacy of this compound and lomustine is not superior to lomustine monotherapy in this patient population. Future efforts may need to focus on identifying predictive biomarkers to select patients most likely to benefit or on combining TGF-β inhibition with other therapeutic modalities, such as immunotherapy, which has shown promise in other cancer types [3].

References

galunisertib different cancer types efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Galunisertib Efficacy in Clinical Trials

Cancer Type Trial Phase & Design Combination Therapy Primary Endpoint & Results
Locally Advanced Rectal Cancer [1] Phase 2, Single-arm Neoadjuvant Chemoradiotherapy Pathological Complete Response (pCR) Rate: 32% (12/38 patients). This was greater than historical control rates of 8-13% with chemoradiotherapy alone.
Unresectable Pancreatic Cancer [2] Phase 2, Randomized, Double-blind Gemcitabine Overall Survival (OS): Median OS was 8.9 months for this compound + gemcitabine vs. 7.1 months for placebo + gemcitabine (Hazard Ratio [HR]=0.79).

Detailed Experimental Protocols

The efficacy data in the table above were generated using the following rigorous clinical trial methodologies:

  • For Locally Advanced Rectal Cancer [1]:

    • Study Design: A single-arm, phase 2 trial at two US centers.
    • Patient Population: Adults with previously untreated, histologically confirmed stage IIA-IIIC or IV rectal adenocarcinoma.
    • Intervention: Patients received This compound (150 mg twice daily) on an intermittent schedule (14 days on, 14 days off) concurrently with standard neoadjuvant chemoradiotherapy (radiotherapy 50.4-54.0 Gy over 28-30 fractions with concurrent fluorouracil or capecitabine).
    • Endpoint Measurement: The primary efficacy endpoint was pathological complete response (pCR), defined as the absence of viable cancer cells in the surgical specimen, assessed post-surgery.
  • For Unresectable Pancreatic Cancer [2]:

    • Study Design: A randomized, placebo-controlled, double-blind, phase 2 trial across 24 centers in six countries.
    • Patient Population: Patients with locally advanced or metastatic pancreatic adenocarcinoma who were candidates for first-line gemcitabine chemotherapy.
    • Intervention: Patients were randomized 2:1 to receive either This compound (300 mg/day) or a matching placebo on an intermittent schedule (14 days on, 14 days off), in combination with gemcitabine (1000 mg/m² weekly).
    • Endpoint Measurement: The primary efficacy endpoint was Overall Survival (OS), calculated from randomization until death from any cause. The analysis used a Bayesian model to compare the groups.

This compound Mechanism of Action and Signaling Pathway

This compound is a small-molecule inhibitor that specifically targets the Transforming Growth Factor-Beta (TGF-β) signaling pathway. The following diagram illustrates the pathway and the drug's point of intervention.

galunisertib_mechanism TGFbeta TGF-β Ligand Receptor TGF-β Receptor II & I (ALK5) TGFbeta->Receptor Binding SMADs SMAD2/SMAD3 Phosphorylation Receptor->SMADs Activates Complex p-SMAD2/3/SMAD4 Complex Formation SMADs->Complex Nucleus Nuclear Translocation Complex->Nucleus Transcription Gene Transcription (Immunosuppression, Metastasis) Nucleus->Transcription This compound This compound (Inhibitor) This compound->Receptor Inhibits

The diagram shows that this compound binds to the intracellular kinase domain of the TGF-β type I receptor (also known as ALK5), preventing the phosphorylation of downstream SMAD proteins (SMAD2/SMAD3). This inhibition blocks the formation of the SMAD complex and its translocation into the nucleus, thereby suppressing the expression of genes involved in cancer progression, such as those promoting immunosuppression and metastasis [3] [1] [2].

Interpretation and Further Research

The data demonstrates that this compound has shown promising clinical activity in specific gastrointestinal cancers by targeting the TGF-β pathway. However, to build a true cross-cancer comparison, data from other major cancer types (e.g., breast, lung, prostate) is needed but was not available in the search results.

For a more comprehensive analysis, I would suggest:

  • Consulting Clinical Trial Registries: Websites like ClinicalTrials.gov contain records of this compound trials in other cancer types, which may have results available.
  • Exploring Hematological Cancers: The TGF-β pathway is also relevant in hematologic malignancies, and investigating studies in that area could broaden the comparison.
  • Reviewing Preclinical Data: While clinical data is most relevant for efficacy, preclinical studies in animal models can provide early evidence of potential activity across a wider spectrum of cancers.

References

galunisertib versus placebo overall survival pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes Comparison

The table below summarizes the key efficacy and safety results from the phase 2 study comparing galunisertib plus gemcitabine versus placebo plus gemcitabine [1] [2].

Feature This compound + Gemcitabine (N=104) Placebo + Gemcitabine (N=52)
Overall Survival (OS)
Median OS 8.9 months 7.1 months
Hazard Ratio (HR) 0.79 (95% CrI: 0.59–1.09) --
Treatment Administration
Gemcitabine Dose 1000 mg/m², IV, once weekly [1] 1000 mg/m², IV, once weekly [1]
Experimental Drug Dose 150 mg twice daily (300 mg/day), oral, 14 days on/14 days off [1] Matching placebo, oral, 14 days on/14 days off [1]
Tolerability Minimal added toxicity compared to gemcitabine alone [1] [2] --
Key Predictive Biomarker High baseline CCL3 (MIP-1α) was a negative prognostic factor but a positive predictor for this compound benefit [3]. --

Experimental Methodology of the Phase 2 Trial

The data in the table above comes from a specific clinical trial design. Here is a detailed breakdown of its methodology [1].

  • Study Design: The study was a randomized, placebo-controlled, double-blind, phase 2 trial. Patients were allocated in a 2:1 ratio to receive either this compound-gemcitabine or placebo-gemcitabine.
  • Patient Population: The trial enrolled patients with locally advanced or metastatic pancreatic adenocarcinoma who were candidates for first-line chemotherapy with gemcitabine. Patients could have had prior surgery or adjuvant gemcitabine if completed at least 3 months before enrollment [1] [3].
  • Randomization & Blinding: A dynamic randomisation procedure was used to minimise imbalance between treatment groups based on known prognostic factors: ECOG performance status (0 vs. 1 vs. 2), disease stage (II-III vs. IV), and previous gemcitabine treatment [1].
  • Treatment Regimen:
    • This compound/Placebo: Administered orally at 150 mg twice daily (300 mg/day) for the first 14 days of a 28-day cycle, followed by 14 days off treatment.
    • Gemcitabine: Administered intravenously at a dose of 1000 mg/m² over 30 minutes, once weekly for 7 weeks, followed by one week of rest. Subsequent cycles consisted of infusions once weekly for 3 weeks, followed by one week of rest [1].
  • Primary Endpoint: The primary objective for the phase 2 part was to compare overall survival (OS) between the two groups using a Bayesian analysis.
  • Statistical Analysis: The final analysis for OS was performed after 135 deaths occurred. The pre-specified Bayesian analysis incorporated historical control data from two previous gemcitabine trials to optimise the treatment comparison. A hazard ratio (HR) of less than 1 favored this compound, and the posterior probability of HR < 1 was 0.93 [1].

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, oral small-molecule inhibitor that targets the Transforming Growth Factor-Beta (TGF-β) pathway [1] [4].

G TGFb TGF-β Ligand Receptor TGF-β Receptor I (ALK5) TGFb->Receptor pSMAD pSMAD2/SMAD3 Complex Receptor->pSMAD Phosphorylation Nucleus Nuclear Signaling pSMAD->Nucleus TargetGenes Target Gene Expression (Proliferation, EMT, Immune Evasion) Nucleus->TargetGenes This compound This compound This compound->Receptor Inhibits

This compound works by binding to the kinase domain of the TGF-β receptor I (ALK5), which inhibits the receptor's activity [4] [5]. This inhibition specifically downregulates the phosphorylation of SMAD2 (and SMAD3), thereby blocking the activation of the downstream canonical SMAD signaling pathway [4] [5]. In pancreatic cancer, the pathological activation of this pathway promotes tumor growth, metastasis, epithelial-to-mesenchymal transition (EMT), and suppression of anti-tumor immune responses [1] [4]. By blocking this pathway, this compound aims to counteract these pro-tumorigenic effects.

Predictive Biomarker and Future Directions

Research has identified potential biomarkers to predict which patients are most likely to benefit from this compound.

  • The Role of CCL3: Analysis from the phase 2 trial revealed that patients with high baseline levels of the chemokine CCL3 (also known as MIP-1α) had poor survival when treated with gemcitabine alone. However, in the this compound combination group, high CCL3 became a positive predictive marker, with these patients showing a significant survival benefit [3]. Mechanistically, CCL3 helps create a mesenchymal/basal-like tumor microenvironment resistant to therapy, which this compound can help reverse [3].
  • Future Combinations: Due to the role of TGF-β in immune suppression, ongoing research is exploring this compound in combination with immune checkpoint inhibitors. Preclinical data suggests that TGF-β inhibition can upregulate PD-L1 in the tumor microenvironment, and combining this compound with anti-PD-1/PD-L1 therapy can lead to a synergistic anti-tumor effect [6]. Clinical exploration of this compound in pancreatic cancer is ongoing in combination with durvalumab (an anti-PD-L1 antibody) [1] [2].

References

galunisertib kinase selectivity profile compared other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Galunisertib's Kinase Selectivity Profile

This compound is a highly selective ATP-competitive inhibitor of the TGFβRI kinase. The table below summarizes its primary and secondary kinase targets based on a DiscoverX KINOMEscan selectivity panel, which profiles interactions across 456 wild-type and mutant kinases [1] [2].

Kinase / Receptor Target IC₅₀ or Kᵢ (μM) Functional Role / Notes
TGFβRI (ALK5) IC₅₀: 0.172; Kᵢ: 0.086 [1] [2] Primary target; inhibits SMAD2/3 phosphorylation [3] [4].
ALK4 (ACVR1B) IC₅₀: 0.078 [1] [2] Closely related TGF-β superfamily receptor.
TGFβRII IC₅₀: 0.208 [1] [2] Type II receptor for TGF-β.
MINK IC₅₀: 0.19 [1] [2] Misshapen-like kinase 1.
RIPK2 IC₅₀: 0.22 [1] [2] Receptor-interacting serine/threonine-protein kinase 2.
ALK6 (BMPR1B) IC₅₀: 0.47 [2] Bone Morphogenetic Protein (BMP) receptor.
ALK1/2/3, BMPR2 IC₅₀: >16.8 [1] [2] Minimal activity against more distantly related receptors.

This profile shows that this compound is highly selective for TGFβRI and a very narrow set of closely related kinases, such as ALK4 and TGFβRII, with minimal off-target activity against more distantly related kinases [1] [2].

Mechanism of Action and Structural Basis

This compound binds to the ATP-binding site of the TGFβRI kinase domain. Key molecular interactions, revealed by X-ray co-crystallography, include [1] [2]:

  • A hydrogen bond between the quinoline nitrogen in this compound and the backbone NH of Histidine 283 in the kinase's hinge region.
  • A second key interaction involves the pyridine nitrogen, which is anchored via a water molecule to Tyrosine 249, Glutamic acid 245, and the backbone NH of Aspartic acid 351.
  • An interaction with the gatekeeper residue, Serine 280, which contributes to its selectivity profile.

This binding inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of downstream SMAD2/3 proteins and the subsequent activation of the canonical TGF-β signaling pathway [3].

The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by this compound.

G TGFb TGF-β Ligand TbRII TGFβRII TGFb->TbRII Binds TbRI TGFβRI (ALK5) TbRII->TbRI Phosphorylates pSMAD23 pSMAD2/3 TbRI->pSMAD23 Phosphorylates SMAD4 SMAD4 pSMAD23->SMAD4 Binds Complex pSMAD2/3/SMAD4 Complex pSMAD23->Complex SMAD4->Complex TargetGene Target Gene Transcription Complex->TargetGene Nuclear Translocation Gal This compound Gal->TbRI Inhibits

Comparison with Broader Kinase Inhibitor Selectivity

The pursuit of selectivity is a central challenge in kinase inhibitor development. Many early approved kinase inhibitors are in fact multi-targeted, inhibiting several kinases to achieve efficacy, which can also increase the risk of off-target toxicity [5]. Achieving high selectivity is difficult due to the structural conservation of the ATP-binding site across the human kinome [5] [6].

This compound's profile fits the model of a selective inhibitor aimed at a specific pathway, contrasting with both:

  • Broad multi-kinase inhibitors (e.g., Sorafenib).
  • Highly specific inhibitors of a single non-TGF-β kinase (e.g., early-generation BCR-ABL inhibitors).

Its primary off-targets (ALK4, TGFβRII) are closely related members of the same signaling superfamily, which is a common feature even among selective inhibitors [5].

Key Experimental Protocols for Profiling

The primary data on this compound's selectivity was generated using standardized, high-throughput methodologies essential for reliable kinase profiling [5].

1. In Vitro Kinase Selectivity Profiling (DiscoverX KINOMEscan)

  • Objective: To quantitatively measure the binding affinity and selectivity of this compound against a broad panel of 456 human kinases [1] [2].
  • Methodology: This platform uses a competition-binding assay. Each kinase is tagged, and binding to immobilized ligands is measured. The compound is tested at a fixed concentration, and the percentage of control binding is reported. For hits, a dose-response curve is generated to calculate the IC₅₀ value, representing the concentration at which 50% of kinase binding is inhibited [5].
  • Key Output: A comprehensive selectivity table and a kinome tree map, which visually represents the kinases inhibited by the compound, highlighting its narrow spectrum of activity [1].

2. In Vitro Kinase Activity Assays (Autophosphorylation)

  • Objective: To confirm the functional inhibition of the primary target, TGFβRI kinase activity [2].
  • Methodology: These biochemical assays use purified recombinant kinase domains. The ability of this compound to inhibit the autophosphorylation of a constitutively active T204D mutant of TGFβRI or the phosphorylation of a substrate protein by the kinase is measured. The concentration required for 50% inhibition (IC₅₀) is determined.
  • Key Output: IC₅₀ and Kᵢ values that confirm the potent inhibitory activity of this compound against its intended target [2].

3. Cellular and In Vivo Pharmacodynamic (PD) Assays

  • Objective: To verify that the compound engages its target and inhibits the pathway in a biologically relevant context (cells and live models) [1] [4].
  • Methodology: Cancer cell lines or animal tumors are treated with this compound. The levels of phosphorylated SMAD2 (pSMAD2) are then measured using techniques like western blot or immunohistochemistry, serving as a direct marker of TGF-β pathway inhibition.
  • Key Output: Demonstration of dose-dependent and time-dependent inhibition of pSMAD2, linking target engagement to a functional PD readout. This data was crucial for establishing an intermittent dosing schedule (14 days on/14 days off) for clinical trials to manage potential toxicity while maintaining efficacy [3] [1].

The workflow for the primary experimental methods is summarized below.

G Start Start: this compound Selectivity Profiling Sub1 In Vitro Binding (DiscoverX KINOMEscan) Start->Sub1 Sub2 In Vitro Kinase Activity (Autophosphorylation Assay) Start->Sub2 Sub3 Cellular/In Vivo PD (pSMAD2 Inhibition) Start->Sub3 Out1 Output: Broad Selectivity Profile (IC₅₀ values for 456 kinases) Sub1->Out1 Out2 Output: Functional IC₅₀/Kᵢ (Potency on primary target) Sub2->Out2 Out3 Output: Pathway Modulation (Target engagement in complex systems) Sub3->Out3

Interpretation Guide for Researchers

When reviewing kinase selectivity data like that for this compound, consider these points:

  • Context of IC₅₀ Values: The reported low micromolar IC₅₀ (0.172 µM) from the broad panel is a binding affinity measured under specific conditions. Functional cellular and in vivo assays confirmed that this potency is sufficient for effective pathway inhibition at achievable drug concentrations [1] [4].
  • Clinical Relevance of Selectivity: Its clean profile against distant kinases minimizes off-target toxicities, a common issue with broader inhibitors. Its activity on related receptors (ALK4, TGFβRII) may contribute to its overall pharmacological effect, which is often the case in targeting complex signaling networks [5].
  • Role of Predictive Modeling: As noted in large-scale comparisons, conventional machine learning models like Random Forest can achieve high performance in predicting kinase inhibitor profiles, which is valuable for guiding the design of next-generation inhibitors [6].

References

galunisertib combination nivolumab versus monotherapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Overview

The following data is based on a Phase Ib/II open-label study (NCT02423343) conducted in patients with recurrent/refractory NSCLC who were immune checkpoint inhibitor-naive. In the Phase II cohort, patients received galunisertib (150 mg twice daily, 14 days on/14 days off) plus nivolumab (3 mg/kg intravenously every 2 weeks) [1] [2].

Efficacy and Safety Metric Result (this compound + Nivolumab)
Objective Response Rate (ORR) 24% (6/25 patients with confirmed partial response); 1 additional delayed responder after pseudo-progression (total ORR 28%) [1]
Disease Control Rate (DCR) 40% (10/25 patients; includes 6 with partial response and 4 with stable disease) [1]
Median Duration of Response (DoR) 7.43 months (95% CI: 3.75, Not Reached) [1]
Median Progression-Free Survival (PFS) 5.26 months (95% CI: 1.77, 9.20) [1]
Median Overall Survival (OS) 11.99 months (95% CI: 8.15, Not Reached) [1]
Most Frequent Treatment-Related Adverse Events (AEs) Pruritus (36%), Fatigue (32%), Decreased Appetite (28%) [1]
Grade 4 or 5 Treatment-Related AEs None observed [1]

Detailed Experimental Protocol

For a clear understanding of the data, here are the key methodological details from the trial [1].

  • Study Design: This was an open-label, Phase Ib/II study.
  • Patient Population (Phase II):
    • Inclusion Criteria: Patients aged 18 or older with stage IV recurrent or refractory NSCLC, an ECOG performance status of 0 or 1, who had received prior platinum-based chemotherapy but were naive to immuno-oncology agents. Patients with actionable mutations (e.g., EGFR, ALK) must have received prior targeted therapy [1].
    • Exclusion Criteria: Patients who had received more than one prior line of treatment for advanced disease were excluded [1].
  • Treatment Regimen:
    • This compound: 150 mg taken orally twice daily, on an intermittent schedule of 14 days on treatment followed by 14 days off [1].
    • Nivolumab: 3 mg/kg administered intravenously every 2 weeks [1].
    • Treatment continued until disease progression, intolerable toxicity, or patient withdrawal [1].
  • Efficacy Assessment: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1].
  • Primary Objective: To assess the safety and tolerability of the combination, identifying dose-limiting toxicities (DLTs) and the maximum tolerated dose [1].
  • Secondary/Exploratory Objectives: Included characterization of pharmacokinetics, overall survival, progression-free survival, overall response rate, and exploratory biomarker analysis [1].

Mechanism of Action and Rationale for Combination

The combination of this compound with nivolumab aims to overcome tumor-induced immunosuppression by targeting two different pathways simultaneously. The diagram below illustrates the proposed synergistic mechanism of this combination therapy.

G cluster_tumor Tumor Microenvironment cluster_immunosuppression Immunosuppressive Effects cluster_drugs Therapeutic Inhibition TumorCell TumorCell TGFB TGF-β Release TumorCell->TGFB PD1_PDL1 PD-L1 Expression TumorCell->PD1_PDL1 TCell TCell Exclusion T-cell Exclusion from Tumor TGFB->Exclusion Treg Promotion of T-regulatory Cells TGFB->Treg Inhibition Inhibition of T-cell Function PD1_PDL1->Inhibition Exclusion->TCell Reduces Infiltration Inhibition->TCell Suppresses Activity Treg->TCell Suppresses Activity This compound This compound This compound->TGFB  Inhibits Nivolumab Nivolumab Nivolumab->PD1_PDL1  Blocks

The diagram shows how the two drugs target complementary immunosuppressive pathways [1]:

  • Nivolumab is a PD-1 immune checkpoint inhibitor. It blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which normally acts as an "off switch" to suppress T-cell activity. By blocking this, nivolumab helps to reinvigorate the anti-tumor immune response [1].
  • This compound is a small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase. TGF-β signaling in the tumor microenvironment promotes T-cell exclusion from the tumor, inhibits T-cell function, and supports the generation of regulatory T-cells (Tregs). This compound inhibits this pathway, potentially allowing T-cells to infiltrate and attack the tumor more effectively [1].

Preclinical models suggest that concurrent blockade of TGF-β and PD-L1 can work synergistically to reverse immunosuppression and promote antitumor activity [1].

Interpretation and Research Implications

The available evidence suggests that the combination of this compound and nivolumab is a viable strategy worthy of further investigation.

  • Efficacy Context: The observed ORR of 24-28% and median OS of 11.99 months in a pretreated, immuno-oncology naive NSCLC population indicates preliminary efficacy. This provides a rationale for larger, controlled studies to directly compare this combination against nivolumab monotherapy, for which historical response rates in similar populations are around 20% [3].
  • Safety Profile: The combination was well-tolerated, with no grade 4 or 5 treatment-related adverse events reported. The most common AEs were manageable (pruritus, fatigue, decreased appetite), which is a positive signal for future development [1].
  • Research Gaps: A direct, head-to-head comparison of this compound plus nivolumab versus nivolumab monotherapy is not available in the searched literature. The current data is from a single-arm phase of a trial. Furthermore, biomarker analysis, though exploratory, suggested that responses occurred in patients regardless of PD-L1 expression level, which merits deeper investigation [1].

References

galunisertib versus sorafenib hepatocellular carcinoma treatment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes the key clinical data for the Galunisertib plus Sorafenib combination versus historical data for Sorafenib monotherapy.

Feature This compound + Sorafenib (Phase 2 Study) Sorafenib Monotherapy (Historical Data)
Study Reference [1] [2] (As reported in [1] [2])
Patient Population Advanced HCC, Child-Pugh A, no prior systemic therapy [2]. Advanced HCC, Child-Pugh A [2].
Primary Objectives TTP, biomarker (AFP, TGF-β1) changes, safety, OS, response rate, PK [2]. (N/A for this comparison)

| Key Efficacy Results | • Median OS: 18.8 months (150 mg this compound cohort) • Median TTP: 4.1 months • Objective Response: 2 PR, 21 SD, 13 PD • Biomarker Link: TGF-β1 responders had longer OS (22.8 vs. 12.0 mos) [1] [2]. | • Median OS: ~10.7 months (SHARP trial) • Median OS: ~6.5 months (Asia-Pacific trial) [2]. | | Safety Profile | Acceptable safety; PK and safety profiles consistent with known monotherapy profiles of each drug. No new safety concerns identified [1] [2]. | Well-established safety profile; common adverse events include diarrhea, fatigue, hand-foot skin reaction [2]. | | Mechanism of Action | • This compound: Selective small-molecule inhibitor of TGF-β Receptor Type I. • Sorafenib: Multikinase inhibitor [2]. | Multikinase inhibitor of targets including VEGFR, PDGFR, and RAF kinase [2]. |

Experimental Protocol of the Key Study

The data for the combination therapy comes from an open-label, multicenter, Phase 2 study (ClinicalTrials.gov: NCT01246986) [2].

  • Study Design: The study included safety lead-in cohorts and an expansion cohort. Patients received this compound (80 mg or 150 mg BID) orally on days 1-14 of a 28-day cycle, in combination with the standard dose of Sorafenib (400 mg BID) [2].
  • Patient Eligibility: Key criteria included adults with a histologic diagnosis of advanced HCC not amenable to surgery, measurable disease per RECIST 1.1, an ECOG performance status of 0 or 1, and Child-Pugh A liver function. Patients must not have received prior systemic therapy [2].
  • Assessments: Tumor response was assessed by RECIST 1.1 every 6 weeks. Key endpoints were Time-to-Progression (TTP) and Overall Survival (OS). Changes in circulating biomarkers (Alpha-fetoprotein/AFP and TGF-β1) were also analyzed [1] [2].

Mechanism of Action and Signaling Pathways

The rationale for combining this compound with Sorafenib is based on their complementary mechanisms for targeting hepatocellular carcinoma.

The diagram illustrates how this combination tackles HCC through two pathways:

  • TGF-β Pathway (this compound's role): In advanced HCC, TGF-β acts as a potent pro-tumor cytokine. Upon binding to its receptors (TGFβRII and then TGFβRI), it triggers a signaling cascade that leads to the expression of genes promoting epithelial-mesenchymal transition (EMT), invasion, angiogenesis, and an immunosuppressive tumor microenvironment [2] [3]. Preclinical studies indicate that TGF-β signaling is also associated with resistance to Sorafenib. This compound inhibits the TGFβRI kinase, thereby blocking this pro-tumor signaling [2].
  • Angiogenesis Pathway (Sorafenib's role): Sorafenib is a multi-kinase inhibitor that primarily targets pro-angiogenic receptors like VEGFR and PDGFR, thereby suppressing the formation of new blood vessels that tumors need to grow [2].

The synergistic effect of the combination arises from the simultaneous disruption of pro-tumor signaling (via this compound) and the direct inhibition of tumor growth and angiogenesis (via Sorafenib) [2].

Interpretation and Context

  • Promising but Preliminary Combination Data: The Phase 2 results suggest that adding this compound to Sorafenib may lead to a meaningful improvement in median Overall Survival (18.8 months) compared to historical benchmarks of Sorafenib alone (10.7 or 6.5 months) [1] [2]. The association between a reduction in TGF-β1 levels and longer survival provides a compelling biomarker hypothesis [1].
  • Lack of Direct Monotherapy Comparison: It is crucial to note that this compound has not been developed as a monotherapy for frontline HCC. Its clinical investigation in HCC has primarily been in later-line settings or in combination with established therapies [3].
  • Evolving Treatment Landscape: The field of advanced HCC treatment has progressed significantly since this 2019 study. New frontline standards have emerged, particularly dual immune checkpoint inhibitors (e.g., Nivolumab + Ipilimumab) [4] and other immunotherapy-based combinations, which have set new benchmarks for efficacy.

References

galunisertib pharmacodynamic effects across patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamic Mechanism of Galunisertib

This compound is an oral small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) Receptor I kinase (also known as ALK5) [1] [2]. Its primary pharmacodynamic effect is the specific downregulation of phosphorylated SMAD2 (pSMAD2), which abrogates activation of the canonical TGF-β signaling pathway [3] [1] [2]. The diagram below illustrates this mechanism and the inhibitory action of this compound.

G TGFB TGF-β Ligand Receptor TβRII / TβRI (ALK5) Receptor Complex TGFB->Receptor pSMAD23 pSMAD2/3 Complex Receptor->pSMAD23 pSMAD24 pSMAD4 Complex pSMAD23->pSMAD24 Nucleus Nucleus pSMAD24->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription This compound This compound (LY2157299) This compound->Receptor  Inhibits

This inhibition of the TGF-β pathway underpins its anti-tumor activity, impacting processes like epithelial-mesenchymal transition (EMT), immune surveillance, and metastasis [1] [2].

Key Pharmacodynamic Biomarkers and Clinical Correlations

The pharmacodynamic effects of this compound are measured through specific biomarkers, which also help identify patients most likely to benefit from treatment. The table below summarizes the key biomarkers and their correlations with clinical outcomes across different cancers.

Biomarker Measurement Method Observed Change with this compound Correlation with Clinical Benefit
pSMAD2 ELISA in Peripheral Blood Mononuclear Cells (PBMCs) [3] Decrease [3] Associated with drug exposure; indicates target engagement [3]
SKIL & PMEPA1 mRNA RNA Sequencing, qRT-PCR in Tumor Tissue [4] Strong Downregulation [4] Potential companion diagnostics for patient stratification in HCC [4]
Plasma TGF-β1 ELISA [5] Decrease >20% from baseline ("TGF-β1 responder") [5] Longer OS in HCC (22.8 vs 12.0 months) when combined with sorafenib [5]
Plasma MDC/CCL22 Multi-analyte Immunoassay Panel [3] [6] High baseline levels [3] Associated with durable stable disease and longer OS in glioma and pancreatic cancer [3] [7] [6]
IDH1/2 Mutation Genetic Sequencing [3] Not applicable 4 out of 5 patients with mutant IDH1/2 had clinical benefit (CR, PR, or SD ≥6 cycles) in glioma [3]
Alpha-Fetoprotein (AFP) ELISA [5] Decrease [5] Lower baseline AFP (<1.5x ULN) associated with longer OS and TTP in HCC [5]

Clinical Evidence Across Patient Populations

This compound has been studied in several cancer types, showing variable efficacy.

  • Malignant Glioma: In a first-in-human dose study, 15% of patients with refractory/relapsed malignant glioma achieved durable stable disease for 6 or more cycles, partial responses, or complete responses. Reductions in CD44 and ID1 mRNA levels in patient tissue suggested an on-target effect [3] [8]. However, a subsequent Phase II study in recurrent glioblastoma did not show a survival benefit for the combination of this compound and lomustine compared to lomustine alone [6].
  • Hepatocellular Carcinoma (HCC): this compound has shown promising activity in HCC. As a second-line monotherapy, patients with low baseline AFP had a median overall survival (OS) of 16.8 months [5]. When combined with sorafenib in the first-line setting, the median OS was 18.8 months, with TGF-β1 responders showing significantly longer survival (22.8 months) than non-responders (12.0 months) [5].
  • Pancreatic Cancer: In a Phase II study, combining this compound with gemcitabine in first-line unresectable pancreatic cancer resulted in a median OS of 8.9 months, compared to 7.1 months with gemcitabine and placebo [7]. Lower baseline levels of specific cytokines (MIP-1α and IP-10) were associated with greater benefit from this compound [7].

Experimental Protocols for Key PD Assessments

To ensure reproducibility, here are the methodologies for critical pharmacodynamic evaluations from the cited literature.

  • pSMAD2 ELISA in PBMCs [3]:

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
    • Assay Principle: A specific rabbit polyclonal antibody recognizing pSMAD2 is used in an enzyme-linked immunosorbent assay (ELISA).
    • Normalization: Total SMAD2 levels are also assessed and used to normalize the expression of pSMAD2.
  • Transcriptomic Biomarker Analysis (e.g., SKIL, PMEPA1) [4]:

    • Technology: Next-generation sequencing-based massive analysis of cDNA ends (MACE) or quantitative real-time PCR (qRT-PCR).
    • Sample Source: HCC cell lines or frozen human HCC tissue samples.
    • Procedure: Profiles are obtained from samples treated with TGF-β1, this compound, or their combination. Genes with a log2 fold change >1.5 or <-1.5 and a P-value <0.05 are considered differentially expressed.
    • Ex Vivo Validation: Resected human HCC tissues are cultured in the presence of this compound for 48 hours, followed by RNA isolation and analysis to confirm biomarker downregulation.
  • Plasma Protein Biomarkers (TGF-β1, MDC/CCL22, AFP) [3] [5]:

    • Technology: Enzyme-linked immunosorbent assay (ELISA) or multi-analyte immunoassay panel (MAIP).
    • Sample Source: Patient plasma.
    • Analysis: Protein levels are measured at baseline and during treatment cycles to monitor dynamic changes.

Safety and Tolerability Profile

This compound has a defined safety profile, which led to the adoption of an intermittent dosing schedule (14 days on/14 days off) to manage tolerability while maintaining efficacy [3] [1] [2].

  • Common Adverse Events: The most frequently occurring treatment-emergent adverse events include fatigue, anemia, and peripheral edema [5]. This compound in combination with other agents typically adds minimal toxicity [7] [5].
  • Notable Safety Observations: Case reports have described events such as thromboembolism (deep venous thrombosis, pulmonary embolism) and transient thrombocytopenia in glioma patients [8]. One patient with glioblastoma developed grade 4 thrombocytopenia, which improved after discontinuation of this compound [8]. No significant drug-related cardiac toxicities were observed in the first-in-human study, which was a pre-clinical concern [3] [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

369.15896025 Da

Monoisotopic Mass

369.15896025 Da

Heavy Atom Count

28

Appearance

Grey to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3OKH1W5LZE

Pharmacology

Galunisertib is an orally available, small molecule antagonist of the tyrosine kinase transforming growth factor-beta (TGF-b) receptor type 1 (TGFBR1), with potential antineoplastic activity. Upon administration, galunisertib specifically targets and binds to the kinase domain of TGFBR1, thereby preventing the activation of TGF-b-mediated signaling pathways. This may inhibit the proliferation of TGF-b-overexpressing tumor cells. Dysregulation of the TGF-b signaling pathway is seen in a number of cancers and is associated with increased cancer cell proliferation, migration, invasion and tumor progression.

KEGG Target based Classification of Drugs

Protein kinases
Receptor serine/threonine kinases (RSTK)
TGFBR1 family
TGFBR1 [HSA:7046] [KO:K04674]

Other CAS

700874-72-2

Wikipedia

Galunisertib

Dates

Last modified: 08-15-2023
1: Rodón J, Carducci M, Sepulveda-Sánchez JM, Azaro A, Calvo E, Seoane J, Braña I, Sicart E, Gueorguieva I, Cleverly A, Pillay NS, Desaiah D, Estrem ST, Paz-Ares L, Holdhoff M, Blakeley J, Lahn MM, Baselga J. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer. Invest New Drugs. 2014 Dec 23. [Epub ahead of print] PubMed PMID: 25529192.
2: Kovacs RJ, Maldonado G, Azaro A, Fernández MS, Romero FL, Sepulveda-Sánchez JM, Corretti M, Carducci M, Dolan M, Gueorguieva I, Cleverly AL, Pillay NS, Baselga J, Lahn MM. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study. Cardiovasc Toxicol. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25488804.
3: Rodon J, Carducci MA, Sepulveda-Sanchez JM, Azaro A, Calvo E, Seoane J, Brana I, Sicart E, Gueorguieva I, Cleverly AL, Sokalingum Pillay N, Desaiah D, Estrem ST, Paz-Ares L, Holdoff M, Blakeley J, Lahn MM, Baselga J. First-in-Human Dose Study of the Novel Transforming Growth Factor-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Patients with Advanced Cancer and Glioma. Clin Cancer Res. 2014 Nov 25. pii: clincanres.1380.2014. [Epub ahead of print] PubMed PMID: 25424852.
4: Huang C, Wang H, Pan J, Zhou D, Chen W, Li W, Chen Y, Liu Z. Benzalkonium Chloride Induces Subconjunctival Fibrosis Through the COX-2-Modulated Activation of a TGF-β1/Smad3 Signaling Pathway. Invest Ophthalmol Vis Sci. 2014 Nov 18;55(12):8111-22. doi: 10.1167/iovs.14-14504. PubMed PMID: 25406285.
5: Cong L, Xia ZK, Yang RY. Targeting the TGF-β receptor with kinase inhibitors for scleroderma therapy. Arch Pharm (Weinheim). 2014 Sep;347(9):609-15. doi: 10.1002/ardp.201400116. Epub 2014 Jun 11. PubMed PMID: 24917246.
6: Gueorguieva I, Cleverly AL, Stauber A, Sada Pillay N, Rodon JA, Miles CP, Yingling JM, Lahn MM. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model. Br J Clin Pharmacol. 2014 May;77(5):796-807. PubMed PMID: 24868575; PubMed Central PMCID: PMC4004400.
7: Oyanagi J, Kojima N, Sato H, Higashi S, Kikuchi K, Sakai K, Matsumoto K, Miyazaki K. Inhibition of transforming growth factor-β signaling potentiates tumor cell invasion into collagen matrix induced by fibroblast-derived hepatocyte growth factor. Exp Cell Res. 2014 Aug 15;326(2):267-79. doi: 10.1016/j.yexcr.2014.04.009. Epub 2014 Apr 26. PubMed PMID: 24780821.
8: Giannelli G, Villa E, Lahn M. Transforming growth factor-β as a therapeutic target in hepatocellular carcinoma. Cancer Res. 2014 Apr 1;74(7):1890-4. doi: 10.1158/0008-5472.CAN-14-0243. Epub 2014 Mar 17. Review. PubMed PMID: 24638984.
9: Dituri F, Mazzocca A, Peidrò FJ, Papappicco P, Fabregat I, De Santis F, Paradiso A, Sabbà C, Giannelli G. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PLoS One. 2013 Jun 27;8(6):e67109. Print 2013. PubMed PMID: 23826206; PubMed Central PMCID: PMC3694933.
10: Bhola NE, Balko JM, Dugger TC, Kuba MG, Sánchez V, Sanders M, Stanford J, Cook RS, Arteaga CL. TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer. J Clin Invest. 2013 Mar 1;123(3):1348-58. doi: 10.1172/JCI65416. Epub 2013 Feb 8. PubMed PMID: 23391723; PubMed Central PMCID: PMC3582135.
11: Bhattachar SN, Perkins EJ, Tan JS, Burns LJ. Effect of gastric pH on the pharmacokinetics of a BCS class II compound in dogs: utilization of an artificial stomach and duodenum dissolution model and GastroPlus,™ simulations to predict absorption. J Pharm Sci. 2011 Nov;100(11):4756-65. doi: 10.1002/jps.22669. Epub 2011 Jun 16. PubMed PMID: 21681753.
12: Bueno L, de Alwis DP, Pitou C, Yingling J, Lahn M, Glatt S, Trocóniz IF. Semi-mechanistic modelling of the tumour growth inhibitory effects of LY2157299, a new type I receptor TGF-beta kinase antagonist, in mice. Eur J Cancer. 2008 Jan;44(1):142-50. Epub 2007 Nov 26. PubMed PMID: 18039567.

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